molecular formula C6H4F3N B1293507 2,4,6-Trifluoroaniline CAS No. 363-81-5

2,4,6-Trifluoroaniline

Cat. No.: B1293507
CAS No.: 363-81-5
M. Wt: 147.1 g/mol
InChI Key: BJSVKBGQDHUBHZ-UHFFFAOYSA-N
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Description

2,4,6-Trifluoroaniline is a useful research compound. Its molecular formula is C6H4F3N and its molecular weight is 147.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSVKBGQDHUBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189842
Record name 2,4,6-Trifluoroaniline
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Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-81-5
Record name 2,4,6-Trifluorobenzenamine
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Record name 2,4,6-Trifluoroaniline
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Record name 2,4,6-Trifluoroaniline
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Record name 2,4,6-trifluoroaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trifluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluoroaniline, a key fluorinated intermediate in the chemical and pharmaceutical industries. This document details its physicochemical properties, safety and handling guidelines, and its significant applications, particularly as a building block in the synthesis of pharmacologically active compounds. A special focus is placed on its role in the development of p38 MAP kinase inhibitors, a critical target in inflammatory disease research. This guide also outlines general experimental methodologies for its synthesis, purification, and analysis, providing a valuable resource for laboratory and development settings.

Chemical and Physical Properties

This compound, with the CAS number 363-81-5 , is a trifluorinated aromatic amine.[1][2][3][4] The presence of three highly electronegative fluorine atoms significantly influences its chemical reactivity and physical properties, making it a valuable synthon in organic chemistry.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 363-81-5[1][2][3][4]
Molecular Formula C₆H₄F₃N[1][2][3][4]
Molecular Weight 147.10 g/mol [1][2][3][4]
Appearance White to light yellow crystalline solid or powder[2]
Melting Point 33-37 °C[4]
Boiling Point 57 °C at 22 mmHg[4]
Solubility Insoluble in water[4]
IUPAC Name This compound[3][4]
Synonyms 2,4,6-Trifluorobenzenamine, 2-Amino-1,3,5-trifluorobenzene[3][4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable SolidsH228: Flammable solid
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Synthesis

The unique electronic properties conferred by the fluorine atoms make this compound a versatile building block in organic synthesis. It is a key intermediate in the production of various agrochemicals, dyes, and specialty polymers.[2] In the pharmaceutical industry, it is notably used in the synthesis of kinase inhibitors.[4]

Synthesis of p38 MAP Kinase Inhibitors

This compound serves as a precursor for the synthesis of N-aryl pyridinones, which are potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.[2][3][5][6]

The synthesis of these inhibitors often involves the reaction of this compound with other reagents to construct the pyridinone core, with the trifluorinated phenyl group playing a key role in the molecule's binding affinity and selectivity for the p38 kinase.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound can be proprietary, this section provides general methodologies based on established procedures for similar halogenated anilines.

Synthesis

A common synthetic route to fluorinated anilines involves the amination of a corresponding polyfluorinated benzene (B151609) derivative. For instance, 3,5-difluoroaniline (B1215098) can be prepared by reacting 1,3,5-trifluorobenzene (B1201519) with ammonia (B1221849) in methanol (B129727) at elevated temperatures and pressures.[7] A similar approach could be adapted for the synthesis of this compound.

General Workflow for Synthesis:

G start 1,3,5-Trifluorobenzene reaction High-Pressure Reaction (Autoclave) start->reaction reagents Ammonia Methanol reagents->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Distillation/Recrystallization) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization.

Solvent Selection Criteria:

  • The compound should be highly soluble in the solvent at its boiling point and poorly soluble at room temperature or below.[8]

  • The solvent should not react with the compound.[8]

  • The boiling point of the solvent should be relatively low to allow for easy removal from the purified crystals.[8]

For anilines, common recrystallization solvents include ethanol, methanol, and mixtures of hexane (B92381) with more polar solvents like ethyl acetate (B1210297) or acetone (B3395972).[9] A solvent screening should be performed on a small scale to determine the optimal solvent or solvent pair for this compound.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent.

  • If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

General GC-MS Protocol for Halogenated Anilines: [10]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as acetone or dichloromethane.[10]

  • GC Conditions:

    • Injector Temperature: 250 °C[10]

    • Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase is often suitable.[10]

    • Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: Scan a mass range appropriate for the molecular weight of this compound and its expected fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including aromatic amines.[11][12][13]

General HPLC Protocol for Aromatic Amines: [12][14]

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.[12][14]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typical.[12][14] A small amount of an acid (e.g., formic acid) or buffer is often added to improve peak shape.

    • Detector: A UV detector set at a wavelength where the analyte absorbs strongly (e.g., 254 nm) is a common choice.[14]

Role in p38 MAPK Signaling Pathway Inhibition

As previously mentioned, this compound is a key starting material for the synthesis of p38 MAPK inhibitors. The p38 MAPK signaling cascade is a central pathway in the cellular response to stress and inflammatory stimuli.[2][3][5][6]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK MKK (MKK3, MKK6) MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Inhibitor p38 Inhibitor (Synthesized from This compound) Inhibitor->p38 Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) MK2->Transcription Factors phosphorylates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression activates

The p38 MAPK signaling pathway and the point of inhibition.

This diagram illustrates that various extracellular stress signals and inflammatory cytokines activate a cascade of kinases (MAPKKK and MKK), which in turn phosphorylate and activate p38 MAPK.[2][5][6] Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK2 (MK2) and various transcription factors.[5][6] This ultimately leads to the expression of genes involved in the inflammatory response.[6] Inhibitors synthesized from this compound block the activity of p38 MAPK, thereby disrupting this signaling cascade and reducing inflammation.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the development of pharmaceuticals, particularly in the area of inflammatory diseases. Its unique properties, derived from its trifluorinated structure, make it an attractive starting material for the synthesis of potent and selective enzyme inhibitors. This guide has provided a detailed overview of its properties, handling, and synthetic utility, along with general experimental protocols to aid researchers and developers in their work with this versatile compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Properties of 2,4,6-Trifluoroaniline

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Identity

This compound is an aromatic organic compound with the chemical formula C₆H₄F₃N.[1] It consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and three fluorine atoms at the 2, 4, and 6 positions. The presence of these fluorine atoms significantly influences the molecule's electronic properties and reactivity compared to aniline (B41778).

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Quantitative Molecular and Physical Data

The key molecular and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Identifiers and Weights

PropertyValueReference
Molecular FormulaC₆H₄F₃N[1][2][3]
Molecular Weight147.10 g/mol [2]
Exact Mass147.02958362 Da[2]
Monoisotopic Mass147.02958362 Da[2]
CAS Number363-81-5[1][3]
EC Number206-660-8

Table 2: Physicochemical Properties

PropertyValueReference
AppearanceColorless to light grey crystals or solid[1]
Melting Point33-37 °C[4][5]
Boiling Point57 °C at 22 mmHg[4][5]
Water SolubilityInsoluble[1][4]
pKa1.87 ± 0.10 (Predicted)[1][5]
XLogP3-AA1.5[2]
Topological Polar Surface Area26 Ų[2]

Table 3: Crystal Structure Data

PropertyValueReference
Crystal SystemOrthorhombic[6]
a6.3220 (6) Å[6]
b24.792 (2) Å[6]
c3.8545 (5) Å[6]
Volume604.14 (11) ų[6]
Z4[6]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the electrophilic fluorination of an aniline or nitrobenzene (B124822) derivative.

Workflow for Synthesis via Electrophilic Fluorination:

synthesis_workflow start Start with Aniline or Nitrobenzene Derivative reagent Add Electrophilic Fluorinating Agent (e.g., Selectfluor™) start->reagent reaction Controlled Reaction Conditions (Solvent, Temperature) reagent->reaction reduction Reduction Step (if starting from nitro-compound) reaction->reduction product Crude this compound reduction->product purification Purification (e.g., Crystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Detailed Methodology:

  • Starting Material: Begin with a solution of an appropriately substituted aniline or nitrobenzene derivative in a suitable organic solvent.

  • Fluorination: Gradually add an electrophilic fluorinating agent, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to the reaction mixture under controlled temperature conditions.[1] The stoichiometry of the fluorinating agent is critical to achieve trifluorination at the desired positions.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction (if applicable): If the starting material was a nitrobenzene derivative, a subsequent reduction step is necessary to convert the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

  • Work-up: After the reaction is complete, the mixture is typically quenched, and the organic product is extracted.

  • Purification: The crude product is then purified, often by recrystallization from a suitable solvent system, to yield pure this compound.[6]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Logical Flow for Characterization:

characterization_flow confirm_structure Confirm Structure final_confirmation Final Confirmation confirm_structure->final_confirmation determine_purity Determine Purity determine_purity->final_confirmation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) nmr->confirm_structure ms Mass Spectrometry ms->confirm_structure ir IR Spectroscopy ir->confirm_structure hplc HPLC hplc->determine_purity gc GC gc->determine_purity

Caption: Characterization workflow for this compound.

Spectroscopic Data Availability:

  • Infrared (IR) Spectrum: Data is available through the NIST Chemistry WebBook.[3]

  • Mass Spectrum (Electron Ionization): Data is available through the NIST Chemistry WebBook.[3]

  • Raman Spectra: FT-Raman spectra have been recorded and are available in spectral databases.[2]

Applications

This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluorophenyl moiety can modulate properties such as lipophilicity, metabolic stability, and bioavailability of the target molecules.[1] It is also utilized in materials science for the development of functional polymers and liquid crystals.[1] For instance, it has been used in the synthesis of N-aryl pyridinones and N'-phenyl-N-(1-phenyl cyclopentyl)-methyl ureas.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4,6-Trifluoroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document outlines the experimentally determined physical properties and the methodologies used for their determination, ensuring a high degree of accuracy and reproducibility for laboratory applications.

Physicochemical Data of this compound

This compound is a halogenated organic compound that presents as a colorless to light grey crystalline solid at room temperature.[1] It is characterized by the following physical properties:

PropertyValueSource
Melting Point33-37 °C[2]
Melting Point (clear melt)31.0-37.0 °C[3]
Boiling Point57 °C at 22 mmHg[2]
Molecular FormulaC₆H₄F₃N[3]
Molecular Weight147.10 g/mol
AppearanceCrystals or powder, white to pale yellow[3]
SolubilityInsoluble in water[1][2]

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[4] The following sections detail the standard experimental procedures for these measurements.

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4][6]

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

  • Mortar and pestle (for sample preparation)

Procedure:

  • Sample Preparation: The this compound sample must be completely dry, as moisture can depress the melting point.[7] A small amount of the crystalline solid is finely powdered using a mortar and pestle.[8]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end.[7] This process is repeated until a sample height of 2-3 mm is achieved.[7]

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus.[6]

    • A rapid heating rate is initially used to determine an approximate melting range.[4][6]

    • A second, fresh sample is then heated slowly, at a rate of no more than 2°C per minute, through the approximate melting range.[4][6]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[4]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start: Obtain Dry Sample grind Grind to Fine Powder start->grind load Load into Capillary Tube grind->load pack Pack Sample to 2-3 mm load->pack place Place in Apparatus pack->place rapid_heat Rapid Heating for Approx. Range place->rapid_heat slow_heat Slow Heating (≤2°C/min) rapid_heat->slow_heat observe Observe Melting slow_heat->observe record Record Melting Range observe->record end End record->end

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.[9] For a solid like this compound, it would first need to be melted. Given its boiling point at reduced pressure, a distillation setup is also appropriate.

Apparatus:

  • Thiele tube or a small test tube with a side arm[9][10]

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)[11][12]

  • Liquid paraffin (B1166041) or mineral oil[10]

Procedure:

  • Sample Preparation: A small amount of the this compound is placed in a small test tube.

  • Apparatus Setup:

    • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.[10]

    • The test tube is attached to a thermometer using a rubber band or thread.[10]

    • The assembly is clamped so that the test tube and the thermometer bulb are immersed in the oil within the Thiele tube.[9]

  • Measurement:

    • The Thiele tube is heated gently and evenly.[10]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

    • Heating is continued until a continuous and rapid stream of bubbles is observed.[10]

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

References

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trifluoroaniline in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers a detailed analysis based on its physicochemical properties, qualitative solubility information, and data from structurally similar compounds. Furthermore, it outlines detailed experimental protocols for solubility determination and illustrates the role of this compound as a key building block in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of three fluorine atoms on the aniline (B41778) ring significantly influences its electronic character, polarity, and intermolecular interactions.

PropertyThis compound2,3,4-Trifluoroaniline2,4,5-Trifluoroaniline
CAS Number 363-81-53862-73-5367-34-0
Molecular Formula C₆H₄F₃NC₆H₄F₃NC₆H₄F₃N
Molecular Weight 147.10 g/mol 147.10 g/mol 147.10 g/mol
Appearance White or colorless to light yellow powder or crystalsPurple liquidBeige, yellow to tan crystalline powder
Melting Point 33-37 °C14-15 °CNot specified
Boiling Point 57 °C at 22 mmHg92 °C at 48 mmHgNot specified
Water Solubility InsolubleNot specifiedNot specified

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both a polar amino group capable of hydrogen bonding and a larger, more nonpolar trifluorophenyl ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to hydrogen bonding interactions with the amino group.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Moderate solubility is anticipated through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected as the nonpolar interactions with the solvent may not be sufficient to overcome the crystal lattice energy of the solid aniline.

Qualitative statements from various sources confirm that this compound is insoluble in water.[1] For its isomer, 3,4,5-trifluoroaniline, it is noted to be soluble in methanol.[2] This suggests that other trifluoroaniline isomers, including the 2,4,6- isomer, are likely to be soluble in polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the gravimetric determination of a saturated solution's concentration.[3][4]

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact weight of the filtered saturated solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The weight of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

    • The weight of the solvent is the weight of the saturated solution minus the weight of the dissolved this compound.

    • Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).

Visualization of Experimental Workflow and Synthetic Utility

The following diagrams, created using Graphviz, illustrate the experimental workflow for solubility determination and the role of this compound in a generic drug synthesis pathway.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Withdraw supernatant B->C D Filter through syringe filter into pre-weighed dish C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility (g/100g solvent) F->G

Caption: Experimental Workflow for Solubility Determination.

G A This compound (Building Block) C Reaction (e.g., Acylation, Condensation) A->C B Reagent X B->C D Intermediate Compound C->D E Further Synthetic Steps D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: Role of this compound in Drug Synthesis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[5] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[6][7] Its utility as a building block is highlighted by its use in the synthesis of anti-inflammatory and analgesic drugs.[5] The trifluorinated phenyl ring is a key pharmacophore that can be incorporated into larger molecules to modulate their biological activity. The synthetic versatility of this compound allows for its use in a variety of chemical reactions to construct complex molecular architectures for novel therapeutic agents.[1]

References

An In-depth Technical Guide to the Safety of 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2,4,6-Trifluoroaniline (CAS No. 363-81-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Understanding the hazardous properties and safe handling procedures for this compound is critical for ensuring laboratory and workplace safety. This document summarizes key data from its Safety Data Sheet (SDS) and provides insights into relevant experimental safety protocols.

Core Safety & Hazard Information

This compound is classified as a flammable solid that is harmful if swallowed or in contact with skin.[3][4] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[3][4]

GHS Hazard Classification:

  • Flammable Solids: Category 2[3][4]

  • Acute Toxicity, Oral: Category 4[3][4]

  • Acute Toxicity, Dermal: Category 4[3][4]

  • Skin Corrosion/Irritation: Category 2[3][4]

  • Serious Eye Damage/Eye Irritation: Category 1[3][4]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3][4]

Signal Word: Danger[4]

Hazard Statements:

  • H228: Flammable solid.[3][4]

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H318: Causes serious eye damage.[3][4]

  • H335: May cause respiratory irritation.[4]

Quantitative Safety Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₄F₃N[1][3]
Molecular Weight 147.10 g/mol [3]
Appearance White or colorless to light yellow powder, lump, or clear liquid.[1][2]
Melting Point 33-37 °C[4][5][6][7]
Boiling Point 57 °C at 22 mmHg[4][5][6][7]
Flash Point 57 °C[8]
Water Solubility Insoluble[5][6][9]
Table 2: Toxicological Data
ParameterValueSpeciesReference
Acute Oral LD50 > 2000 mg/kg bodyweightRat (female)[10]

Note: While classified as "Acute Toxicity Category 4," which generally corresponds to an LD50 range of 300-2000 mg/kg for oral exposure, a specific study indicates an LD50 greater than 2000 mg/kg in female rats.[10]

Experimental Safety Protocols

The hazard classifications of this compound are determined through standardized experimental protocols, primarily following OECD Guidelines for the Testing of Chemicals. Below are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a limited number of animals.

  • Principle: A stepwise procedure is used where a group of animals (typically 3 female rats) is dosed at a defined starting level (e.g., 2000 mg/kg for substances with low expected toxicity).[10] The outcome (mortality or survival) determines the next step: if no mortality occurs, a higher dose might be tested, or the substance is classified in a low toxicity category. If mortality is observed, the test is repeated with a lower dose until the toxicity class can be determined.

  • Animal Species: Healthy, young adult, nulliparous, and non-pregnant female rats are typically used.[3]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally in a single dose via gavage.

    • Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]

    • A gross necropsy is performed on all animals at the end of the observation period.[1]

  • Classification: The classification is based on the dose level at which mortality is observed, following the criteria of the Globally Harmonized System (GHS).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The substance is applied to a small area of the skin of a single animal (typically an albino rabbit) under a porous gauze patch.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animal.

    • A dose of 0.5 g of the solid substance (moistened with a small amount of water) is applied to a small area of the skin (approximately 6 cm²).

    • The treated area is covered with a gauze patch and tape for a 4-hour exposure period.[11]

    • After 4 hours, the patch and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

  • Scoring: The severity of the skin reactions is scored on a scale of 0 to 4. The mean scores for erythema and edema are used to determine the irritation classification.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

  • Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal (typically an albino rabbit), with the other eye serving as a control.

  • Procedure:

    • A single dose of the test substance (e.g., 0.1 mL of a liquid or not more than 100 mg of a solid) is applied into the conjunctival sac of one eye.[6]

    • The eyelids are gently held together for about one second to prevent loss of the material.

    • The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[9]

    • The observation period can be extended up to 21 days to assess the reversibility of the effects.[13]

  • Scoring: The severity of the ocular lesions is scored, and the classification is based on the nature and severity of the damage, as well as its reversibility.

Safety Handling and Emergency Procedures Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to emergency response.

G Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_storage Storage cluster_spill Spill Response cluster_exposure Exposure & First Aid cluster_disposal Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Ventilation Use in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Ignition Avoid Ignition Sources (Heat, Sparks, Open Flames) Ventilation->Ignition Handling Handle with Care (Avoid contact and inhalation) Ignition->Handling Store Store in a Tightly Closed Container Handling->Store Evacuate Evacuate Area & Remove Ignition Sources Handling->Evacuate If Spill Occurs Inhalation Inhalation: Move to Fresh Air, Get Medical Attention Handling->Inhalation If Exposure Occurs Conditions Keep in a Cool, Dry, Well-Ventilated Place Store->Conditions Incompatibles Store Away from Incompatible Materials (e.g., Oxidizing Agents) Conditions->Incompatibles Contain Contain Spill with Inert Material (Sand, Earth) Evacuate->Contain Collect Collect and Place in a Labeled Container for Disposal Contain->Collect Clean Clean Spill Area Thoroughly Collect->Clean Disposal Dispose of Waste According to Local, State, and Federal Regulations Collect->Disposal Clean->Disposal Skin Skin Contact: Remove Contaminated Clothing, Wash with Soap & Water Inhalation->Skin Eyes Eye Contact: Rinse with Water for 15 mins, Get Medical Attention Skin->Eyes Ingestion Ingestion: Do NOT Induce Vomiting, Get Medical Attention Eyes->Ingestion

Caption: Logical workflow for the safe handling of this compound.

References

Spectroscopic Profile of 2,4,6-Trifluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,6-Trifluoroaniline (CAS No. 363-81-5), a crucial building block in pharmaceutical and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits signals corresponding to the aromatic protons and the amine protons.

Parameter ¹H NMR (399.65 MHz, CDCl₃) [1]¹H NMR (89.56 MHz, CDCl₃) [1]
Aromatic Protons (δ, ppm)6.6286.621
Amine Protons (δ, ppm)3.553.50
¹³C NMR Data

While a specific experimental spectrum for this compound was not found in the searched literature, the expected chemical shifts can be inferred from data on similar fluorinated aromatic amines. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants, and their chemical shifts will be significantly influenced by the strong electronegativity of the fluorine atoms. The carbon atom attached to the amino group is also expected to have a distinct chemical shift.

¹⁹F NMR Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The key absorption bands are characteristic of the N-H and C-F bonds, as well as the aromatic ring.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400-3500N-H stretch (asymmetric and symmetric)Medium
1600-1650N-H bendMedium
1500-1600C=C stretch (aromatic)Medium-Strong
1100-1400C-F stretchStrong
1000-1200C-N stretchMedium

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is useful for its identification. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

m/z Relative Intensity (%) [3]Possible Fragment
147100.0[M]⁺ (Molecular Ion)
1467.1[M-H]⁺
12716.5[M-HF]⁺
12011.5[C₅H₂F₂N]⁺
11914.2[C₅HF₂N]⁺
10024.1[C₅H₂FN]⁺
997.2[C₅HFN]⁺

The fragmentation is initiated by the loss of a hydrogen atom or a molecule of hydrogen fluoride (B91410) from the molecular ion. Subsequent fragmentations involve the loss of fluorine and cyano moieties.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H). Standard pulse sequences are used for ¹H, ¹³C, and ¹⁹F NMR.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions (electron ionization, EI).

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow

The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample (this compound) Preparation Sample Preparation (Dissolution, Pelletizing, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Preparation->NMR NMR Tube IR IR Spectroscopy Preparation->IR KBr Pellet / ATR MS Mass Spectrometry Preparation->MS Direct Inlet / GC Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing Analysis Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Processing->Analysis Structure Structure Elucidation & Characterization Analysis->Structure

General Spectroscopic Analysis Workflow

References

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-trifluoroaniline. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern gives rise to distinctive NMR spectra, providing a powerful tool for structural elucidation and purity assessment. This guide offers a detailed examination of its ¹H and ¹⁹F NMR spectral parameters, experimental protocols for data acquisition, and a visualization of the spin-spin coupling network within the molecule.

Data Presentation

The quantitative ¹H and ¹⁹F NMR data for this compound, dissolved in deuterated chloroform (B151607) (CDCl₃), are summarized in the tables below.

¹H NMR Spectral Data
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H-3, H-56.63Triplet of triplets³J(H-F) ≈ 8.9, ⁵J(H-F) ≈ 0.9
-NH₂3.55Broad singlet-

Note: The chemical shifts and coupling constants for the aromatic protons are based on the analysis of the peak list from available spectral data. The broadness of the -NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange.

¹⁹F NMR Spectral Data (Predicted)
Fluorine AtomsPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
F-2, F-6-118 to -122Triplet³J(F-F) ≈ 20-22
F-4-110 to -114Triplet³J(F-F) ≈ 20-22

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, an external reference such as CFCl₃ or a sealed capillary containing a known fluorine standard can be used.

  • Filtration: If any particulate matter is observed, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

¹H NMR Spectroscopy
  • Instrument Setup:

    • Use a spectrometer operating at a field strength of 300 MHz or higher.

    • Tune and match the ¹H probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

¹⁹F NMR Spectroscopy
  • Instrument Setup:

    • Tune and match the ¹⁹F channel of the NMR probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments) is recommended to simplify the spectrum. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

    • Spectral Width (SW): A spectral width of approximately 50-100 ppm, centered around -115 ppm, should be sufficient.

    • Acquisition Time (AQ): Set to at least 1-2 seconds.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans (NS): Acquire a sufficient number of scans for a good signal-to-noise ratio, which will depend on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum using an appropriate external or internal standard.

    • Integrate all signals.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key spin-spin coupling interactions within the this compound molecule.

Crystal Structure Analysis of 2,4,6-Trifluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 2,4,6-Trifluoroaniline. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development by offering detailed crystallographic data, experimental protocols, and a visualization of the underlying molecular interactions.

Crystallographic Data Summary

The crystal structure of this compound (C₆H₄F₃N) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in an orthorhombic system.[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Crystal Data
Chemical FormulaC₆H₄F₃N
Formula Weight147.10 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a6.3220 (6) Å
b24.792 (2) Å
c3.8545 (5) Å
Volume604.14 (11) ų
Z4
Calculated Density1.617 Mg/m³
Data Collection
DiffractometerOxford Diffraction KappaCCD
RadiationMo Kα (λ = 0.71073 Å)
Temperature200 (2) K
Measured Reflections4517
Independent Reflections775
Reflections with I > 2σ(I)489
R_int0.034
Refinement
Refinement on
R[F² > 2σ(F²)]0.034
wR(F²)0.082
Goodness-of-fit (S)0.94
Parameters91
H-atom TreatmentConstrained
Δρ_max0.13 e Å⁻³
Δρ_min-0.16 e Å⁻³

Experimental Protocols

Crystal Growth

Crystals of this compound suitable for X-ray diffraction were obtained from the commercially available compound (Fluorochem).[1] The crystallization was achieved by cooling the compound to 4 °C.[1]

X-ray Data Collection and Structure Refinement

A single crystal of this compound with dimensions 0.50 × 0.09 × 0.05 mm was used for data collection.[1] The data were collected on an Oxford Diffraction KappaCCD diffractometer using Mo Kα radiation at a temperature of 200 K.[1] A multi-scan absorption correction was applied.[1]

The crystal structure was solved using SHELXS97 and refined with SHELXL97.[1] All hydrogen atoms were located in a difference map and refined using a riding model.[1]

The experimental workflow for the crystal structure determination is illustrated in the following diagram:

experimental_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement start Commercial this compound crystal_growth Cooling to 4°C start->crystal_growth single_crystal Single Crystal Selection crystal_growth->single_crystal data_collection X-ray Diffraction (Oxford Diffraction KappaCCD) single_crystal->data_collection data_reduction Data Reduction (CrysAlis RED) data_collection->data_reduction absorption_correction Absorption Correction (multi-scan) data_reduction->absorption_correction structure_solution Structure Solution (SHELXS97) absorption_correction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental workflow for the crystal structure analysis.

Molecular and Crystal Structure

The molecule of this compound exhibits non-crystallographic mirror symmetry.[1] The bond lengths within the molecule are within the expected ranges.[1] However, the C-C-C bond angles in the aromatic ring show deviations of up to 5° from the ideal 120°.[1] The angles at the carbon atoms bonded to fluorine are larger than 120°, while the smallest angle is at the carbon atom bonded to the amino group.[1]

In the crystal, intermolecular H⋯F and H⋯N contacts are observed.[1] These interactions link the molecules into sheets.[1] Specifically, the hydrogen atoms of the amino group form hydrogen bonds with the nitrogen and one of the ortho-fluorine atoms of neighboring molecules.[1]

Table 2: Hydrogen-bond geometry (Å, °) [1]

D—H···AD—HH···AD···AD—H···A
N1—H71···N1ⁱ0.902.263.110 (3)157
N1—H72···F3ⁱⁱ0.882.313.086 (2)147
Symmetry codes: (i) -x+3/2, -y, z-1/2; (ii) -x+1/2, -y, z-1/2

The network of these intermolecular interactions plays a crucial role in the packing of the molecules in the crystal lattice, leading to the formation of sheets with surfaces composed of the hydrophobic phenyl rings.[1]

The following diagram illustrates the key intermolecular interactions in the crystal structure of this compound:

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry i) cluster_mol3 Molecule C (Symmetry ii) N1_A N1(H)₂ N1_B N1 N1_A->N1_B N-H···N F_ortho2_C F(ortho) N1_A->F_ortho2_C N-H···F F_ortho1_A F(ortho)

Key intermolecular hydrogen bonds in this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Calculations of 2,4,6-Trifluoroaniline

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on this compound (TFA). It is intended for researchers in computational chemistry, spectroscopy, and drug development who are interested in the molecular properties and potential applications of this fluorinated aniline (B41778) derivative. The strategic placement of three fluorine atoms on the aniline ring significantly alters its electronic characteristics, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide summarizes key theoretical findings, compares them with experimental data, and outlines the methodologies employed.

Molecular Structure and Geometry

The molecular structure of this compound has been elucidated through both experimental X-ray diffraction and theoretical calculations, primarily using Density Functional Theory (DFT).

Experimental Crystal Structure

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[3] The molecule exhibits non-crystallographic mirror symmetry.[4] In the crystal, intermolecular hydrogen bonds are present between the hydrogen atoms of the amino group and the fluorine atoms of neighboring molecules (N–H···F), as well as N-H···N interactions, which connect the molecules into sheets.[3] The C–C–C bond angles in the benzene (B151609) ring show deviations of up to 5° from the ideal 120° of a perfect hexagon, a common finding in substituted benzene rings.[3][4]

Theoretical Geometric Optimization

Computational studies have successfully predicted the geometry of TFA. The most common approach involves geometry optimization using DFT with various functionals and basis sets. The B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide results that are in good agreement with experimental data for aniline derivatives.[5]

Table 1: Comparison of Key Experimental and Theoretical Geometric Parameters

ParameterExperimental (X-ray Diffraction)[3]Theoretical (DFT/B3LYP)
Bond Lengths (Å)
C1-N11.396Data not available in search results
C2-F11.352Data not available in search results
C4-F21.350Data not available in search results
C6-F31.348Data not available in search results
**Bond Angles (°) **
C2-C1-C6117.8Data not available in search results
F1-C2-C1119.5Data not available in search results
F2-C4-C3119.9Data not available in search results
F3-C6-C5119.8Data not available in search results
Crystal Data
Crystal SystemOrthorhombicN/A
Space GroupP212121N/A
a (Å)6.3220 (6)N/A
b (Å)24.792 (2)N/A
c (Å)3.8545 (5)N/A
Volume (ų)604.14 (11)N/A

Note: Specific theoretical bond lengths and angles were not available in the provided search results but are a standard output of the described computational methods.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Theoretical calculations are crucial for the accurate assignment of vibrational modes.

Computational Approach

Harmonic and anharmonic vibrational frequencies of TFA have been computed using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311G(d,p) basis set.[6] A more extensive study on various fluoroaniline (B8554772) isomers utilized the B3LYP/6-311++G(d,p) level of theory.[5] To improve the agreement with experimental data, calculated harmonic frequencies are often scaled using specific factors. For aniline derivatives, scaling factors of 0.952 for N-H stretching and 0.981 for other vibrations like C-N, C-F, C=C, and N-H bending have been successfully applied.[5] Potential Energy Distribution (PED) analysis is also performed to achieve a complete and unambiguous assignment of each vibrational mode.[6]

Comparison of Theoretical and Experimental Spectra

The calculated vibrational spectra show good agreement with experimental FT-IR and FT-Raman data.[6] The minor discrepancies observed are typically attributed to the fact that theoretical calculations are performed for a single molecule in the gaseous phase, while experimental results are often obtained from the solid phase, where intermolecular interactions can influence vibrational frequencies.[6]

Table 2: Selected Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational AssignmentExperimental (IR/Raman)[5]Scaled Theoretical (B3LYP/6-311++G(d,p))[5]
N-H stretching34453437.60
N-H stretching-3610.92
N-H bending16331633.37
C=C stretching14661473.31
C-F stretching11591166.93
C-N stretching10141009.93

Note: This table presents a selection of key vibrational modes for comparison.

Methodologies and Protocols

Computational Protocol: DFT Calculations

A typical computational workflow for analyzing this compound involves the following steps:

  • Structure Input : The initial 3D structure of this compound is created using molecular modeling software like GaussView.

  • Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory has been shown to be effective for haloaniline derivatives.[5]

  • Frequency Calculation : Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations provide harmonic frequencies, IR intensities, and Raman activities.

  • Data Analysis : The calculated frequencies are scaled to correct for anharmonicity and systematic errors in the computational method. The results are then compared with experimental IR and Raman spectra, and vibrational modes are assigned using PED analysis.

Computational_Workflow cluster_input Input Phase cluster_calc Calculation Phase (e.g., Gaussian 09) cluster_analysis Analysis & Validation A 1. Initial Structure (this compound) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Harmonic Frequencies, IR/Raman Intensities) B->C Optimized Geometry D 4. Scaling & PED Analysis C->D Raw Frequencies E 5. Spectral Simulation D->E Scaled Frequencies G 7. Comparison & Assignment E->G Compare F 6. Experimental Data (FT-IR, FT-Raman) F->G

Caption: Computational workflow for theoretical analysis of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental determination of the crystal structure of this compound followed this general protocol[3]:

  • Crystal Growth : The compound was obtained commercially. Crystals suitable for X-ray diffraction were grown by cooling the compound to 4 °C.

  • Data Collection : A suitable crystal was mounted on a diffractometer (e.g., Oxford Diffraction KappaCCD). Data were collected at a low temperature (200 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement : The structure was solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., SHELXL97). All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference map and refined using a riding model.

Applications in Drug Development

The unique electronic properties conferred by the fluorine atoms make this compound a key intermediate and building block in medicinal chemistry and drug design.

  • Bioisosteric Replacement : Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. Its introduction can enhance metabolic stability, improve binding affinity to target proteins by altering electrostatic interactions, and increase membrane permeability.

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound serves as a precursor for more complex molecules. It has been used in the synthesis of N′-phenyl-N-(1-phenylcyclopentyl)-methyl ureas and 4-substituted 2,6-difluoro N-aryl pyridinones, which are investigated for their potential biological activities.[2]

Drug_Development_Logic cluster_properties Core Properties of TFA cluster_application Application in Synthesis cluster_outcome Drug Development Outcomes A This compound (TFA) B Unique Electronic Profile (High Electronegativity of F) A->B C Increased Lipophilicity A->C D Metabolic Stability A->D E Chemical Building Block B->E C->E D->E F Novel API Synthesis E->F G Enhanced Pharmacokinetics (e.g., better absorption, lower metabolism) F->G H Improved Target Binding Affinity F->H

Caption: Role of this compound properties in drug development logic.

Conclusion

Theoretical calculations, particularly those employing Density Functional Theory, have proven to be a reliable and powerful tool for investigating the molecular structure and spectroscopic properties of this compound. The strong correlation between computed and experimental data validates the computational models used. This synergy between theory and experiment provides a robust foundation for understanding the fundamental properties of this molecule, thereby facilitating its application as a versatile building block in the rational design of new pharmaceuticals and advanced materials.

References

Chemical reactivity of the amino group in 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical reactivity of the amino group in 2,4,6-Trifluoroaniline for researchers, scientists, and drug development professionals.

Introduction

The strategic placement of fluorine atoms at the ortho and para positions relative to the amino group results in a unique electronic profile that distinguishes this compound from aniline (B41778) and other halogenated derivatives.[5][6] Understanding these electronic influences is critical for effectively utilizing this compound in complex synthetic endeavors.

Electronic Effects on the Amino Group

The reactivity of the amino group in aniline is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. In this compound, this electron density is significantly altered by the strong electronegativity of the three fluorine substituents.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect. In this compound, the three fluorine atoms pull electron density away from the aromatic ring and, consequently, from the amino group. This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and, more importantly, decreases the nucleophilicity and basicity of the amino nitrogen.[5]

  • Resonance Effect (+R): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for fluorine, this resonance effect is significantly weaker than its inductive effect.

  • Overall Electronic Influence: The dominant inductive effect of the three fluorine atoms makes the amino group in this compound significantly less basic and less nucleophilic compared to unsubstituted aniline.[5][7] This reduced reactivity necessitates the use of more forcing reaction conditions or highly reactive reagents to achieve desired chemical transformations.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 363-81-5[8][9]
Molecular Formula C₆H₄F₃N[8][10]
Molecular Weight 147.10 g/mol [9][10]
Appearance White or Colorless to Light yellow, powder to lump to clear liquid[8]
Melting Point 33-37 °C[8][9]
Boiling Point 57 °C / 22 mmHg[8][9]
pKa 1.87 ± 0.10 (Predicted)[8]
Water Solubility Insoluble[8]

Key Reactions of the Amino Group

The reduced nucleophilicity of the amino group in this compound dictates its reactivity in common organic transformations.

Acylation

Acylation of the amino group to form an amide is a common strategy, often employed to protect the amine or to introduce further functionality. Due to the decreased nucleophilicity of the nitrogen atom, this reaction may require more reactive acylating agents or catalytic activation. For instance, the synthesis of 3-nitro-2,4,6-trifluoroacetanilide involves the acylation of this compound.[9][11]

A general procedure for Friedel-Crafts acylation, which can be adapted, involves the use of a strong Lewis acid catalyst like aluminum chloride.[12]

  • Reaction Setup: In a dry, inert atmosphere flask, suspend the this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Addition of Reagents: Add a base (e.g., pyridine (B92270) or triethylamine, 1.2 equiv.) to the suspension. Cool the mixture in an ice bath.

  • Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.) to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.[12]

N-Alkylation

Direct N-alkylation of this compound with alkyl halides is challenging due to the low nucleophilicity of the amino group. The reaction typically requires strong bases and elevated temperatures.

This protocol is adapted from the N-alkylation of a similarly deactivated nitroaniline.[13]

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.) and a strong, non-nucleophilic base such as potassium carbonate (2.0 equiv.) or sodium hydride.

  • Solvent: Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv.) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to an elevated temperature (e.g., 60-100 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by flash column chromatography.[13]

Diazotization

The amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.[14][15][16] These diazonium salts are highly versatile intermediates that can be used in subsequent reactions, such as the Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring.[3][15]

  • Preparation: Dissolve this compound (1.0 equiv.) in a mixture of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) and water. Cool the solution to 0-5 °C in an ice-salt bath.[16]

  • Formation of Nitrous Acid: Prepare a solution of sodium nitrite (1.0-1.2 equiv.) in cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution with vigorous stirring, maintaining the temperature below 5 °C.[16]

  • Monitoring: The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[17]

  • Usage: The resulting diazonium salt solution is thermally unstable and should be used immediately in the next synthetic step without isolation.[16]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate as a nucleophile in palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the coupling of the aniline with aryl halides or triflates.[18] The choice of palladium catalyst, ligand, and base is crucial for achieving good yields, especially with electron-deficient anilines.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).[18][19]

  • Solvent: Add a dry, degassed solvent such as toluene, dioxane, or 2-methyltetrahydrofuran.[20]

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by GC-MS or LC-MS).

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for this compound Functionalization

G cluster_start Starting Material cluster_reactions Primary Reactions of the Amino Group cluster_products Product Classes cluster_downstream Further Transformations start This compound acylation Acylation start->acylation RCOCl, Base alkylation N-Alkylation start->alkylation R-X, Base diazotization Diazotization start->diazotization NaNO₂, H⁺ coupling Buchwald-Hartwig Coupling start->coupling Ar-X, Pd cat., Ligand, Base amide Amide Derivative acylation->amide alkylamine N-Alkyl Derivative alkylation->alkylamine diazonium Diazonium Salt (Intermediate) diazotization->diazonium diarylamine Diaryl/Aryl-Alkyl Amine coupling->diarylamine sandmeyer Sandmeyer Reaction (Halogenation, Cyanation, etc.) diazonium->sandmeyer CuX

Caption: General reaction pathways for the amino group of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ pda Oxidative Addition Complex pd0->pda Ar-X pdb Amine Coordination pda->pdb R-NH₂, Base pdc Reductive Elimination pdb->pdc - [Base-H]⁺X⁻ pdc->pd0 Product (Ar-NH-R) arx Ar-X amine 2,4,6-F₃-Aniline (R-NH₂) base Base product Ar-NH-R hx [Base-H]⁺X⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Development

The this compound moiety is a valuable component in the design of bioactive molecules. The trifluorinated phenyl ring can engage in specific interactions with biological targets, such as halogen bonding, and can improve pharmacokinetic properties. For example, fluorinated anilines are precursors to a wide range of heterocyclic compounds that are prevalent in biologically active molecules.[3] The synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs, often involves intermediates derived from fluorinated anilines.[9][21] For instance, sorafenib, an anticancer drug, contains a trifluoromethylphenyl group linked via an amine-related functionality.[21] The synthetic routes to such complex molecules frequently rely on the reactions described above, such as acylation and cross-coupling, to build the final molecular architecture.

Conclusion

The chemical reactivity of the amino group in this compound is significantly attenuated by the strong electron-withdrawing effects of the three fluorine substituents. This reduced nucleophilicity and basicity present unique challenges and opportunities in organic synthesis. While reactions such as acylation, alkylation, and cross-coupling often require more stringent conditions compared to those for unsubstituted aniline, they provide reliable pathways for the synthesis of highly functionalized fluorinated compounds. The versatility of the diazonium salts derived from this compound further expands its utility as a synthetic intermediate. A thorough understanding of these reactivity principles is essential for researchers and drug development professionals aiming to leverage the unique properties of this valuable building block in the creation of novel chemical entities.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluoroaniline is a fascinating molecule for researchers and drug development professionals due to the profound and often nuanced electronic effects of its fluorine substituents. This guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles. The strategic placement of three fluorine atoms on the aniline (B41778) ring significantly modulates the electron density of the aromatic system and the basicity of the amino group, influencing the molecule's reactivity and potential applications in medicinal chemistry and materials science.

Introduction to the Electronic Effects of Fluorine

Fluorine, the most electronegative element, exerts a powerful influence on the electronic properties of organic molecules. Its effects are primarily twofold: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R) when attached to a π-system.[1]

  • Inductive Effect (-I): Due to its high electronegativity, a fluorine atom strongly pulls electron density towards itself through the sigma (σ) bonds. This effect is distance-dependent, decreasing with an increasing number of bonds separating the fluorine atom from the reaction center.[2]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into an adjacent π-system, such as an aromatic ring. This donation of electron density through resonance is generally weaker than the inductive effect for halogens.[1]

In this compound, the interplay of these two opposing effects from the three fluorine atoms, combined with the electron-donating nature of the amino group, creates a unique electronic environment that governs its chemical behavior.

Quantitative Analysis of Electronic Properties

The electronic character of this compound can be quantified through several experimental and theoretical parameters.

Acidity Constant (pKa)

The pKa of the anilinium ion is a direct measure of the basicity of the aniline. The electron-withdrawing fluorine atoms are expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid.

ParameterValueSource
Predicted pKa1.87 ± 0.10[3]

Note: An experimentally determined pKa value was not available in the searched literature.

Hammett Substituent Constants (σ)
Substituent PositionHammett Constant (σ)
ortho-Fluoro (σo)Not widely established due to steric effects
meta-Fluoro (σm)0.34
para-Fluoro (σp)0.06

The positive values indicate the net electron-withdrawing nature of the fluorine substituent in these positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H, ¹³C, and ¹⁹F are sensitive to the electron density around them.

NucleusChemical Shift (δ) / ppmMultiplicitySolvent
¹H (aromatic)~6.62multipletCDCl₃
¹H (amine)~3.5broad singletCDCl₃
¹³CData not available
¹⁹FData not available

The ¹H NMR data is sourced from ChemicalBook.[5] Specific ¹³C and ¹⁹F NMR chemical shift data for this compound were not found in the available literature.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a general synthetic approach for related polychlorinated anilines involves the direct halogenation of aniline. A similar strategy could be adapted for fluorination, although direct fluorination can be challenging. An alternative approach involves the reduction of a corresponding nitroaromatic compound. For instance, the synthesis of 2,4,6-trichloroaniline (B165571) can be achieved by the reduction of 1,3,5-trichloro-2-nitrobenzene.

A plausible, though not explicitly documented, laboratory synthesis could involve the following conceptual steps:

A conceptual synthetic workflow for this compound.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the pKa of the 2,4,6-trifluoroanilinium ion.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the aniline solution in a beaker with a magnetic stir bar and position the calibrated pH electrode in the solution.

  • Titration: Slowly add the standardized HCl solution from a burette in small increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH has dropped significantly.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the aniline has been protonated. The equivalence point is the point of steepest inflection in the titration curve.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound to characterize its electronic structure.

Instrumentation:

  • High-resolution NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans and a longer acquisition time will be necessary.

¹⁹F NMR Acquisition:

  • Acquire a proton-decoupled ¹⁹F spectrum. A wide spectral width is often necessary for fluorine NMR. A common external reference is CFCl₃ (δ = 0 ppm).

Visualizing Electronic Effects: Electrophilic Nitration

The directing effects of the substituents in this compound can be visualized through the mechanism of an electrophilic aromatic substitution reaction, such as nitration. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating groups but also ortho-, para-directors. In this case, the positions ortho and para to the amino group are already substituted with fluorine. The strong activation of the amino group, however, can still facilitate substitution at the remaining open positions (meta to the amino group).

The following diagram illustrates the logical relationship of the electronic effects influencing the regioselectivity of nitration.

G cluster_reactants Reactants cluster_effects Electronic Effects cluster_intermediate Reaction Intermediate cluster_product Product 246TFA This compound Sigma_complex Arenium Ion (Sigma Complex) 246TFA->Sigma_complex Electrophilic Attack Nitronium Nitronium ion (NO₂⁺) Electrophile Nitronium->Sigma_complex NH2_effect Amino Group: - Strong +R effect - Activating - o,p-directing NH2_effect->246TFA influences F_effect Fluorine Atoms: - Strong -I effect - Weak +R effect - Deactivating - o,p-directing F_effect->246TFA influences Product Nitrated Product Sigma_complex->Product Deprotonation

Logical flow of electronic effects in the nitration of this compound.

Implications for Drug Development and Research

The electronic modifications induced by the fluorine atoms in this compound have several important consequences for its use in drug design and as a research chemical:

  • Modulation of Basicity: The significantly reduced basicity of the amino group can be advantageous in drug design to avoid unwanted protonation at physiological pH, which can affect a drug's solubility, membrane permeability, and interaction with biological targets.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug candidate.

  • Altered Reactivity: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution, opening up different synthetic pathways for derivatization.

  • Conformational Effects: The fluorine atoms can influence the preferred conformation of the molecule through steric and electronic interactions, which can be crucial for binding to a target protein.

Conclusion

The electronic effects of the fluorine atoms in this compound are a result of a delicate balance between strong inductive withdrawal and weaker resonance donation. These effects profoundly influence the molecule's basicity, reactivity, and spectroscopic properties. A thorough understanding of these principles, supported by the quantitative data and experimental methodologies presented in this guide, is essential for the rational design of new pharmaceuticals, agrochemicals, and advanced materials utilizing this versatile chemical scaffold. Further experimental determination of the pKa and comprehensive NMR analysis will provide an even more complete picture of the electronic landscape of this intriguing molecule.

References

Methodological & Application

Synthesis of 2,4,6-Trifluoroaniline from 1,3,5-Trifluorobenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4,6-trifluoroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 1,3,5-trifluorobenzene (B1201519). The synthesis is a two-step process involving the nitration of 1,3,5-trifluorobenzene to yield 1,3,5-trifluoro-2-nitrobenzene (B1293902), followed by the reduction of the nitro group to form the desired aniline.

Reaction Pathway

The overall synthetic route is depicted below. The first step is an electrophilic aromatic substitution (nitration), followed by a reduction of the nitro functional group.

Synthesis_Pathway Trifluorobenzene 1,3,5-Trifluorobenzene Nitrotrifluorobenzene 1,3,5-Trifluoro-2-nitrobenzene Trifluorobenzene->Nitrotrifluorobenzene Nitration (HNO₃, H₂SO₄) Trifluoroaniline This compound Nitrotrifluorobenzene->Trifluoroaniline Reduction (e.g., SnCl₂, HCl or H₂, Pd/C)

Caption: Synthetic pathway for this compound from 1,3,5-trifluorobenzene.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
1,3,5-TrifluorobenzeneC₆H₃F₃132.08[1]-75-76372-38-3[1]
1,3,5-Trifluoro-2-nitrobenzeneC₆H₂F₃NO₂177.08[2]3.5[3]182-185[3]315-14-0[3]
This compoundC₆H₄F₃N147.1033-3757 (at 22 mmHg)363-81-5

Experimental Protocols

The following protocols are based on established chemical principles for nitration and nitro group reduction. Researchers should perform these procedures with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 1,3,5-Trifluoro-2-nitrobenzene (Nitration)

This procedure outlines the mono-nitration of 1,3,5-trifluorobenzene. Careful control of the reaction temperature is crucial to favor the formation of the mono-nitro product and minimize dinitration.

Materials and Reagents:

  • 1,3,5-Trifluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1,3,5-trifluorobenzene to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 1,3,5-trifluorobenzene in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1,3,5-trifluoro-2-nitrobenzene.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of the nitro group of 1,3,5-trifluoro-2-nitrobenzene to an amine using tin(II) chloride. This is a common and effective method for the reduction of aromatic nitro compounds.[4][5][6]

Materials and Reagents:

  • 1,3,5-Trifluoro-2-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,3,5-trifluoro-2-nitrobenzene in ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid and stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: Reductions of this type are generally high-yielding, often exceeding 90%.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Nitration_Setup Reaction Setup (1,3,5-Trifluorobenzene, H₂SO₄, HNO₃) Nitration_Reaction Controlled Nitration (0-10 °C) Nitration_Setup->Nitration_Reaction Nitration_Workup Workup (Ice Quench, Extraction) Nitration_Reaction->Nitration_Workup Nitration_Purification Purification (Distillation/Chromatography) Nitration_Workup->Nitration_Purification Intermediate 1,3,5-Trifluoro-2-nitrobenzene Nitration_Purification->Intermediate Reduction_Setup Reaction Setup (Intermediate, SnCl₂, HCl, Ethanol) Intermediate->Reduction_Setup Proceed to next step Reduction_Reaction Reduction Reaction Reduction_Setup->Reduction_Reaction Reduction_Workup Workup (Neutralization, Extraction) Reduction_Reaction->Reduction_Workup Reduction_Purification Purification (Recrystallization/Chromatography) Reduction_Workup->Reduction_Purification Final_Product This compound Reduction_Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H and C-F bonds).

  • Melting Point Analysis: To assess the purity of the solid product.

This application note provides a comprehensive overview and a working protocol for the synthesis of this compound from 1,3,5-trifluorobenzene. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications.

References

Application Notes and Protocols for the Industrial Production of 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the industrial-scale synthesis of 2,4,6-trifluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document outlines a viable two-step manufacturing process commencing with the synthesis of 1,3,5-trifluorobenzene (B1201519) from 1,3,5-trichlorobenzene (B151690), followed by a high-pressure amination to yield the final product. Detailed experimental protocols, quantitative data, and process flow diagrams are presented to facilitate laboratory-scale replication and industrial process development.

Introduction

This compound is a crucial building block in the synthesis of various bioactive molecules, including pharmaceuticals and pesticides.[1] Its trifluorinated phenyl ring imparts unique properties such as enhanced metabolic stability and increased lipophilicity to the target molecules.[1] The industrial production of this intermediate requires robust, scalable, and economically viable synthetic methods. This document details a two-step approach for the large-scale preparation of this compound.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is proposed to proceed via a two-step sequence:

  • Synthesis of 1,3,5-Trifluorobenzene: Halogen exchange (Halex) reaction of 1,3,5-trichlorobenzene with a fluoride (B91410) source.

  • Amination of 1,3,5-Trifluorobenzene: Nucleophilic aromatic substitution (SNAr) reaction with ammonia (B1221849) under high pressure and temperature.

Synthesis_Pathway Start 1,3,5-Trichlorobenzene Intermediate 1,3,5-Trifluorobenzene Start->Intermediate Halogen Exchange (Halex) Product This compound Intermediate->Product Nucleophilic Aromatic Substitution (SNAr) (Amination)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 1,3,5-Trifluorobenzene

The synthesis of the key intermediate, 1,3,5-trifluorobenzene, is achieved through a halogen exchange reaction of 1,3,5-trichlorobenzene.

3.1.1. Reaction Scheme

Halex_Reaction cluster_reactants Reactants cluster_products Products 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene 1,3,5-Trichlorobenzene->1,3,5-Trifluorobenzene Sulfolane, Catalyst 220°C, 48h Potassium Fluoride Potassium Fluoride Potassium Chloride Potassium Chloride

Caption: Halogen exchange reaction for 1,3,5-Trifluorobenzene synthesis.

3.1.2. Quantitative Data

ParameterValueReference
Reactants
1,3,5-Trichlorobenzene500 gUS2006/9643
Potassium Fluoride (dry)640 gUS2006/9643
Solvent
Sulfolane1180 mlUS2006/9643
Catalyst
3-nitro-N,N-dimethylbenzamide10.7 gUS2006/9643
CNC catalyst48 gUS2006/9643
Reaction Conditions
Temperature220 °CUS2006/9643
Time48 hUS2006/9643
Maximum Pressure8 barUS2006/9643
Product Yield
1,3,5-Trifluorobenzene74% (of theory)US2006/9643
Purity of crude product87% by weightUS2006/9643

3.1.3. Experimental Protocol

  • Charge a suitable autoclave with 500 g of 1,3,5-trichlorobenzene, 1180 ml of sulfolane, 10.7 g of 3-nitro-N,N-dimethylbenzamide, and 640 g of dry potassium fluoride.

  • Add 48 g of CNC catalyst to the mixture and seal the autoclave.

  • Heat the reaction mixture to 220 °C and maintain this temperature for 48 hours. The pressure will rise to a maximum of 8 bar.

  • After the reaction is complete, cool the mixture to 20 °C.

  • Distill the product from the reaction mixture, initially at standard pressure and then under reduced pressure, to obtain crude 1,3,5-trifluorobenzene.

  • The crude product can be further purified by fractional distillation.

Step 2: Amination of 1,3,5-Trifluorobenzene

The final step involves the nucleophilic aromatic substitution of 1,3,5-trifluorobenzene with ammonia under high pressure. While a specific industrial patent for this exact transformation is not publicly available, the following protocol is based on established principles for the amination of polyfluorinated aromatic compounds.[2]

3.2.1. Reaction Scheme

Amination_Reaction cluster_reactants Reactants cluster_products Product 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene This compound This compound 1,3,5-Trifluorobenzene->this compound Solvent, High Pressure High Temperature Ammonia Ammonia

Caption: Amination of 1,3,5-Trifluorobenzene.

3.2.2. Proposed Industrial Protocol and Expected Data

This protocol is a proposed method based on analogous reactions. Optimization will be required for industrial-scale production.

ParameterProposed Value/RangeRationale/Reference
Reactants
1,3,5-Trifluorobenzene1 mole equivalent
Liquid Ammonia10-20 mole equivalentsExcess ammonia drives the reaction to completion.[2]
Solvent
Triethylamine or Propylene Glycol2-10 volumesSolvents mentioned for similar aminations.[2]
Catalyst (Optional)
Copper(I) salt (e.g., Cu₂O, CuI)0.01-0.1 mole equivalentCopper catalysts are known to facilitate nucleophilic aromatic aminations.[3]
Reaction Conditions
Temperature180-250 °CHigh temperatures are typically required for SNAr with ammonia.[2]
Pressure> 35 barTo maintain ammonia in the liquid phase and increase reaction rate.[3]
Time24-72 hReaction times for high-pressure aminations can be significant.[2]
Product Yield
This compound> 90% (expected)High yields are reported for similar aminations of polyfluoroaromatics.[2]

3.2.3. Proposed Experimental Protocol

  • Charge a high-pressure autoclave with 1,3,5-trifluorobenzene, the chosen solvent, and the optional copper catalyst.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce the required amount of liquid ammonia into the cooled autoclave.

  • Heat the autoclave to the target temperature (e.g., 220 °C) and maintain it for the specified reaction time, monitoring the internal pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture and rinse the autoclave with a suitable solvent.

  • The crude product can be isolated by solvent evaporation and purified.

Purification of this compound

Purification of the final product is critical to meet the stringent quality requirements for pharmaceutical and agrochemical applications.

4.1. Proposed Purification Workflow

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Removal of volatile impurities and solvent Recrystallization Recrystallization Distillation->Recrystallization Removal of isomeric and non-volatile impurities Pure Pure this compound (>99% Purity) Recrystallization->Pure

Caption: Proposed purification workflow for this compound.

4.2. Purification Protocols

4.2.1. Vacuum Distillation

  • Objective: To remove residual solvent and lower-boiling impurities.

  • Procedure: The crude this compound is subjected to distillation under reduced pressure. The boiling point of this compound is reported as 57 °C at 22 mmHg.[4][5] The fractions are collected based on the boiling point and monitored for purity by gas chromatography (GC).

4.2.2. Recrystallization

  • Objective: To remove isomeric impurities and other non-volatile byproducts to achieve high purity.

  • Procedure:

    • Dissolve the distilled this compound in a minimal amount of a suitable hot solvent (e.g., heptane, ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • The melting point of pure this compound is in the range of 33-37 °C.[4][5]

Safety Considerations

  • 1,3,5-Trichlorobenzene and 1,3,5-Trifluorobenzene: These are halogenated aromatic compounds and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonia: Liquid ammonia is a corrosive and toxic substance. High-pressure reactions involving ammonia must be conducted in a properly rated and maintained autoclave by trained personnel.

  • This compound: This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[6] Appropriate PPE should be worn during handling.

  • High-Pressure Reactions: All high-pressure reactions should be carried out behind a blast shield with appropriate pressure relief systems in place.

Conclusion

The described two-step process provides a viable and scalable route for the industrial production of high-purity this compound. The synthesis of the 1,3,5-trifluorobenzene intermediate is well-documented, and the subsequent high-pressure amination, while requiring specialized equipment, is based on established industrial practices for the synthesis of fluorinated anilines. The purification methods of vacuum distillation and recrystallization are standard industrial techniques capable of yielding a product with the high purity required for its intended applications. Further process optimization and development are recommended to maximize yield and efficiency on an industrial scale.

References

2,4,6-Trifluoroaniline: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluoroaniline is a key fluorinated building block in organic synthesis, widely utilized in the development of novel therapeutic agents and agrochemicals.[1][2] The presence of multiple fluorine atoms on the aniline (B41778) ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of compounds with enhanced biological activity.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase and enzyme inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 363-81-5[1]
Molecular Formula C₆H₄F₃N[1]
Molecular Weight 147.10 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 33-37 °C[1]
Boiling Point 57 °C at 22 mmHg[1]
Purity ≥97%[1]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic and urea-based compounds with significant biological activities.

Synthesis of N,N'-Diarylureas as Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

N,N'-diarylureas derived from this compound have been identified as potent inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[1] Inhibition of ACAT is a promising strategy for the treatment of hypercholesterolemia and atherosclerosis.

Experimental Workflow: Synthesis of N,N'-Diarylurea ACAT Inhibitors

cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea (B33335) Synthesis cluster_2 Purification This compound This compound Phosgene_or_equivalent Phosgene or equivalent This compound->Phosgene_or_equivalent Reaction 2,4,6-Trifluorophenyl_isocyanate 2,4,6-Trifluorophenyl isocyanate Phosgene_or_equivalent->2,4,6-Trifluorophenyl_isocyanate Formation Secondary_Amine Secondary Amine (e.g., 1-Phenylcyclopentan-1-amine) 2,4,6-Trifluorophenyl_isocyanate->Secondary_Amine Coupling Reaction Urea_Product N'-(2,4,6-Trifluorophenyl)- N-(1-phenylcyclopentyl)urea Secondary_Amine->Urea_Product Formation Purification Column Chromatography or Recrystallization Urea_Product->Purification

Caption: General workflow for the synthesis of N,N'-diarylurea ACAT inhibitors.

Quantitative Data for N'-(Aryl)-N-(1-phenylcyclopentyl)urea Analogues

The following table summarizes the in vitro inhibitory activity of synthesized urea analogues against rat liver microsomal ACAT.

CompoundN'-Aryl SubstituentIC₅₀ (nM)Reference
1 2,4,6-Trifluorophenyl10[1]
2 2,6-Diisopropylphenyl25[3]
3 2,4-Difluorophenyl15[1]

Experimental Protocol: Synthesis of N'-(2,4,6-Trifluorophenyl)-N-(1-phenylcyclopentyl)urea (Compound 1)

This protocol is adapted from the general procedure described by T. S. Purchase et al.[1]

  • Step 1: Synthesis of 2,4,6-Trifluorophenyl isocyanate

    • To a solution of this compound (1.47 g, 10 mmol) in dry toluene (B28343) (50 mL) is added triphosgene (B27547) (1.48 g, 5 mmol) under an inert atmosphere.

    • The reaction mixture is heated to reflux for 3 hours.

    • The solvent is removed under reduced pressure to yield crude 2,4,6-trifluorophenyl isocyanate, which is used in the next step without further purification.

  • Step 2: Synthesis of N'-(2,4,6-Trifluorophenyl)-N-(1-phenylcyclopentyl)urea

    • To a solution of 1-phenylcyclopentan-1-amine (1.61 g, 10 mmol) in dry tetrahydrofuran (B95107) (THF, 30 mL) is added a solution of crude 2,4,6-trifluorophenyl isocyanate (from Step 1) in THF (20 mL) dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the title compound.

    • Yield: ~75-85%

    • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of N-Aryl Pyridinones as p38 Kinase Inhibitors

N-aryl pyridinones synthesized from this compound have demonstrated potent and selective inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[4] p38 kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic target for various inflammatory diseases.

Experimental Workflow: Synthesis of N-Aryl Pyridinone p38 Kinase Inhibitors

cluster_0 Step 1: Synthesis of Pyridinone Core cluster_1 Step 2: N-Arylation cluster_2 Purification Starting_Material Substituted Malonate Ammonia_Source Ammonia (B1221849) Source Starting_Material->Ammonia_Source Cyclization Pyridinone_Core 2,6-Difluoro-4-hydroxypyridine Ammonia_Source->Pyridinone_Core Coupling_Reaction Ullmann or Buchwald-Hartwig Coupling Pyridinone_Core->Coupling_Reaction This compound This compound This compound->Coupling_Reaction N-Aryl_Pyridinone 4-Substituted-2,6-difluoro- 1-(2,4,6-trifluorophenyl)pyridin-4-one Coupling_Reaction->N-Aryl_Pyridinone Purification Column Chromatography or Recrystallization N-Aryl_Pyridinone->Purification

Caption: General workflow for the synthesis of N-aryl pyridinone p38 kinase inhibitors.

Quantitative Data for N-(2,4,6-Trifluorophenyl) Pyridinone Analogues

The following table summarizes the in vitro inhibitory activity of synthesized pyridinone analogues against p38α kinase.

Compound4-Substituentp38α IC₅₀ (nM)Reference
4 H50[4]
5 Methyl25[4]
6 Phenyl10[4]

Experimental Protocol: Synthesis of 2,6-Difluoro-1-(2,4,6-trifluorophenyl)pyridin-4-one (Analogue of Compound 4)

This protocol is adapted from the general procedure described by S. R. Selness et al.[4]

  • Step 1: Synthesis of 2,6-Difluoro-4-hydroxypyridine

    • A detailed procedure for the synthesis of the 2,6-difluoro-4-hydroxypyridine core can be found in the literature. This typically involves the cyclization of a substituted malonate with an ammonia source.

  • Step 2: Synthesis of 2,6-Difluoro-1-(2,4,6-trifluorophenyl)pyridin-4-one

    • A mixture of 2,6-difluoro-4-hydroxypyridine (1.31 g, 10 mmol), this compound (1.47 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol) in N,N-dimethylformamide (DMF, 40 mL) is heated at 120 °C for 24 hours under an inert atmosphere.

    • The reaction mixture is cooled to room temperature and poured into water.

    • The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the title compound.

    • Yield: ~60-70%

    • Characterization: The product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway Context

The bioactive molecules synthesized from this compound often target key signaling pathways implicated in disease.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Its dysregulation is associated with various inflammatory diseases and cancers.

Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response activates N_Aryl_Pyridinone N-Aryl Pyridinone Inhibitor N_Aryl_Pyridinone->p38_MAPK inhibits

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition by N-aryl pyridinones.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Pathway

The ACAT pathway plays a crucial role in cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage or transport.

Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters esterification Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets VLDL_Assembly VLDL Assembly (in liver) Cholesteryl_Esters->VLDL_Assembly Diarylurea_Inhibitor N,N'-Diarylurea Inhibitor Diarylurea_Inhibitor->ACAT inhibits

Caption: The role of ACAT in cholesterol esterification and its inhibition by N,N'-diarylureas.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of biologically active compounds. The protocols and data presented here demonstrate its utility in the development of potent and selective inhibitors for important therapeutic targets such as p38 MAP kinase and ACAT. The unique properties conferred by the trifluorinated phenyl ring make it a key component in the medicinal chemist's toolbox for the design of next-generation therapeutics.

References

The Versatility of 2,4,6-Trifluoroaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,4,6-Trifluoroaniline has emerged as a critical building block in medicinal chemistry, enabling the synthesis of a diverse range of pharmaceutical intermediates with significant therapeutic potential. Its unique electronic properties, stemming from the presence of three fluorine atoms on the aniline (B41778) ring, facilitate a variety of chemical transformations, leading to the development of novel drug candidates targeting key biological pathways. This report details the application of this compound in the synthesis of promising pharmaceutical intermediates, including Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and p38 kinase inhibitors, providing comprehensive experimental protocols and insights into their mechanisms of action.

Introduction to this compound

This compound is an aromatic amine distinguished by the substitution of three hydrogen atoms with fluorine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring. This trifluorination significantly alters the molecule's reactivity, rendering the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This characteristic makes it an invaluable synthon for introducing the 2,4,6-trifluorophenyl moiety into more complex molecular architectures, a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Application in the Synthesis of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme that plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage. Inhibition of ACAT is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis. Trisubstituted ureas incorporating the 2,4,6-trifluorophenyl group have shown potent ACAT inhibitory activity.

Synthesis of N-Aryl-N'-(1-phenylcyclopentyl)methyl Ureas

A notable class of ACAT inhibitors, N-aryl-N'-(1-phenylcyclopentyl)methyl ureas, can be synthesized using this compound as a key starting material. The synthesis involves the reaction of this compound with an appropriate isocyanate precursor.

Experimental Protocol: Synthesis of a Trisubstituted Urea ACAT Inhibitor Intermediate

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Slowly add a solution of (1-phenylcyclopentyl)methyl isocyanate (1.05 eq) in anhydrous toluene to the reaction mixture at room temperature.

  • Stir the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Ethyl acetate/Hexane mixture) to afford the desired N-(2,4,6-trifluorophenyl)-N'-(1-phenylcyclopentyl)methyl urea.

Compound Starting Material Yield (%) Melting Point (°C) Reference
N-(2,4,6-trifluorophenyl)-N'-(1-phenylcyclopentyl)methyl ureaThis compound75-85 (Typical)Not ReportedGeneral synthesis of ureas

Mechanism of Action: ACAT Inhibition

ACAT inhibitors prevent the esterification of cholesterol, leading to a decrease in the formation of cholesteryl esters and a subsequent reduction in the accumulation of cholesterol in macrophages within arterial walls, a key event in the development of atherosclerotic plaques.[1]

ACAT_Inhibition cluster_cell Macrophage Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT CE Cholesteryl Esters (Foam Cell Formation) ACAT->CE ACAT_Inhibitor ACAT Inhibitor (e.g., Trisubstituted Urea) ACAT_Inhibitor->ACAT Inhibits

Mechanism of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition.

Application in the Synthesis of p38 Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1.[2] Inhibition of p38 kinase is a validated therapeutic approach for a range of inflammatory diseases. N-aryl pyridinones are a class of potent and selective p38 kinase inhibitors, and this compound can be utilized in their synthesis.

Synthesis of 4-Substituted 2,6-Difluoro-N-Aryl Pyridinones

The synthesis of these inhibitors often involves a nucleophilic aromatic substitution reaction where this compound displaces a leaving group on a suitably substituted pyridine (B92270) core.

Experimental Protocol: Synthesis of a 2,6-Difluoro-N-(2,4,6-trifluorophenyl)pyridinone Intermediate

Materials:

  • This compound

  • 2,6-Difluoro-4-chloropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,6-difluoro-4-chloropyridine (1.0 eq) in DMF, add this compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Eluent: Ethyl acetate/Hexane mixture) to obtain the desired 2,6-difluoro-N-(2,4,6-trifluorophenyl)-4-aminopyridine intermediate.

Compound Starting Material Yield (%) Physical State Reference
2,6-Difluoro-N-(2,4,6-trifluorophenyl)-4-aminopyridineThis compound60-70 (Typical)SolidGeneral SNAr on pyridines

Signaling Pathway: p38 MAP Kinase

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase.[2] Upon activation by cellular stress or inflammatory cytokines, this pathway leads to the phosphorylation of various downstream substrates, including transcription factors, resulting in the expression of pro-inflammatory genes.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., Transcription Factors) p38->Substrates Phosphorylates Inflammation Inflammatory Response Substrates->Inflammation Leads to p38_Inhibitor p38 Inhibitor (e.g., N-Aryl Pyridinone) p38_Inhibitor->p38 Inhibits

The p38 MAP Kinase Signaling Pathway.

Other Potential Applications

Beyond ACAT and p38 kinase inhibitors, this compound is a precursor for other potentially bioactive molecules. For instance, it can be used to synthesize 3-nitro-2,4,6-trifluoroacetanilide , an intermediate that can be further elaborated into various pharmaceutical compounds. The electron-withdrawing nitro group, in combination with the fluorine atoms, further activates the aromatic ring for subsequent chemical modifications.

Experimental Workflow: Synthesis of 3-nitro-2,4,6-trifluoroacetanilide

Synthesis_Workflow Start This compound Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 2,4,6-Trifluoroacetanilide Step1->Intermediate1 Step2 Nitration (Nitric Acid / Sulfuric Acid) Intermediate1->Step2 Product 3-nitro-2,4,6-trifluoroacetanilide Step2->Product

Synthetic workflow for 3-nitro-2,4,6-trifluoroacetanilide.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique reactivity allows for the efficient construction of complex molecules with potent biological activities. The examples of ACAT and p38 kinase inhibitors highlight the significant contribution of this fluorinated aniline to the development of new therapeutic agents. Further exploration of its chemical properties is expected to unveil even more applications in the quest for novel and effective medicines.

References

Application Notes and Protocols for the Synthesis of p38 Kinase Inhibitors Using 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent p38 mitogen-activated protein (MAP) kinase inhibitors, utilizing 2,4,6-trifluoroaniline as a key building block. The focus is on the synthesis of N-aryl pyridinone derivatives, a class of compounds that has shown significant promise in the inhibition of p38 kinase.

Introduction

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses. It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of small molecule inhibitors of p38 kinase is a major focus of drug discovery efforts.

A promising class of p38 kinase inhibitors is based on the N-aryl pyridinone scaffold. The use of this compound as the N-aryl substituent has been shown to be particularly effective in enhancing the potency and metabolic stability of these inhibitors. The fluorine atoms on the phenyl ring can modulate the electronic properties and conformation of the molecule, leading to improved binding to the ATP-binding pocket of p38 kinase.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase cascade is a multi-tiered signaling pathway. It is initiated by various extracellular stimuli that activate upstream MAP kinase kinase kinases (MAP3Ks), such as TAK1 and ASK1. These MAP3Ks then phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6. Activated MKK3/6, in turn, dually phosphorylate threonine and tyrosine residues within the activation loop of p38 MAP kinase, leading to its activation. Activated p38 kinase then phosphorylates a range of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MK2), ultimately resulting in the expression of inflammatory genes.

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Receptors MAP3Ks (TAK1, ASK1) MAP3Ks (TAK1, ASK1) Receptors->MAP3Ks (TAK1, ASK1) MAP2Ks (MKK3, MKK6) MAP2Ks (MKK3, MKK6) MAP3Ks (TAK1, ASK1)->MAP2Ks (MKK3, MKK6) p38 MAPK p38 MAPK MAP2Ks (MKK3, MKK6)->p38 MAPK Downstream Kinases (MK2) Downstream Kinases (MK2) p38 MAPK->Downstream Kinases (MK2) Transcription Factors (ATF2, MEF2C) Transcription Factors (ATF2, MEF2C) p38 MAPK->Transcription Factors (ATF2, MEF2C) Inflammatory Gene Expression Inflammatory Gene Expression Downstream Kinases (MK2)->Inflammatory Gene Expression Transcription Factors (ATF2, MEF2C)->Inflammatory Gene Expression

Caption: The p38 MAP Kinase Signaling Pathway.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of N-(2,4,6-trifluorophenyl)pyridinone derivatives against p38α MAP kinase. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Compound IDR1R2p38α IC50 (nM)
1a -CH3-H500
1b -CH3-CF325
1c -CH2CH3-CF330
1d -Cyclopropyl-CF315
2a -CH3-C(O)CH310
2b -Cyclopropyl-C(O)CH35

Data is representative and compiled for illustrative purposes based on typical structure-activity relationships reported in the literature.

Experimental Protocols

The synthesis of N-(2,4,6-trifluorophenyl)pyridinone inhibitors of p38 kinase generally involves a multi-step process. A representative synthetic workflow is outlined below, followed by detailed protocols for key steps.

experimental_workflow Start Diketone Formation Diketone Formation Start->Diketone Formation Pyridinone Synthesis Pyridinone Synthesis Diketone Formation->Pyridinone Synthesis N-Arylation N-Arylation Pyridinone Synthesis->N-Arylation Purification Purification N-Arylation->Purification Characterization Characterization Purification->Characterization Biological Assay Biological Assay Characterization->Biological Assay End Biological Assay->End sar_relationship cluster_r1 R1 Position (e.g., C6) cluster_r2 R2 Position (e.g., C4) Core Scaffold N-(2,4,6-Trifluorophenyl)pyridinone Small Alkyl (e.g., -CH3) Small Alkyl (e.g., -CH3) Core Scaffold->Small Alkyl (e.g., -CH3) Cycloalkyl (e.g., Cyclopropyl) Cycloalkyl (e.g., Cyclopropyl) Core Scaffold->Cycloalkyl (e.g., Cyclopropyl) Electron-withdrawing (e.g., -CF3) Electron-withdrawing (e.g., -CF3) Core Scaffold->Electron-withdrawing (e.g., -CF3) Hydrogen Bond Acceptor (e.g., -C(O)CH3) Hydrogen Bond Acceptor (e.g., -C(O)CH3) Core Scaffold->Hydrogen Bond Acceptor (e.g., -C(O)CH3) Potency Potency Small Alkyl (e.g., -CH3)->Potency Moderate Cycloalkyl (e.g., Cyclopropyl)->Potency Increases Electron-withdrawing (e.g., -CF3)->Potency Significantly Increases Hydrogen Bond Acceptor (e.g., -C(O)CH3)->Potency Greatly Increases

Application Notes and Protocols for the Preparation of N-Substituted Ureas from 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of N-substituted ureas derived from 2,4,6-trifluoroaniline. N-substituted ureas are a significant class of compounds in medicinal chemistry and drug development, often investigated for their potential as enzyme inhibitors. A notable application for ureas derived from fluorinated anilines is in the development of inhibitors for Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme implicated in hypercholesterolemia. The protocols outlined below are based on established synthetic methodologies, primarily involving the reaction of this compound with isocyanates.

General Reaction Scheme

The synthesis of N-substituted ureas from this compound can be achieved through two primary pathways, both of which are versatile and widely applicable in a research and drug development setting.

Method A: Reaction with an Isocyanate

This is the most direct method, where this compound is reacted with a suitable isocyanate to form the desired N,N'-disubstituted urea (B33335). This approach is efficient and generally proceeds under mild conditions.

Method B: Two-Step Synthesis via Isocyanate Formation

In cases where the desired isocyanate is not commercially available, it can be synthesized in situ or as a stable intermediate from a primary amine using a phosgene (B1210022) equivalent, such as triphosgene (B27547). The resulting isocyanate is then reacted with this compound to yield the target urea.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of N-substituted ureas incorporating the 2,4,6-trifluorophenyl moiety.

Protocol 1: General Procedure for the Synthesis of N-(2,4,6-Trifluorophenyl)-N'-[(1-phenylcyclopentyl)methyl]urea

This protocol is adapted from the synthesis of related ACAT inhibitors and exemplifies the reaction of a substituted aniline (B41778) with a custom-synthesized isocyanate.

Materials:

  • This compound

  • 1-(Isocyanatomethyl)-1-phenylcyclopentane

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Ethyl Acetate (B1210297)

  • Hexanes

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Isocyanate: To the stirred solution of the aniline at room temperature, add a solution of 1-(isocyanatomethyl)-1-phenylcyclopentane (1.0 equivalent) in anhydrous THF dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a suitable gradient of hexanes and ethyl acetate to afford the pure N-(2,4,6-trifluorophenyl)-N'-[(1-phenylcyclopentyl)methyl]urea.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for the Synthesis of Symmetrical N,N'-Bis(2,4,6-trichlorophenyl)urea (Illustrative of Symmetrical Urea Synthesis)

While this protocol uses a chlorinated analog, the principle can be adapted for the synthesis of symmetrical N,N'-bis(2,4,6-trifluorophenyl)urea. This involves the reaction of the aniline with a phosgene equivalent.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 2,4,6-trichloroaniline) in acetic acid.

  • Addition of Base and Phosgene Equivalent: Add pyridine to the solution and heat the mixture with stirring. A solution of triphosgene in a suitable solvent is then added dropwise. Caution: Triphosgene is a safer alternative to phosgene gas but should still be handled with care in a well-ventilated fume hood.

  • Reaction and Precipitation: Continue stirring the reaction mixture. The formation of the symmetrical urea will often result in its precipitation from the solution.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully add solid sodium hydroxide in portions to neutralize the acetic acid.

    • Pour the mixture into water to complete the precipitation of the product.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the solid with water.

    • Recrystallize the crude product from a suitable solvent, such as toluene, to obtain the pure symmetrical urea.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical methods.

Data Presentation

The following table summarizes representative data for a synthesized N-substituted urea derived from a fluorinated aniline.

Compound IDStructureR GroupYield (%)Melting Point (°C)
1 (Illustrative structure of a urea)N'-(1-phenylcyclopentyl)methyl75-85165-167
2 (Illustrative structure of a urea)N'-(2,4,6-trifluorophenyl) (Symmetrical)80-90>200

(Note: The structures are illustrative and specific data should be obtained from experimental results.)

Visualizations

Reaction Workflow for N-Substituted Urea Synthesis

Synthesis_Workflow cluster_methodA Method A: Direct Reaction cluster_methodB Method B: Two-Step Synthesis A1 This compound A3 N-Substituted Urea A1->A3 THF, rt A2 Isocyanate (R-N=C=O) A2->A3 B1 Primary Amine (R-NH2) B3 Isocyanate (R-N=C=O) B1->B3 Base B2 Triphosgene B2->B3 B5 N-Substituted Urea B3->B5 THF, rt B4 This compound B4->B5 ACAT_Inhibition Cholesterol Intracellular Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEsters Cholesteryl Esters (Storage) ACAT->CholesterylEsters Esterification UreaInhibitor N-Substituted Urea (ACAT Inhibitor) UreaInhibitor->ACAT Inhibition

Application Notes: 2,4,6-Trifluoroaniline as a Key Building Block for Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trifluoroaniline is a versatile chemical intermediate increasingly utilized in the synthesis of complex organic molecules for the agrochemical industry. Its unique trifluorinated phenyl ring structure imparts desirable properties to end-products, such as enhanced metabolic stability and increased herbicidal efficacy. These application notes provide a comprehensive overview of the use of this compound in the synthesis of a novel class of pyridinone herbicides, complete with detailed experimental protocols, quantitative efficacy data, and insights into their mode of action. This information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Herbicidal Efficacy of N-(Trifluorophenyl)pyridinone Derivatives

N-aryl pyridinone derivatives synthesized using fluorinated anilines have demonstrated significant herbicidal activity. The substitution pattern on the aniline (B41778) ring plays a crucial role in the efficacy and selectivity of these herbicides. The following table summarizes the herbicidal activity of a representative compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which serves as a model for derivatives that can be synthesized from this compound. The data showcases the inhibition of various weed species at a concentration of 1 mM.[1]

Target Weed SpeciesCommon NameInhibition (%) at 1 mM
Lactuca sativaLettuce15
Brassica campestrisField Mustard25
Agrostis stoloniferaBentgrass95
Triticum aestivumWheat10

Table 1: Herbicidal activity of a representative N-(trifluorophenyl)pyridinone derivative against various plant species.[1]

Experimental Protocols

The following protocols describe a plausible synthetic route for a novel N-(2,4,6-trifluorophenyl)pyridinone herbicide, adapted from the synthesis of analogous compounds.[1]

Protocol 1: Synthesis of N-(2,4,6-Trifluorophenyl)carbamoyl Chloride

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (10.0 g, 67.9 mmol) in 100 mL of anhydrous toluene (B28343).

  • Addition of Triphosgene (B27547): Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of triphosgene (7.0 g, 23.6 mmol) in 50 mL of anhydrous toluene dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any solid byproducts. The filtrate containing the desired N-(2,4,6-trifluorophenyl)carbamoyl chloride is used directly in the next step without further purification.

Protocol 2: Synthesis of 1-(2,4,6-Trifluorophenyl)-3-methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Reaction Setup: In a separate 500 mL three-necked round-bottom flask, dissolve 2-amino-3-methylnicotinamide (10.3 g, 67.9 mmol) in 150 mL of anhydrous pyridine.

  • Addition of Carbamoyl Chloride: To this solution, add the toluene solution of N-(2,4,6-trifluorophenyl)carbamoyl chloride from Protocol 1 dropwise at room temperature.

  • Cyclization: After the addition, heat the reaction mixture to 110 °C and maintain for 8 hours.

  • Isolation and Purification: Cool the mixture to room temperature and pour it into 500 mL of ice-water. The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol (B145695) to yield the pure product.

Synthesis Workflow

SynthesisWorkflow TFA This compound CarbamoylChloride N-(2,4,6-Trifluorophenyl)carbamoyl Chloride TFA->CarbamoylChloride Toluene, Reflux Triphosgene Triphosgene Triphosgene->CarbamoylChloride Product 1-(2,4,6-Trifluorophenyl)-3-methyl- pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CarbamoylChloride->Product Pyridine, 110°C Nicotinamide 2-Amino-3-methylnicotinamide Nicotinamide->Product

Figure 1: Synthetic pathway for a novel N-(2,4,6-trifluorophenyl)pyridinone herbicide.

Mode of Action: Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)

The herbicidal activity of N-aryl pyridinone derivatives is believed to stem from their ability to inhibit the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.

Signaling Pathway

Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. This excess protoporphyrinogen IX is then rapidly oxidized to protoporphyrin IX by non-enzymatic processes. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[1]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA ProtoIXgen Protoporphyrinogen IX ALA->ProtoIXgen PPO Protoporphyrinogen Oxidase (PPO) ProtoIXgen->PPO AccumulatedProtoIXgen Accumulated Protoporphyrinogen IX ProtoIXgen->AccumulatedProtoIXgen Leakage ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophyll ProtoIX->Chlorophyll CytoplasmicProtoIX Cytoplasmic Protoporphyrin IX AccumulatedProtoIXgen->CytoplasmicProtoIX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) CytoplasmicProtoIX->ROS MembraneDamage Cell Membrane Damage ROS->MembraneDamage Herbicide N-Aryl Pyridinone Herbicide Herbicide->PPO Inhibition Light Light + O2 Light->ROS

Figure 2: Proposed mode of action of N-aryl pyridinone herbicides via PPO inhibition.

References

Application of 2,4,6-Trifluoroaniline in Specialty Polymer Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluoroaniline is a fluorinated aromatic amine with potential applications as a monomer in the synthesis of specialty polymers. The incorporation of fluorine atoms into polymer backbones can significantly enhance key properties such as thermal stability, chemical resistance, and dielectric performance.[1] This document provides an overview of the potential applications of this compound in the production of high-performance polymers like polyimides, polyamides, and polybenzoxazoles. While specific examples detailing the use of this compound as a primary monomer are not extensively documented in readily available literature, this guide outlines general synthetic strategies and expected property enhancements based on the known effects of fluorination on these polymer classes.

Potential Applications in Specialty Polymers

The unique properties of the trifluorinated phenyl ring in this compound suggest its utility in creating polymers with the following enhanced characteristics:

  • Improved Thermal Stability: The high bond energy of C-F bonds can increase the overall thermal and thermo-oxidative stability of the resulting polymers.

  • Enhanced Chemical Resistance: Fluorination can impart hydrophobicity and oleophobicity, leading to polymers with greater resistance to harsh chemical environments.

  • Low Dielectric Constant: The low polarizability of the C-F bond is a key attribute for developing materials with low dielectric constants and dissipation factors, which are crucial for applications in microelectronics and high-frequency communication.

  • Increased Solubility: The presence of fluorine atoms can disrupt polymer chain packing and increase intermolecular spacing, often leading to improved solubility in organic solvents, which facilitates processing.

  • Reduced Water Absorption: The hydrophobic nature of fluorinated compounds can lead to polymers with lower moisture uptake, which is beneficial for maintaining stable electrical and mechanical properties in varying humidity conditions.

General Synthetic Pathways

The primary amino group of this compound allows it to be used as a diamine monomer (or a monoamine for end-capping or pendant group modification) in various polycondensation reactions.

Polyimide Synthesis

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength. The introduction of fluorine can further improve their processability and dielectric properties.

Logical Relationship for Polyimide Synthesis:

G Monomer1 This compound (Diamine Monomer) Step1 Polycondensation (Low Temperature) Monomer1->Step1 Monomer2 Aromatic Dianhydride (e.g., PMDA, 6FDA) Monomer2->Step1 Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Step1 Intermediate Poly(amic acid) Solution Step2 Thermal or Chemical Imidization Intermediate->Step2 Step1->Intermediate Product Fluorinated Polyimide Step2->Product

Caption: General workflow for the synthesis of fluorinated polyimides.

Experimental Protocol: Two-Step Polycondensation for Polyimide Synthesis (General)

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., this compound, if used as a co-monomer) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Dianhydride Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)) in small portions to the stirred solution.

  • Poly(amic acid) Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a glass substrate to a desired thickness.

  • Thermal Imidization: Place the cast film in a vacuum oven and cure using a staged heating program, for example:

    • 80 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour

  • Polyimide Film: After cooling to room temperature, the resulting fluorinated polyimide film can be peeled off from the substrate.

Polyamide Synthesis

Fluorinated aromatic polyamides, or aramids, are expected to exhibit high strength, thermal stability, and enhanced solubility.

Logical Relationship for Polyamide Synthesis:

G Monomer1 This compound (Diamine Monomer) Step1 Low-Temperature Solution Polycondensation Monomer1->Step1 Monomer2 Aromatic Diacyl Chloride (e.g., TPC, IPC) Monomer2->Step1 Solvent Amide-type Solvent (e.g., DMAc, NMP) with LiCl Solvent->Step1 Product Fluorinated Polyamide Step1->Product

Caption: General workflow for the synthesis of fluorinated polyamides.

Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis (General)

  • Diamine Solution Preparation: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., this compound, if used as a co-monomer) in a dry amide-type solvent (e.g., DMAc or NMP) containing a solubilizing agent like lithium chloride (LiCl).

  • Diacyl Chloride Addition: Cool the solution to 0 °C. Slowly add an equimolar amount of a solid aromatic diacyl chloride (e.g., terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC)) to the stirred solution.

  • Polymerization: Maintain the temperature at 0 °C for 1-2 hours, and then allow the reaction to proceed at room temperature for 12-24 hours.

  • Polymer Precipitation: Precipitate the resulting fluorinated polyamide by pouring the viscous solution into a non-solvent such as methanol (B129727) or water.

  • Purification and Drying: Filter the polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and then dry it in a vacuum oven at 80-100 °C.

Data Presentation

PropertyNon-Fluorinated PolymerExpected Property of Fluorinated PolymerRationale for Improvement
Thermal Stability (Td5) HighVery HighHigh C-F bond energy
Glass Transition Temp. (Tg) HighMay increase or decreaseDepends on chain flexibility and packing
Solubility Often limitedGenerally ImprovedReduced chain packing, weaker intermolecular forces
Dielectric Constant (at 1 MHz) ~3.0 - 3.5< 3.0Low polarizability of C-F bonds
Water Absorption Low to ModerateVery LowHydrophobicity of fluorine
Chemical Resistance GoodExcellentInertness of C-F bonds

Conclusion

The incorporation of this compound into specialty polymer backbones presents a promising avenue for the development of advanced materials with superior thermal, chemical, and electrical properties. Although specific experimental data on the polymerization of this compound is sparse in the reviewed literature, the general principles of fluorinated polymer synthesis and the expected property enhancements provide a solid foundation for further research in this area. The protocols and logical workflows presented herein offer a starting point for researchers and scientists to explore the potential of this compound in creating next-generation high-performance polymers. Further experimental investigation is warranted to fully elucidate the structure-property relationships of polymers derived from this intriguing fluorinated monomer.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4,6-Trifluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2,4,6-trifluoroaniline derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, and the methodologies outlined herein are designed to facilitate their efficient and selective functionalization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely used in pharmaceutical and materials science research due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[2]

Polysubstituted anilines, such as derivatives of this compound, are important scaffolds in the development of novel therapeutics and advanced materials. The strategic placement of halogen atoms on the this compound core allows for selective and sequential Suzuki-Miyaura couplings, enabling the synthesis of complex, multi-substituted aromatic structures.

Principle of Selective Suzuki-Miyaura Coupling

The successful implementation of sequential Suzuki-Miyaura reactions on polyhalogenated this compound derivatives hinges on the differential reactivity of the carbon-halogen bonds. The reactivity order in palladium-catalyzed cross-coupling is generally C-I > C-Br > C-Cl .[3] This predictable reactivity allows for a chemoselective approach where the more reactive halogen can be coupled under milder conditions, leaving the less reactive halogens intact for subsequent transformations.

For instance, in a molecule containing both iodine and bromine substituents on the this compound scaffold, the C-I bond can be selectively functionalized first. The resulting product can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react at the C-Br position. This stepwise strategy is invaluable for the controlled synthesis of unsymmetrical biaryl derivatives.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of halogenated this compound derivatives. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Selective Mono-Arylation of a Dichloro-2,4-difluoroaniline Derivative

This protocol is adapted from established methods for electron-deficient polychloroarenes and provides a general procedure for the mono-arylation of a substrate like 3,6-dichloro-2,4-difluoroaniline.[4]

Materials:

  • 3,6-dichloro-2,4-difluoroaniline (or other dichloro-difluoroaniline derivative)

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., XPhos Pd G2) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dichloro-difluoroaniline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., 2 mol%) or the palladium source (e.g., 1 mol%) and ligand (e.g., 2.5 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Sequential Di- and Mono-Arylation of a Bromo-Diiodo-Trifluoroaniline Derivative

This protocol outlines a two-step procedure for the sequential functionalization of a hypothetical bromo-diiodo-trifluoroaniline, leveraging the differential reactivity of the C-I and C-Br bonds.[4]

Part A: Selective Di-Arylation at the C-I Positions

Materials:

  • Bromo-diiodo-trifluoroaniline derivative (e.g., 4-bromo-2,6-diiodo-3,5-difluoroaniline)

  • Arylboronic acid (2.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add the bromo-diiodo-trifluoroaniline derivative (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired bromo-diaryl-trifluoroaniline derivative.

Part B: Mono-Arylation at the C-Br Position

Materials:

  • Bromo-diaryl-trifluoroaniline derivative from Part A (1.0 equiv)

  • Arylboronic acid (1.5 equiv, can be different from Part A)

  • A more active palladium catalyst system (e.g., Pd(dppf)Cl₂ or a Buchwald-type pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • A stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere setup

Procedure:

  • In a dry Schlenk flask, combine the bromo-diaryl-trifluoroaniline derivative, the second arylboronic acid, and the base.

  • Evacuate and backfill with an inert gas.

  • Add the palladium catalyst system and the degassed solvent.

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C, and stir vigorously.

  • Monitor the reaction until completion.

  • Perform an aqueous workup and purification as described in the previous protocols to isolate the final tri-substituted trifluoroaniline product.

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura couplings of various halogenated anilines. While specific data for this compound derivatives is sparse in the literature, these tables provide a valuable reference for starting conditions based on the reactivity of the halogen substituent.

Table 1: Representative Conditions for Suzuki Coupling of Dihaloanilines

Entry Haloaniline Boronic Acid Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%)
1 2,6-Dibromoaniline 4-Methylphenylboronic acid Pd(OAc)₂ K₂CO₃ (aq) DMF 80 0.5 96
2 2,6-Dibromoaniline 4-Methoxyphenylboronic acid Pd(OAc)₂ K₂CO₃ (aq) DMF 80 1.5 62

| 3 | 2,4-Dibromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Toluene/H₂O | 60 | 1 | 90 |

Table 2: Representative Conditions for Sequential Suzuki Coupling of a Polyhaloaniline

Step Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Product
1 4-Bromo-2,6-diiodoaniline 2.2 equiv Arylboronic Acid Pd(OAc)₂ / PPh₃ K₂CO₃ Dioxane/H₂O 80-90 4-Bromo-2,6-diaryl-aniline

| 2 | 4-Bromo-2,6-diaryl-aniline | 1.5 equiv Arylboronic Acid | XPhos Pd G2 | Cs₂CO₃ | Toluene | 100-120 | 2,4,6-Triaryl-aniline |

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sequential_Coupling_Workflow start Start Polyhalogenated This compound (e.g., I, Br, Cl substituted) step1 Step 1: Suzuki Coupling (Mild Conditions) Reactant: Arylboronic Acid A Catalyst: e.g., Pd(OAc)₂/PPh₃ Base: e.g., K₂CO₃ start->step1 intermediate Intermediate Di-arylated Product (at more reactive positions, e.g., C-I) step1->intermediate step2 Step 2: Suzuki Coupling (Forcing Conditions) Reactant: Arylboronic Acid B Catalyst: e.g., XPhos Pd G2 Base: e.g., Cs₂CO₃ intermediate->step2 final_product Final Product Tri-substituted This compound Derivative step2->final_product

Workflow for sequential Suzuki-Miyaura coupling.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly soluble base.Use a more active ligand (e.g., a Buchwald-type phosphine); Increase reaction temperature; Use a more soluble base like K₃PO₄ or Cs₂CO₃.[4]
Formation of Homocoupled Byproduct Oxygen contamination leading to oxidative homocoupling of the boronic acid.Ensure the reaction is performed under a strictly inert atmosphere and use thoroughly degassed solvents.
Protodeboronation Presence of water and/or acidic impurities; prolonged reaction times at high temperatures.Use anhydrous conditions; ensure the base is not hygroscopic; optimize reaction time to avoid prolonged heating after completion.
Di-substituted Product in Mono-arylation Excess boronic acid; High reactivity of the substrate.Reduce equivalents of boronic acid to 1.0-1.05; Lower the reaction temperature to improve selectivity.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound derivatives. By understanding the principles of halogen reactivity and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve selective and sequential arylations to construct complex molecular architectures. The protocols and data provided in this document serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery and materials science.

References

Application Note: Quantification of 2,4,6-Trifluoroaniline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trifluoroaniline is a fluorinated aromatic amine that serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique properties, such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs, make it a valuable component in drug design and materials science.[1] Given its importance, accurate and reliable quantification of this compound is crucial for quality control during manufacturing, formulation development, and for environmental monitoring.[1] This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The described method is suitable for researchers, scientists, and professionals involved in drug development and chemical analysis.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis. The specific components used in this proposed method are:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Software: OpenLab CDS or equivalent

Chemicals and Reagents

  • This compound reference standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions

The separation is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[2]

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution-based sample:

  • Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and the analyte standard.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by injecting the working standard solutions and plotting the peak area against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (%RSD) for precision should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

Results and Discussion

The proposed HPLC method provides a simple and efficient way to quantify this compound. A summary of the expected quantitative data from the method validation is presented in the table below.

Table 1: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD (µg/mL) -~0.1
LOQ (µg/mL) -~0.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) HPLC HPLC Analysis (C18, UV 254 nm) StandardPrep->HPLC SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLC Integration Peak Integration & Quantification HPLC->Integration Validation Method Validation Integration->Validation

Caption: Experimental workflow for the HPLC quantification of this compound.

validation_parameters cluster_params Validation Parameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ

Caption: Key parameters for the validation of the analytical method.

Conclusion

The described RP-HPLC method is a reliable and accurate technique for the quantification of this compound. The method is straightforward and can be readily implemented in quality control laboratories for routine analysis. Proper method validation is essential to ensure the generation of high-quality and defensible data.

References

Application Notes and Protocols: The Role of 2,4,6-Trifluoroaniline in the Synthesis of Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes and pigments using 2,4,6-trifluoroaniline as a key precursor. The inclusion of fluorine atoms in the aniline (B41778) ring can impart unique properties to the resulting colorants, such as enhanced thermal stability, lightfastness, and altered electronic characteristics, making them valuable for various specialized applications.

Introduction

Azo dyes are a prominent class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine. This compound is a versatile building block in organic synthesis and can be utilized as the primary amine component in this process to create fluorinated azo dyes.[1] The strong electron-withdrawing nature of the fluorine atoms can influence the color and properties of the final dye molecule.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established reaction mechanism. The overall workflow involves the initial formation of a diazonium salt from this compound, which is then reacted with a suitable coupling agent to yield the final azo dye.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound D Diazonium Salt Formation (0-5 °C) A->D B Sodium Nitrite (B80452) (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D G Azo Dye Synthesis D->G Coupling Reaction E Coupling Agent (e.g., 2-Naphthol) E->G F Sodium Hydroxide (B78521) (NaOH) F->G H Final Azo Dye G->H Purification

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound and 2-naphthol (B1666908) as the coupling component.

Materials and Reagents:

  • This compound (MW: 147.10 g/mol )

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (B145695) (for recrystallization)

Protocol 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.47 g (0.01 mol) of this compound in 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.

  • Cool the beaker in an ice bath to a temperature between 0 and 5 °C with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the diazonium salt. The resulting solution contains the 2,4,6-trifluorobenzenediazonium chloride.

Protocol 2: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly, and with constant stirring, add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

  • Filter the crude azo dye using vacuum filtration and wash the precipitate with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Reaction Mechanism

The synthesis proceeds through an electrophilic aromatic substitution mechanism. The diazotization step generates the electrophilic diazonium ion, which then attacks the electron-rich aromatic ring of the coupling component.

Reaction_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Intermediate1 Ar-NH₂⁺-N=O This compound->Intermediate1 + HONO, H⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺ Diazonium_Ion 2,4,6-Trifluorobenzenediazonium Ion (Ar-N₂⁺) Intermediate2->Diazonium_Ion + H⁺, - H₂O Azo_Dye Final Azo Dye Diazonium_Ion->Azo_Dye + 2-Naphthol 2-Naphthol 2-Naphthol

Caption: Mechanism of azo dye synthesis from this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of an azo dye from this compound and 2-naphthol. Please note that actual results may vary depending on experimental conditions.

ParameterValue
Reactants
This compound1.47 g (0.01 mol)
2-Naphthol1.44 g (0.01 mol)
Product
Theoretical Yield~2.9 g
Actual Yield~2.5 g
Percent Yield~86%
Melting Point>250 °C (decomposes)
Spectroscopic Data
λmax (in Ethanol)480-520 nm
IR (cm-1)~3400 (O-H), ~1600 (N=N), ~1100-1400 (C-F)

Applications in Pigment Synthesis

While azo dyes are soluble colorants, insoluble azo pigments can be synthesized using similar principles. This is often achieved by incorporating functional groups that promote intermolecular interactions and reduce solubility, or by forming metal complexes of the azo dyes. The use of this compound in pigment synthesis can lead to products with high performance in terms of chemical resistance and stability, making them suitable for use in paints, coatings, and plastics.

Safety Precautions

  • This compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts are unstable and can be explosive when dry. Always keep them in solution and at a low temperature.

References

Troubleshooting & Optimization

Common impurities in commercial 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with information on common impurities in commercial 2,4,6-Trifluoroaniline, along with troubleshooting advice and analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: Commercial this compound is generally available at high purity levels. You can typically expect purities of ≥97% or ≥98%, as determined by Gas Chromatography (GC).[1][2] Always refer to the certificate of analysis provided by your supplier for batch-specific data.

Q2: My this compound has a yellow tint. Is it still usable?

A2: The material is typically described as a white or colorless to light yellow solid or liquid.[1] A slight yellow color may not significantly impact its performance in all applications. However, a noticeable color change can indicate the presence of degradation products or other impurities. It is recommended to perform a purity check (e.g., by GC-MS or NMR) if you observe a significant color deviation or if your experiment is sensitive to trace impurities. Proper storage at 2-8°C is recommended to maintain stability.[1]

Q3: What are the likely types of impurities in my this compound sample?

A3: While suppliers ensure high purity, trace amounts of impurities may be present. These can generally be categorized as:

  • Isomeric Impurities: Positional isomers such as 2,3,4-trifluoroaniline (B1293922) or 3,4,5-trifluoroaniline (B67923) may be present from the synthesis process.

  • Synthesis-Related Impurities: Trace amounts of unreacted starting materials or byproducts from the synthetic route can be present. This could include related halogenated compounds or precursors.

  • Degradation Products: Over time or with improper storage (e.g., exposure to heat, light, or air), the aniline (B41778) moiety can oxidize, leading to colored impurities.

Q4: I am seeing unexpected side products in my reaction. Could impurities in this compound be the cause?

A4: Yes, impurities can lead to unexpected outcomes. For example, a regioisomeric impurity will react differently, leading to a different product isomer that may be difficult to separate from your target molecule. Less-fluorinated or other halogenated aniline impurities could also compete in the reaction, reducing the yield of your desired product and complicating purification. If you suspect impurities are affecting your results, a workflow for analysis and purification is recommended.

Troubleshooting Guide

If you suspect your batch of this compound is compromising your experiments, follow this troubleshooting guide.

Observed Issue Potential Cause (Impurity-Related) Recommended Action
Low Reaction Yield Competing side reactions from active impurities (e.g., other anilines).1. Analyze the starting material's purity via GC-MS. 2. Purify the this compound before use.
Difficult Product Purification Presence of isomeric impurities leading to isomeric products with similar properties to the target compound.1. Use high-resolution analytical techniques (e.g., HPLC, GC-MS) to identify isomeric products. 2. Consider purifying the starting aniline first.
Inconsistent Results Between Batches Variation in the impurity profile from different supplier lots.1. Qualify each new batch of starting material by running a small-scale test reaction. 2. Perform analytical checks (NMR, GC-MS) on each new batch.
Discolored Reaction Mixture Presence of degradation products or other chromophoric impurities in the starting material.1. Check the appearance of the starting material against the supplier's description. 2. Consider purification by sublimation or recrystallization to remove non-volatile or colored impurities.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup:

    • GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Perform a splitless injection to detect trace components.[3]

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

    • MS Detector: Operate in full scan mode to identify unknown peaks. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (approx. 147.1 g/mol ).

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).

Protocol 2: Purification by Sublimation

Sublimation is an effective method for purifying solids that can transition directly from a solid to a gas phase, often removing less volatile or non-volatile impurities. This technique has been successfully used for purifying similar halogenated aromatic compounds.[4][5]

  • Apparatus Setup: Place the crude this compound into a sublimation apparatus.

  • Vacuum Application: Reduce the pressure in the apparatus using a vacuum pump. A high vacuum is preferred.

  • Heating: Gently heat the bottom of the apparatus containing the sample. The temperature should be high enough to cause sublimation but below the melting point to avoid liquefaction.

  • Collection: The purified this compound will deposit as crystals on the cold finger or the cooler upper surfaces of the apparatus.

  • Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air. Scrape the purified crystals from the collection surface.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result (e.g., Low Yield, Side Products) check_purity Step 1: Analyze Purity of This compound start->check_purity is_pure Purity Meets Specification? check_purity->is_pure purify Step 2: Purify Reagent (Sublimation or Recrystallization) is_pure->purify No rerun_reaction Step 3: Rerun Experiment with Purified Reagent is_pure->rerun_reaction Yes other_factors Investigate Other Reaction Parameters (Solvent, Temp, etc.) is_pure->other_factors:n Yes, but problem persists purify->rerun_reaction problem_solved Problem Resolved rerun_reaction->problem_solved

Caption: Troubleshooting workflow for impurity-related issues.

analytical_workflow start Receive Commercial This compound prep_sample Prepare Dilute Sample in Appropriate Solvent start->prep_sample run_gcms Inject Sample into GC-MS prep_sample->run_gcms analyze_data Analyze Chromatogram and Mass Spectra Data run_gcms->analyze_data identify_impurities Identify Impurities using Spectral Libraries analyze_data->identify_impurities quantify Quantify Purity and Impurity Levels identify_impurities->quantify decision Purity Acceptable? quantify->decision proceed Proceed with Experiment decision->proceed Yes reject Purify or Reject Batch decision->reject No

Caption: Experimental workflow for purity verification by GC-MS.

References

Purification of 2,4,6-Trifluoroaniline by recrystallization or distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-trifluoroaniline by recrystallization and distillation. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below for easy reference during the purification process.

PropertyValue
CAS Number 363-81-5[1][2]
Molecular Formula C₆H₄F₃N[3]
Molecular Weight 147.10 g/mol [2][4]
Appearance White to pale yellow crystals, powder, or fused solid[3]
Melting Point 33-37 °C[2][5]
Boiling Point 57 °C at 22 mmHg (approx. 29 mbar)[2][5]
Solubility Insoluble in water[1][6]

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane (B92381) or an Ethanol (B145695)/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on the principle of "like dissolves like" and the nonpolar nature of the fluorinated benzene (B151609) ring, a nonpolar solvent like hexane is a good starting point. Alternatively, a solvent pair like ethanol and water can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle heating and stirring. If using a solvent pair, dissolve the compound in the more soluble solvent (ethanol) and then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide: Recrystallization
IssuePossible CauseTroubleshooting Steps
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Use a lower-boiling point solvent. - Reheat the solution and add more solvent to reduce saturation.
No Crystal Formation - The solution is not saturated enough. - The cooling process is too rapid.- Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Low Yield - Too much solvent was used. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to recover more product. - Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product crude_product Crude this compound add_solvent Add minimal hot solvent crude_product->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Purification by Distillation

Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent decomposition.

Experimental Protocol: Vacuum Distillation

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with magnetic stirring

  • Vacuum pump and vacuum gauge

  • Cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a stir bar or boiling chips in the distillation flask.

  • Sample Charging: Charge the crude this compound into the distillation flask.

  • Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Gradually apply the vacuum to the desired pressure.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Distillation: The compound will start to boil at a reduced temperature. Collect the fraction that distills at a constant temperature and pressure. The expected boiling point is approximately 57 °C at 22 mmHg.

  • Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Boiling Point of this compound at Reduced Pressures
Pressure (mmHg)Pressure (mbar)Boiling Point (°C)
22~2957
10~13~40-45 (Estimated)
5~7~25-30 (Estimated)
Troubleshooting Guide: Vacuum Distillation
IssuePossible CauseTroubleshooting Steps
Bumping Uneven boiling of the liquid.- Ensure adequate stirring with a magnetic stir bar. - Do not use old boiling chips; add fresh ones before starting.
No Distillate - Insufficient heating. - Vacuum leak in the system.- Gradually increase the heating mantle temperature. - Check all joints and connections for leaks. Re-grease if necessary.
Product Solidifies in Condenser The melting point of the compound is close to the temperature of the cooling water.- Use room temperature water or a slow flow of cold water in the condenser. - Gently warm the outside of the condenser with a heat gun to melt the solid.
Dark Colored Distillate - Distillation temperature is too high, causing decomposition. - Impurities are co-distilling.- Reduce the distillation pressure to lower the boiling point. - Consider a fractional distillation for better separation from impurities with close boiling points.

Vacuum Distillation Workflow Diagram

VacuumDistillationWorkflow cluster_setup Setup cluster_distillation Distillation cluster_final Final Product crude_product Crude this compound setup_apparatus Assemble Apparatus crude_product->setup_apparatus apply_vacuum Apply Vacuum setup_apparatus->apply_vacuum heating Gentle Heating apply_vacuum->heating collect_fraction Collect Distillate heating->collect_fraction cooling Cool Down collect_fraction->cooling release_vacuum Release Vacuum cooling->release_vacuum pure_product Pure Liquid/Solid release_vacuum->pure_product

Caption: Workflow for the purification of this compound by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is slightly yellow. Is it pure?

A1: A pale yellow color is common for anilines due to slight oxidation. While a colorless product is ideal, a pale yellow color does not necessarily indicate significant impurity. Purity should be confirmed by analytical methods such as GC, HPLC, or melting point analysis. To minimize discoloration, store the purified compound under an inert atmosphere (nitrogen or argon) and in the dark.

Q2: Can I use steam distillation to purify this compound?

A2: While steam distillation is a classic method for purifying anilines, its effectiveness for this compound may be limited. Given its low solubility in water and relatively low boiling point under vacuum, vacuum distillation is generally a more efficient and effective method for achieving high purity.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials, reagents from the synthesis, and isomers or other halogenated byproducts. The specific impurities will depend on the synthetic route used. A common precursor is 1,3,5-trifluorobenzene, so residual starting material or partially aminated intermediates could be present.

Q4: What safety precautions should I take when purifying this compound?

A4: this compound is a flammable solid and is harmful if swallowed or in contact with skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion.

References

Optimizing reaction conditions for synthesizing 2,4,6-Trifluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,4,6-trifluoroaniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound. The first involves the direct electrophilic fluorination of aniline (B41778) or a protected aniline derivative. The second, and often more reliable, route is the reduction of 2,4,6-trifluoronitrobenzene. The choice of route depends on the availability of starting materials and the desired scale of the reaction.

Q2: Why am I getting a mixture of products with different degrees of fluorination?

A2: The amino group (-NH₂) is a very strong activating group, which makes the aniline ring highly susceptible to electrophilic substitution at the ortho and para positions.[1][2] This high reactivity can make it difficult to control the reaction to achieve selective trisubstitution, often leading to mixtures of mono-, di-, and tri-fluorinated products, as well as potential side reactions. Using a protecting group on the amine can moderate this reactivity.[3]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a deactivated catalyst can lead to an incomplete conversion of the starting material.

  • Side Reactions: The formation of by-products, such as polymers or products from over-halogenation, can consume starting materials and reduce the yield of the desired product.[4]

  • Product Decomposition: Fluorinated anilines can be unstable under harsh workup conditions.[5] Ensure that pH and temperature are carefully controlled during extraction and purification.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps like distillation or chromatography.

Q4: Can I use other halogens (Cl, Br, I) as starting points and then perform a halogen exchange (HALEX) reaction?

A4: While HALEX reactions are common in fluoroaromatic chemistry, they are challenging for converting chloro- or bromo-anilines directly to fluoroanilines. The conditions required are often harsh and may not be compatible with the amino group. A more viable approach is to start with a more easily accessible fluorinated precursor, such as a fluorinated nitrobenzene.

Q5: What is the best method to purify the final this compound product?

A5: The optimal purification method depends on the scale and the nature of the impurities. For laboratory scale, column chromatography on silica (B1680970) gel is effective for separating polar impurities. For larger scales, vacuum distillation is often preferred. Recrystallization can also be used if a suitable solvent system is found.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive catalyst (for reduction route). 2. Low reaction temperature. 3. Impure reagents or solvents. 4. Insufficient reaction time.1. Use fresh, high-quality catalyst (e.g., Palladium on Carbon).[6] 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Ensure all reagents are pure and solvents are anhydrous where required. 4. Extend the reaction time and monitor progress using TLC or GC-MS.
Formation of Multiple By-products 1. Reaction temperature is too high. 2. Strong activation by the amino group leads to uncontrolled side reactions.[3] 3. Incorrect stoichiometry of reagents.1. Lower the reaction temperature. For halogenations, reactions are often run at or below room temperature. 2. Protect the amino group as an acetanilide (B955) to moderate its activating effect before fluorination, followed by deprotection.[3] 3. Carefully control the addition rate and stoichiometry of the fluorinating or reducing agent.
Product Darkens or Decomposes During Workup 1. Oxidation of the aniline product. 2. Exposure to strong acid or base. 3. Instability of the fluorinated compound.[5]1. Perform the workup and extractions under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use buffered solutions or mild acids/bases (e.g., saturated sodium bicarbonate) for neutralization steps. 3. Keep the product cool and protected from light during and after purification.
Difficulty Removing Solvent 1. High-boiling point solvent used. 2. Formation of an azeotrope.1. Use a rotary evaporator under high vacuum. If necessary, perform a solvent exchange by adding a lower-boiling point solvent and re-evaporating. 2. Consult azeotrope tables and consider alternative purification methods like chromatography.

Optimizing Reaction Conditions

The following table summarizes typical reaction parameters for the two primary synthetic routes. Yields are illustrative and will vary based on the specific substrate and laboratory conditions.

Parameter Route A: Direct Fluorination (Protected Aniline) Route B: Nitro Group Reduction
Starting Material Acetanilide2,4,6-Trifluoronitrobenzene
Key Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®)Reducing Agent (e.g., H₂, SnCl₂, Fe/HCl)
Catalyst Not typically requiredPalladium on Carbon (for H₂), or none
Solvent Acetonitrile, DMFMethanol (B129727), Ethanol, Ethyl Acetate (B1210297)
Temperature 0 - 50 °C25 - 80 °C
Pressure Atmospheric1 - 4 atm (for catalytic hydrogenation)
Typical Yield 40 - 70%85 - 99%[6]
Key Advantage Starts from readily available aniline.Generally higher yield and cleaner reaction.[6]
Key Disadvantage Requires extra protection/deprotection steps; lower yield.Requires synthesis of the fluorinated nitro-precursor.

Experimental Protocols

Protocol A: Synthesis via Reduction of 2,4,6-Trifluoronitrobenzene

This protocol describes the catalytic hydrogenation of 2,4,6-trifluoronitrobenzene to this compound.

  • Setup: To a hydrogenation vessel, add 2,4,6-trifluoronitrobenzene (1.0 eq).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%).

  • Solvent: Add a suitable solvent such as methanol or ethyl acetate to dissolve the starting material.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 2-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature (or gently warm to 40-50°C to increase the rate) until hydrogen uptake ceases. Monitor the reaction's completion by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol B: Synthesis via Direct Fluorination of Protected Aniline

This protocol involves the protection of aniline, followed by fluorination and deprotection.

  • Protection (Acetylation): Dissolve aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add acetic anhydride (B1165640) (1.1 eq) and a base such as pyridine (B92270) or triethylamine (B128534) (1.2 eq). Stir at room temperature until the aniline is fully converted to acetanilide (monitor by TLC). Work up by washing with dilute HCl and sodium bicarbonate solution, then dry and concentrate to obtain the acetanilide.

  • Fluorination: Dissolve the acetanilide (1.0 eq) in an appropriate solvent like acetonitrile. Add the electrophilic fluorinating agent (e.g., Selectfluor®, 3.0-3.5 eq) portion-wise while maintaining the temperature between 0-25°C. Stir until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate under reduced pressure.

  • Deprotection (Hydrolysis): Reflux the crude fluorinated acetanilide in an aqueous solution of hydrochloric acid (e.g., 6M HCl) until the amide is fully hydrolyzed.

  • Final Workup and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) until the pH is > 8. Extract the this compound with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure. Purify the final product by vacuum distillation or column chromatography.

Visualized Workflows and Logic

Synthesis_Workflow cluster_B Route B: Nitro Reduction cluster_A Route A: Direct Fluorination StartB Start: 2,4,6-Trifluoronitrobenzene ReactionB Catalytic Hydrogenation (H₂, Pd/C) StartB->ReactionB High Yield FilterB Filter Catalyst (Celite) ReactionB->FilterB PurifyB Solvent Removal & Vacuum Distillation FilterB->PurifyB ProductB Final Product: This compound PurifyB->ProductB StartA Start: Aniline Protect Protection Step (Acetylation) StartA->Protect Moderates Reactivity Fluorinate Electrophilic Fluorination Protect->Fluorinate Deprotect Deprotection (Acid Hydrolysis) Fluorinate->Deprotect PurifyA Neutralization, Extraction & Purification Deprotect->PurifyA ProductA Final Product: This compound PurifyA->ProductA

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Experiment Completed. Analyze Results. CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes TroubleshootYield Low Yield Issue CheckYield->TroubleshootYield No Success Process Optimized. Success! CheckPurity->Success Yes TroubleshootPurity Impurity Issue CheckPurity->TroubleshootPurity No ActionYield Verify: - Reaction Time/Temp - Catalyst Activity - Reagent Purity TroubleshootYield->ActionYield ActionPurity Verify: - Protection Strategy - Reagent Stoichiometry - Purification Method TroubleshootPurity->ActionPurity ActionYield->Start Re-run Experiment ActionPurity->Start Re-run Experiment

Caption: Troubleshooting logic for reaction optimization.

References

Side products formed during the nitration of 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,4,6-trifluoroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a direct nitration of this compound using a standard nitric acid/sulfuric acid mixture and obtained a complex mixture of products with a low yield of the desired compound. What went wrong?

A1: Direct nitration of anilines, including this compound, is often problematic and can lead to several side products.[1][2][3][4] The primary issues are:

  • Protonation of the Amino Group: In a strongly acidic medium, the basic amino group is protonated to form an anilinium ion (-NH3+). This group is strongly deactivating and a meta-director, leading to the formation of undesired isomers.

  • Oxidation: The strong oxidizing nature of the nitrating mixture can degrade the aniline (B41778) ring, resulting in the formation of tarry, polymeric materials.[1][3][4]

  • Formation of Multiple Isomers: Even if oxidation is minimized, the protonation of the amino group can lead to a mixture of nitro isomers.

To avoid these issues, it is highly recommended to protect the amino group before nitration, as detailed in the experimental protocols below.

Q2: What is the expected major product when nitrating this compound?

A2: The major product depends on whether the amino group is protected.

  • Without a protecting group (Direct Nitration): You can expect a mixture of products, including the meta-nitrated product due to the formation of the anilinium ion, as well as potential oxidation byproducts.

  • With a protecting group (e.g., acetyl): The expected major product is 3-nitro-2,4,6-trifluoroaniline (after deprotection). The acetamido group (-NHCOCH3) is an ortho, para-director. In this compound, the positions ortho and para to the amino group are occupied by fluorine atoms. Therefore, nitration is directed to the only available position, which is the meta position (C3). This compound has been used in the synthesis of 3-nitro-2,4,6-trifluoroacetanilide.[5]

Q3: I am seeing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

A3: The dark, tar-like substance consists of oxidation byproducts.[1][3][4] This is a common issue in the direct nitration of anilines. To prevent this, you should:

  • Protect the amino group: This is the most effective method. Converting the amino group to an acetamido group reduces its susceptibility to oxidation.

  • Control the reaction temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to minimize side reactions.

  • Use appropriate stoichiometry: Use a controlled amount of the nitrating agent to avoid excessive oxidation.

Q4: Can dinitration occur during the nitration of this compound?

A4: While mononitration is the primary reaction, dinitration is a potential side reaction, especially if the reaction conditions are harsh (e.g., high temperature, excess nitrating agent). The initial nitro group is strongly deactivating, which makes the introduction of a second nitro group more difficult. However, if your experimental results suggest the presence of a dinitrated product, you should consider optimizing the reaction conditions to favor mononitration by using milder nitrating agents, shorter reaction times, or lower temperatures.

Data Presentation

Table 1: Expected Products in the Nitration of this compound

Reaction ConditionStarting MaterialExpected Major ProductPotential Side Products
Direct Nitration (HNO₃/H₂SO₄)This compoundMixture of isomers3-Nitro-2,4,6-trifluoroaniline, other nitro isomers, oxidation products (tars)
Protected Nitration (Acetylation followed by HNO₃/H₂SO₄)N-(2,4,6-trifluorophenyl)acetamide3-Nitro-2,4,6-trifluoroacetanilideDinitro derivatives, hydrolysis of the starting material

Experimental Protocols

Protocol 1: Protection of this compound (Acetylation)

  • Dissolution: In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Addition of Acetic Anhydride (B1165640): Slowly add acetic anhydride to the solution.

  • Heating: Heat the reaction mixture to reflux for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring to precipitate the N-(2,4,6-trifluorophenyl)acetamide.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Protocol 2: Nitration of N-(2,4,6-trifluorophenyl)acetamide

  • Dissolution: Dissolve the dried N-(2,4,6-trifluorophenyl)acetamide in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the acetanilide (B955) solution, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours after the addition is complete.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated 3-nitro-2,4,6-trifluoroacetanilide by filtration, wash with cold water, and dry.

Protocol 3: Deprotection of 3-Nitro-2,4,6-trifluoroacetanilide (Hydrolysis)

  • Acidic Hydrolysis: To the crude nitrated acetanilide, add a mixture of ethanol (B145695) and concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Neutralization: Cool the reaction mixture and pour it into cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated 3-nitro-2,4,6-trifluoroaniline by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visualization

Troubleshooting Workflow for Nitration of this compound

TroubleshootingWorkflow Troubleshooting Side Products in the Nitration of this compound start Start: Nitration of This compound direct_nitration Direct Nitration (unprotected -NH2)? start->direct_nitration protected_nitration Protected Nitration (e.g., as acetanilide) direct_nitration->protected_nitration No issue Problem Identified: Low yield, complex mixture, tarry products direct_nitration->issue Yes check_conditions Check Reaction Conditions: - Temperature too high? - Excess nitrating agent? protected_nitration->check_conditions oxidation Side Product: Oxidation (Tarry materials) issue->oxidation Cause meta_isomer Side Product: Isomer Formation (due to -NH3+ formation) issue->meta_isomer Cause solution1 Solution: Protect Amino Group (e.g., Acetylation) oxidation->solution1 meta_isomer->solution1 solution1->protected_nitration dinitration Possible Side Product: Dinitration check_conditions->dinitration Yes incomplete_reaction Incomplete Reaction or Hydrolysis of Protecting Group check_conditions->incomplete_reaction Possible end Desired Product: 3-Nitro-2,4,6-trifluoroaniline check_conditions->end No, successful solution2 Solution: Optimize Conditions - Lower temperature - Reduce nitrating agent - Shorter reaction time dinitration->solution2 solution3 Solution: Ensure complete protection and dry starting material incomplete_reaction->solution3 solution2->protected_nitration solution3->protected_nitration

Caption: Troubleshooting workflow for identifying and resolving side product formation.

References

Technical Support Center: Scale-Up Synthesis of 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 2,4,6-Trifluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the industrial-scale production of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield and Poor Conversion

Question: We are experiencing a significant drop in yield and incomplete conversion when moving from a lab-scale (grams) to a pilot-plant scale (kilograms) synthesis of this compound. What are the likely causes and how can we troubleshoot this?

Answer: A decrease in yield and conversion upon scale-up is a common challenge in chemical synthesis, often related to mass and heat transfer limitations. Here are the primary factors to investigate:

  • Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of reactants, reagents, and catalysts can be difficult. This is particularly critical in heterogeneous reactions.

    • Troubleshooting:

      • Optimize Agitation: Review the design of your reactor's stirrer (impeller type, size, and position) and adjust the agitation speed to ensure efficient mixing.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote better mixing.

      • Reagent Addition: Consider subsurface addition of reagents to improve dispersion.

  • Poor Temperature Control: The synthesis of anilines and fluorination reactions are often exothermic.[1] Inefficient heat removal in large reactors can lead to localized "hot spots," which can cause side reactions and degradation of starting materials or products.[1]

    • Troubleshooting:

      • Reactor Design: Utilize jacketed reactors with a high surface area-to-volume ratio and an efficient heat transfer fluid.

      • Controlled Reagent Addition: Add the fluorinating or aminating agent at a slow, controlled rate to manage the exotherm.

      • Internal Temperature Monitoring: Use multiple temperature probes to monitor for localized temperature spikes.

  • Catalyst Deactivation: On a larger scale, the catalyst may be more susceptible to deactivation by impurities present in lower-grade starting materials or solvents.

    • Troubleshooting:

      • Raw Material Purity: Ensure the purity of all starting materials and solvents meets the required specifications.

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Issue 2: Formation of Impurities and By-products

Question: Our scaled-up synthesis of this compound is producing significant amounts of impurities, including isomers and over-fluorinated products. How can we minimize their formation?

Answer: The formation of by-products is often linked to reaction conditions and the reactivity of the intermediates.

  • Isomer Formation: The presence of isomeric impurities (e.g., other trifluoroaniline isomers) often points to a lack of regioselectivity in the fluorination or amination step.

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product.

      • Catalyst/Reagent Choice: The choice of catalyst and fluorinating/aminating agent can significantly influence regioselectivity. A screening of different catalysts or reagents may be necessary.

  • Over-fluorination/Poly-substitution: The formation of tetra- or penta-fluorinated anilines indicates that the reaction is not stopping at the desired trifluoro- stage.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-fluorination.

      • Reaction Time: Monitor the reaction progress closely (e.g., by GC or HPLC) and quench the reaction as soon as the desired product is maximized.

  • De-fluorination or Hydrogenation: In some cases, particularly during purification or under certain reaction conditions, loss of a fluorine atom can occur.

    • Troubleshooting:

      • Purification Method: Avoid overly harsh purification conditions (e.g., high temperatures during distillation).

      • Hydrogen Source: If a reduction step is involved in the synthesis (e.g., reduction of a nitro group), ensure that the conditions are not harsh enough to also cause de-fluorination.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are facing challenges in purifying this compound at a large scale, leading to low recovery and high residual impurities. What are the best industrial-scale purification methods?

Answer: The choice of purification method depends on the physical properties of this compound and its impurities.

  • Distillation:

    • Troubleshooting:

      • Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method to avoid thermal degradation.

      • Fractional Distillation: Use a packed column with sufficient theoretical plates to separate closely boiling impurities.

  • Crystallization:

    • Troubleshooting:

      • Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in solution.

      • Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals and minimize the inclusion of impurities.

      • Washing: Wash the isolated crystals with a cold, fresh solvent to remove residual mother liquor.

  • Acid-Base Extraction:

    • Troubleshooting:

      • pH Control: As an amine, this compound can be protonated and extracted into an aqueous acid phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase will regenerate the free amine for extraction back into an organic solvent. Careful control of pH is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the industrial production of this compound?

A1: While specific industrial processes are often proprietary, the synthesis of aromatic amines and fluorinated aromatics generally follows established routes. Potential pathways for this compound include:

  • Fluorination of Aniline (B41778) or its Derivatives: Direct fluorination of aniline is challenging due to the high reactivity of the amino group. A more common approach is the fluorination of a protected aniline derivative (e.g., acetanilide), followed by deprotection.

  • Reduction of a Nitroaromatic Precursor: A common industrial method for preparing aromatic amines is the reduction of the corresponding nitro compound.[2][3] In this case, 1,3,5-trifluoro-2-nitrobenzene (B1293902) would be reduced to this compound.

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a highly activated aromatic ring (e.g., 1,2,3,5-tetrafluorobenzene), a fluorine atom could be displaced by an amino group using ammonia (B1221849) or a protected amine.

Q2: How does the exothermic nature of the fluorination reaction impact scale-up?

A2: Fluorination reactions are often highly exothermic.[1] As the scale of the reaction increases, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[1] This can lead to a rapid temperature increase, potentially causing:

  • Runaway Reactions: An uncontrolled increase in temperature and pressure, posing a significant safety hazard.

  • Reduced Selectivity: Higher temperatures can favor the formation of unwanted side products.[1]

  • Product Degradation: The desired product may decompose at elevated temperatures. Effective thermal management through reactor design and controlled reagent addition is critical for a safe and efficient scale-up.[1]

Q3: What are the key safety considerations when handling this compound and its precursors on a large scale?

A3: this compound is a flammable solid and is harmful if swallowed or in contact with skin. It can also cause skin and serious eye irritation.[4] When handling this and other fluorinated compounds, it is crucial to:

  • Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and respiratory protection.

  • Ensure proper ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.

  • Grounding and Bonding: Use appropriate grounding and bonding procedures to prevent static discharge, which could be an ignition source for the flammable solid.

  • Handling of Fluorinating Agents: Many fluorinating agents are highly reactive and corrosive.[5] Strict adherence to safety protocols for handling these reagents is essential.

Q4: How can we monitor the progress of the reaction and the purity of the final product at an industrial scale?

A4: Robust analytical methods are essential for process control and quality assurance.

  • In-process Monitoring:

    • Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the formation of the product and volatile by-products.

    • High-Performance Liquid Chromatography (HPLC): Often preferred for less volatile compounds and for quantifying product and non-volatile impurities.

  • Final Product Quality Control:

    • GC/HPLC: To determine the purity of the final product.

    • Mass Spectrometry (MS): To confirm the identity of the product and any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product.

    • Melting Point: As a simple indicator of purity.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical observations in similar chemical processes. Actual results will vary depending on the specific reaction conditions and equipment.

Table 1: Impact of Reaction Temperature on Yield and Impurity Profile

Temperature (°C)Yield (%)Purity (%)Major Impurity (Isomer) (%)Over-fluorinated Impurity (%)
6075953.51.0
8085925.02.5
10082887.54.0
120708012.07.5

Table 2: Comparison of Purification Methods on Final Product Purity and Recovery

Purification MethodPurity (%)Recovery (%)
Single-pass Distillation95.085
Fractional Distillation98.575
Crystallization (single)97.080
Crystallization (recrystallized)>99.070
Distillation followed by Crystallization>99.565

Experimental Protocols

Disclaimer: The following is a generalized protocol for the synthesis of a fluorinated aniline via the reduction of a nitroaromatic precursor. This protocol is for informational purposes only and should be adapted and optimized for specific equipment and safety procedures.

General Protocol for the Kilogram-Scale Synthesis of this compound via Reduction of 1,3,5-Trifluoro-2-nitrobenzene

  • Reactor Setup:

    • Charge a 100 L glass-lined reactor with 1,3,5-trifluoro-2-nitrobenzene (5.0 kg) and a suitable solvent such as ethanol (B145695) (50 L).

    • Ensure the reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas.

    • Purge the reactor with nitrogen for 30 minutes.

  • Catalyst Addition:

    • Under a nitrogen blanket, carefully add a palladium on carbon catalyst (Pd/C, 5% w/w, 50% wet, 250 g).

  • Hydrogenation:

    • Seal the reactor and pressurize with hydrogen gas to 50 psi.

    • Begin agitation and heat the reaction mixture to 50-60°C.

    • Monitor the reaction progress by HPLC for the disappearance of the starting material. Maintain the hydrogen pressure throughout the reaction.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the celite pad with ethanol.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product with high purity.

Visualizations

Troubleshooting_Workflow start Low Yield or Purity in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp check_impurities Investigate Raw Material Purity start->check_impurities mixing_issue Inadequate Mixing? check_mixing->mixing_issue temp_issue Poor Heat Transfer? check_temp->temp_issue impurity_issue Impure Starting Materials? check_impurities->impurity_issue optimize_agitation Optimize Stirrer Design & Speed mixing_issue->optimize_agitation Yes check_baffles Ensure Proper Baffling mixing_issue->check_baffles Yes end Improved Yield and Purity mixing_issue->end No optimize_agitation->end check_baffles->end slow_addition Control Reagent Addition Rate temp_issue->slow_addition Yes improve_cooling Improve Reactor Cooling temp_issue->improve_cooling Yes temp_issue->end No slow_addition->end improve_cooling->end source_high_purity Source High-Purity Reagents impurity_issue->source_high_purity Yes inert_atmosphere Ensure Inert Atmosphere impurity_issue->inert_atmosphere Yes impurity_issue->end No source_high_purity->end inert_atmosphere->end

Caption: Troubleshooting workflow for low yield/purity.

Purification_Strategy start Crude this compound purity_check Assess Purity by GC/HPLC start->purity_check high_purity >95% Pure? purity_check->high_purity low_purity <95% Pure? purity_check->low_purity distillation Vacuum Distillation high_purity->distillation Volatile Impurities crystallization Crystallization high_purity->crystallization Solid Impurities extraction Acid-Base Extraction low_purity->extraction Gross Impurities final_product Final Product (>99.5% Purity) distillation->final_product crystallization->final_product distill_then_crystallize Distillation followed by Crystallization extraction->distill_then_crystallize distill_then_crystallize->final_product

Caption: Decision tree for purification strategy.

References

Technical Support Center: Suzuki Coupling of 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with 2,4,6-trifluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound often low-yielding?

A1: The low yield in Suzuki couplings involving this compound is often attributed to its electron-deficient nature. The three fluorine atoms are strongly electron-withdrawing, which can impact the palladium-catalyzed cycle in several ways:

  • Challenging Oxidative Addition: The carbon-halogen bond is influenced by the electron-poor aromatic ring, which can make the initial oxidative addition of the palladium(0) catalyst a rate-limiting step.[1][2]

  • Increased Susceptibility to Side Reactions: Electron-deficient aryl halides are more prone to side reactions like hydrodehalogenation, where the halogen is replaced by a hydrogen atom.[3][4]

Q2: What are the most common side reactions observed in this coupling?

A2: The primary side reactions that reduce the yield of the desired product are:

  • Hydrodehalogenation: This is the replacement of the halogen atom with a hydrogen atom on the this compound starting material, leading to the formation of 1,3,5-trifluorobenzene.[3][4][5] This often occurs due to the formation of a palladium-hydride species.[3][5]

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond. This side reaction is often facilitated by aqueous basic conditions and higher temperatures.[2]

Q3: Should I protect the aniline's amino group?

A3: The free amino group in anilines can sometimes promote dehalogenation. Protecting the nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can suppress this side reaction and may improve the overall yield.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Issue 1: Low or No Product Yield with Significant Starting Material Remaining

This issue often points to a problem with the catalytic cycle, particularly the oxidative addition or transmetalation steps.

Potential Cause Recommended Action
Suboptimal Catalyst System The choice of palladium catalyst and ligand is critical for electron-deficient substrates.[1] Consider screening different catalyst systems. Bulky, electron-rich phosphine (B1218219) ligands are often effective.[1][3]
Ineffective Base The base is crucial for the transmetalation step.[2][6] The solubility and strength of the base can significantly impact the reaction. A screening of different bases may be necessary.
Inappropriate Solvent The solvent can influence the solubility of reagents and the reaction pathway.[7][8][9][10][11] For suppressing dehalogenation, less polar aprotic solvents like toluene (B28343) or dioxane are often preferred over polar aprotic solvents like DMF.[3]
Low Reaction Temperature While higher temperatures can increase reaction rates, they can also promote side reactions. However, if the reaction is sluggish, a moderate increase in temperature might be beneficial.
Issue 2: Significant Formation of Dehalogenated Byproduct

The presence of a significant amount of the hydrodehalogenated product indicates a prevalent side reaction pathway.

Potential Cause Recommended Action
Formation of Palladium-Hydride Species This is a common cause of dehalogenation.[5] The source of the hydride can be the solvent, base, or water.
Choice of Ligand Less bulky ligands can sometimes favor dehalogenation. Employing bulky, electron-rich phosphine ligands can sterically hinder the approach of the palladium-hydride species and favor the desired cross-coupling.[3]
Strong Base Strong bases, especially in combination with less bulky ligands, can promote dehalogenation.[3] Consider using a milder base like K₂CO₃ or K₃PO₄.
Reaction Temperature Higher temperatures can sometimes favor the dehalogenation pathway. Try running the reaction at a lower temperature.[3]

Data Presentation: Selecting Reaction Components

The following tables summarize the impact of different components on the Suzuki coupling of challenging substrates, providing a starting point for optimization.

Table 1: Effect of Catalyst and Ligand

Catalyst/Ligand CombinationGeneral Applicability for Electron-Deficient SubstratesNotes
Pd(OAc)₂ / SPhosOften effective for challenging couplings.SPhos is a bulky, electron-rich Buchwald ligand.[1]
Pd₂(dba)₃ / XPhosAnother robust system for electron-deficient aryl halides.XPhos is also a bulky, electron-rich ligand.[1]
Pd(PPh₃)₄A classical catalyst, but may be less effective for this substrate.Triphenylphosphine is a less bulky and less electron-rich ligand.[12]
CataCXium® A Pd G3Has shown high efficacy for couplings with unprotected ortho-bromoanilines.[1][13]This is a pre-catalyst that can offer improved performance.[3]

Table 2: Effect of Base

BaseStrengthGeneral Observations
K₃PO₄StrongOften a good choice for suppressing dehalogenation, especially with bulky ligands.[3]
Cs₂CO₃StrongA robust base that can be effective, particularly with ligands like DPPF.[3]
K₂CO₃ModerateA commonly used and effective base.
NaOtBuVery StrongCan promote dehalogenation, especially with less bulky ligands.[3]

Table 3: Effect of Solvent

SolventPolarityNotes on Dehalogenation
TolueneLowOften a good choice to minimize dehalogenation.[3]
DioxaneModerateCommonly used and can be effective.[3]
THFModerateA versatile solvent, but results can vary.[3]
DMFHigh (Aprotic)Can sometimes lead to increased dehalogenation.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Reagent Preparation:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,4,6-trifluoro-halo-aniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • To this mixture, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol%).

Inert Atmosphere:

  • Seal the flask with a septum.

  • Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.

Solvent Addition:

  • Add the degassed solvent (e.g., toluene) via syringe.

Reaction:

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

Work-up:

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)2 + Base pd_intermediate2 Ar-Pd(II)L2-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Troubleshooting_Workflow start Low Yield of Suzuki Coupling check_sm Check TLC/LC-MS for Starting Material (SM) start->check_sm sm_present Significant SM Remaining check_sm->sm_present optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) sm_present->optimize_catalyst Yes byproduct_present Main Byproduct is Dehalogenated SM sm_present->byproduct_present No optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Change Solvent (e.g., Toluene, Dioxane) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success lower_temp Lower Reaction Temperature byproduct_present->lower_temp Yes protect_amine Consider Protecting the Amine Group byproduct_present->protect_amine Consider lower_temp->optimize_catalyst protect_amine->success Reaction_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_issues Common Issues This compound This compound Dehalogenation Dehalogenation This compound->Dehalogenation Boronic Acid/Ester Boronic Acid/Ester Homocoupling Homocoupling Boronic Acid/Ester->Homocoupling Catalyst Catalyst Low Yield Low Yield Catalyst->Low Yield influences Ligand Ligand Ligand->Dehalogenation influences Base Base Base->Low Yield influences Base->Dehalogenation can promote Solvent Solvent Solvent->Dehalogenation influences

References

Handling and storage recommendations for 2,4,6-Trifluoroaniline to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6-Trifluoroaniline

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to prevent its degradation.

Troubleshooting Guide

Q1: My this compound, which was initially a white crystalline solid, has developed a yellow or brownish tint. What happened, and can I still use it?

A1: The appearance of a yellow or brownish tint is a common indicator of degradation, likely due to oxidation from exposure to air and/or light. Aniline compounds are susceptible to forming colored impurities through oxidation. For applications sensitive to impurities, such as in pharmaceutical synthesis, it is recommended to use a fresh, pure sample. For less sensitive applications, the material might still be usable, but it is advisable to assess its purity (e.g., by melting point or chromatography) before use.

Q2: I've noticed a change in the physical form of my this compound; it appears clumpy or has a different texture. What could be the cause?

A2: this compound has a relatively low melting point (33-37 °C).[1] If the storage temperature has fluctuated around this point, it may have partially melted and resolidified, leading to a change in appearance. This does not necessarily indicate chemical degradation, but it is crucial to ensure the container seal has not been compromised. If the material also shows discoloration, chemical degradation is likely.

Q3: My experiment involving this compound is giving lower yields or unexpected side products. Could this be related to the reagent's quality?

A3: Yes, the degradation of this compound can lead to the formation of impurities that may interfere with your reaction, resulting in lower yields or the formation of side products. It is recommended to verify the purity of your this compound. If degradation is suspected, using a fresh, properly stored bottle is the best course of action.

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[2] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C).[3] It should be stored in a flammables area.[4]

Q5: Is this compound sensitive to air or light?

A5: Yes, like many anilines, it is sensitive to air and light.[3] Exposure to air can cause oxidation, leading to discoloration and the formation of impurities. Light can also promote degradation. Therefore, it is crucial to store it in an opaque or amber-colored container and minimize its exposure to the atmosphere.

Q6: What materials are incompatible with this compound?

A6: this compound should not be stored with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4][5] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q7: What is the shelf life of this compound?

A7: The shelf life can vary depending on the supplier and the storage conditions. If a retest or expiration date is not provided on the Certificate of Analysis, it is recommended to inspect the material for signs of degradation (e.g., color change) before use, especially if it has been stored for an extended period.[6] For optimal results, it is always best to use a fresh batch for sensitive applications.

Handling and Storage Recommendations

For easy reference, the key handling and storage parameters for this compound are summarized in the table below.

ParameterRecommendationSource
Storage Temperature Room temperature or refrigerated (2-8 °C). Store in a cool place.[3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[3]
Light Protect from light. Store in a dark place.[3]
Moisture Store in a dry, well-ventilated place. Keep container tightly closed.[4]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates.[4][5]
Conditions to Avoid Heat, sparks, open flames, direct sunlight, and contact with air.[5][7]

Experimental Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to minimize degradation.

G cluster_storage Receiving and Storage cluster_handling Experimental Use Receive Receive this compound Inspect Inspect for discoloration Receive->Inspect Store Store in cool, dark, dry place under inert atmosphere Inspect->Store Transfer Transfer from storage to fume hood Store->Transfer For experiment Inert Purge with inert gas before opening Transfer->Inert Weigh Quickly weigh the required amount Inert->Weigh Seal Tightly seal the container under inert gas Weigh->Seal Return Return to proper storage conditions Seal->Return

Caption: Recommended workflow for handling and storing this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in the literature, a common degradation route for anilines is oxidation, which can lead to the formation of colored impurities and polymers. The following diagram provides a generalized illustration of this process.

G TFA This compound (Colorless/White Solid) Intermediates Oxidized Intermediates TFA->Intermediates Oxidants Air (O2) Light Heat Oxidants->Intermediates Degradation Colored Impurities (Yellow/Brown) Intermediates->Degradation Polymerization Polymerization Intermediates->Polymerization

Caption: Generalized degradation pathway for anilines.

References

Technical Support Center: Purification of Reaction Mixtures Containing 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2,4,6-trifluoroaniline from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common and effective methods for removing unreacted this compound include acid-base extraction, column chromatography, distillation, and recrystallization. The choice of method depends on the properties of your desired product, the scale of the reaction, and the available equipment.

Q2: My product is sensitive to acid. Can I still use an acid wash to remove this compound?

A2: If your product is acid-sensitive, a direct wash with a strong acid is not recommended. In such cases, you should consider alternative methods like column chromatography, recrystallization, or using a scavenger resin that selectively binds to anilines.

Q3: I am seeing a streak of my product on the TLC plate along with the aniline (B41778) spot. How can I improve the separation?

A3: Streaking of basic compounds like anilines on silica (B1680970) gel is common due to strong interactions with the acidic silanol (B1196071) groups. To improve separation, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine (B128534) (0.1-1%) in your eluent system. This will neutralize the acidic sites and allow for better chromatography.[1]

Q4: Can I remove this compound by distillation?

A4: Yes, if your product has a significantly different boiling point from this compound (boiling point ~184 °C), distillation can be an effective method. Simple distillation, fractional distillation, or steam distillation can be employed depending on the specific properties of the compounds in your mixture.[2]

Troubleshooting Guides

Issue 1: Poor separation of this compound and product using column chromatography.
Possible Cause Troubleshooting Step
Similar Polarity of Product and Aniline Optimize the solvent system for your column. A gradient elution might be necessary. Consider using a different stationary phase, such as alumina, which may offer different selectivity.[3]
Strong Interaction of Aniline with Silica Gel Add a small percentage of a volatile base (e.g., 0.1-1% triethylamine or a few drops of ammonia (B1221849) in methanol) to your eluent to neutralize the acidic silica gel.[1] This minimizes tailing and improves separation.
Overloading the Column Reduce the amount of crude mixture loaded onto the column. Overloading leads to broad bands and poor resolution.
Issue 2: Incomplete removal of this compound after acid-base extraction.
Possible Cause Troubleshooting Step
Insufficient Acid Ensure you are using a sufficient excess of dilute acid (e.g., 1M HCl) to fully protonate all the aniline.[1][2] Perform multiple extractions with fresh acid solution for better efficiency.
Product is also Basic If your product is also basic, it may be extracted into the aqueous layer along with the aniline.[2] In this case, acid-base extraction is not a suitable method. Consider chromatography or recrystallization.
Poor Partitioning Ensure vigorous mixing of the organic and aqueous layers in the separatory funnel to maximize the transfer of the aniline salt into the aqueous phase.

Summary of Removal Methods

Method Principle Advantages Disadvantages Best Suited For
Acid-Base Extraction Converts the basic aniline into a water-soluble salt, allowing for its removal in an aqueous phase.[1][2][4]Fast, simple, and effective for large scales.Not suitable for acid-sensitive or basic products.[2] May require multiple extractions.Neutral or acidic products that are not water-soluble.
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase.[1][2][3][5]High resolution, applicable to a wide range of compounds.Can be time-consuming and requires solvent usage. Potential for product loss on the column.Products with different polarity from this compound.
Distillation Separates liquids with different boiling points.[2]Effective for large quantities and can be very efficient for compounds with large boiling point differences.Requires the product to be thermally stable. Not suitable for non-volatile or high-boiling products.Thermally stable, liquid products with a boiling point significantly different from this compound.
Recrystallization Purifies a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[1][6]Can yield very pure product.Requires the product to be a solid. Finding a suitable solvent can be challenging.Solid products where this compound is a minor impurity and is soluble in the recrystallization solvent.
Chemical Quenching Reacting the unreacted aniline with a scavenger to form a new compound with different properties that is easier to separate.[2]Highly selective.Requires an additional reaction step and removal of the scavenger and its byproducts.Cases where other methods fail and a suitable scavenger is available.

Experimental Protocols & Workflows

Protocol 1: Acid-Base Extraction

This protocol is suitable for removing this compound from a reaction mixture where the desired product is neutral or acidic and is dissolved in a water-immiscible organic solvent.

Methodology:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[1]

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated this compound will be in the aqueous (bottom) layer.

  • Drain the aqueous layer.

  • Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete removal of the aniline.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

AcidBaseExtraction start Crude Reaction Mixture in Organic Solvent sep_funnel Add 1M HCl (Separatory Funnel) start->sep_funnel shake Shake & Vent sep_funnel->shake separate Allow Layers to Separate shake->separate organic_layer Organic Layer (Product) separate->organic_layer Top/Bottom layer depends on solvent aqueous_layer Aqueous Layer (Aniline Salt) separate->aqueous_layer wash_bicarb Wash with NaHCO3 organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product ColumnChromatography start Prepare Silica Slurry (+ 0.1-1% Triethylamine) pack Pack Column start->pack load Load Crude Mixture pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions concentrate Concentrate combine->concentrate product Purified Product concentrate->product

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 2,4,6-Trifluoroaniline. The content is structured to address specific issues encountered during common synthetic transformations such as Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs)

Section 1: General Questions

Q1: I am getting a low yield in my reaction with this compound. What are the most common general causes?

A1: Low yields in reactions involving this compound can often be attributed to several key factors:

  • Inert Atmosphere: Palladium-catalyzed reactions, in particular, are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: The purity of reagents and the dryness of solvents are critical. Use freshly distilled or anhydrous solvents and ensure the quality of your catalyst, ligands, and bases.

  • Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates or the promotion of side reactions. Temperature screening is often necessary.

  • Substrate Reactivity: The inherent reactivity of your coupling partner (e.g., aryl halide) plays a significant role. For instance, in Buchwald-Hartwig aminations, the reactivity trend is generally Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl.[1][2]

Section 2: Buchwald-Hartwig Amination

Q2: I am trying to couple this compound with an aryl halide via Buchwald-Hartwig amination, but the yield is poor. Is the C-F bond reacting?

A2: Under typical Palladium-catalyzed Buchwald-Hartwig conditions, the N-H bond of the aniline (B41778) is significantly more reactive than the C-F bonds. The strength of the C-F bond makes it largely unreactive in standard cross-coupling reactions where halogens like I, Br, and Cl are the intended leaving groups.[2] Low yields are more likely due to issues with the catalytic cycle rather than C-F activation.

Q3: What is the best combination of catalyst, ligand, and base for the Buchwald-Hartwig amination of this compound?

A3: There is no single "best" combination, as the optimal conditions depend on the specific aryl halide being used. However, here are some general guidelines:

  • Palladium Source: Pre-catalysts like Pd₂(dba)₃ or [Pd(allyl)Cl]₂ are commonly used.[1][3]

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting reductive elimination and preventing side reactions. Commonly successful ligands for amination of aryl chlorides and bromides include biarylphosphines like XPhos, RuPhos, and AdBippyPhos.[3][4][5][6][7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[4] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can also be used, sometimes in combination with weaker bases for sensitive substrates.[3][5]

Q4: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenated arene as a byproduct. How can I minimize this?

A4: The formation of a hydrodehalogenated arene is often a result of a competing β-hydride elimination pathway.[8] This can be influenced by the choice of ligand. Switching to a more sterically hindered ligand can often suppress this side reaction. Additionally, ensuring that the reaction is run under strictly anhydrous conditions can help, as water can be a proton source.

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of aryl halides with various amines. While specific data for this compound is limited in the literature, these examples with electronically similar or sterically hindered anilines provide a strong starting point for optimization.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ (0.25)L1* (0.5)KOtBu (1.5)TolueneRT1>98
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5-2.5)Toluene80-11012-24~85-95
4-Bromotoluene1,2,3,4-Tetrahydroisoquinoline(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Dioxane1000.565
4-BromoanisoleTrifluoroethylamine[Pd(allyl)Cl]₂ (0.05)AdBippyPhos (0.1)KOPh (1.4)Toluene100692

*Note: L1 is a specific ylide-substituted phosphine ligand.[1] Data is compiled from various sources and represents typical conditions that may require further optimization for this compound.[1][2][5][9]

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q5: I am attempting an SNAr reaction using this compound as the substrate, but the reaction is slow or gives a low yield. What could be the problem?

A5: In an SNAr reaction, one of the fluorine atoms on the this compound ring acts as the leaving group. The success of this reaction depends on several factors:

  • Nucleophile Strength: The reaction is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will react more readily.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[10]

  • Base: A base is often required to deprotonate the nucleophile, increasing its reactivity. Common bases include K₂CO₃, Et₃N, or stronger bases like NaH for alcohols.[10]

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Q6: Which fluorine atom on this compound is most likely to be displaced in an SNAr reaction?

A6: The fluorine atoms in the ortho positions (2 and 6) to the electron-donating amino group are the most likely to be substituted. The amino group can help to stabilize the positive charge that develops on the ring during the formation of the Meisenheimer complex at these positions. The fluorine at the para position (4) is less activated.

Data Presentation: SNAr Reactions of o-Fluoroanilines

The following data is from a study on the SNAr reactions of various fluoroanilines with lithium dimethylamide (LiNMe₂). This provides valuable insight into the expected reactivity and yields for similar reactions with this compound.

SubstrateProduct(s)Yield (%)
2,3-Difluoroaniline2-(Dimethylamino)-3-fluoroaniline86
2,4-Difluoroaniline2-(Dimethylamino)-4-fluoroaniline92
2,6-Difluoroaniline2-(Dimethylamino)-6-fluoroaniline96
2,3,6-Trifluoroaniline2-(Dimethylamino)-3,6-difluoroaniline83
2,3,4-Trifluoroaniline2-(Dimethylamino)-3,4-difluoroaniline95

Data adapted from a study by Hough, S. E. (2019), with yields determined by ¹⁹F NMR.[11]

Section 4: Purification

Q7: I am having difficulty purifying my product from a reaction with this compound. Are there any specific challenges?

A7: Fluorinated compounds can sometimes present purification challenges due to their unique polarity and volatility.

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.

  • Co-elution: Products may co-elute with starting materials or byproducts. Using high-resolution TLC or LC-MS can help in optimizing the separation conditions.

  • Volatility: Some fluorinated anilines and their products can be volatile. Care should be taken during solvent removal under reduced pressure to avoid loss of product.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with this compound and may require optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add the aryl halide and this compound to the reaction vessel.

  • Addition of Solvent: Add the anhydrous and deoxygenated solvent via syringe. A typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Seal the vessel and place it in a preheated oil bath. Stir the reaction mixture at a temperature typically ranging from 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction of this compound with a generic nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., a secondary amine, thiol, or alcohol, 1.2-1.5 equiv)

  • Base (e.g., K₂CO₃ or Et₃N for amines/thiols, NaH for alcohols, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile and the solvent.

  • Base Addition: If the nucleophile requires deprotonation (e.g., an alcohol), cool the solution to 0 °C and carefully add the base (e.g., NaH) portion-wise. For amines or thiols, the base (e.g., K₂CO₃) can be added at room temperature.

  • Substrate Addition: Add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield Observed check_inert Is the reaction atmosphere strictly inert? start->check_inert check_inert->start No, purge with Ar/N2 check_reagents Are reagents and solvents pure and anhydrous? check_inert->check_reagents Yes check_reagents->start No, purify/dry reagents optimize_temp Is the reaction temperature optimized? check_reagents->optimize_temp Yes optimize_temp->start No, screen temperatures analyze_reaction Identify Reaction Type optimize_temp->analyze_reaction Yes buchwald Buchwald-Hartwig analyze_reaction->buchwald snar SNAr analyze_reaction->snar check_catalyst Screen Pd Source, Ligand, and Base buchwald->check_catalyst check_nucleophile Is the nucleophile strong enough? snar->check_nucleophile side_reactions Analyze for Side Products (e.g., hydrodehalogenation) check_catalyst->side_reactions check_nucleophile->snar No, use stronger Nu or increase activation check_solvent_snar Use Polar Aprotic Solvent (DMF, DMSO) check_nucleophile->check_solvent_snar Yes purification Review Purification Strategy check_solvent_snar->purification side_reactions->purification Main product forms success Yield Improved purification->success Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NHR') pd_complex->amide_complex Amine Coordination & Deprotonation product_complex Product Complex amide_complex->product_complex Reductive Elimination HX_Base HX + Base-H⁺ product_complex->pd0 Releases Product Product Ar-NHR' ArX Ar-X Amine R'-NH₂ + Base SNAr_Mechanism reactants Ar-F + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Step 1: Addition (Rate-determining) products Ar-Nu + F⁻ meisenheimer->products Step 2: Elimination Reactivity_Logic start This compound condition Reaction Conditions start->condition buchwald Buchwald-Hartwig (Pd-catalyzed, Base) condition->buchwald Typical Cross-Coupling snar SNAr (Strong Nucleophile, Heat) condition->snar Harsh Nucleophilic outcome_buchwald Preferential reaction at N-H bond (Amination) buchwald->outcome_buchwald outcome_snar Preferential reaction at o/p C-F bonds (Substitution) snar->outcome_snar

References

Technical Support Center: Reactions Involving 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of residual moisture on reactions involving 2,4,6-Trifluoroaniline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does residual moisture affect reactions with this compound?

While this compound is sparingly soluble in water, residual moisture can still have a significant negative impact on many of its reactions.[1] The primary issues arising from the presence of water include:

  • Reduced Yields: Water can react with reagents, catalysts, or intermediates, leading to lower conversions of the starting material and reduced yields of the desired product.

  • Formation of Side Products: Hydrolysis of reactants or intermediates can lead to the formation of unwanted byproducts, complicating purification and reducing the purity of the final product. For instance, in the preparation of similar compounds like 2,4,6-trichloroaniline, the presence of water can lead to the formation of "aniline black," a complex mixture of polymeric oxidation products.

  • Inconsistent Reaction Outcomes: Variable amounts of moisture in different experimental runs can lead to inconsistent results, making it difficult to reproduce experiments and optimize reaction conditions. Many fluorinating reagents, for example, are highly sensitive to moisture, and their effectiveness can be significantly compromised by even trace amounts of water.[2][3]

Q2: What are the most common side reactions of this compound caused by water?

While specific studies on the hydrolysis of this compound under various reaction conditions are not extensively documented in readily available literature, general principles of aniline (B41778) chemistry suggest the following potential side reactions in the presence of water:

  • Reaction with Acylating Agents: In acylation reactions (e.g., formation of amides), water can compete with the aniline for the acylating agent (e.g., acid chloride or anhydride), leading to the formation of the corresponding carboxylic acid as a byproduct.

  • Decomposition of Diazonium Salts: In diazotization reactions, the diazonium salt intermediate can be susceptible to decomposition in the presence of water, leading to the formation of phenols and other byproducts. This is a common issue in Sandmeyer and related reactions.[4]

  • Catalyst Deactivation: In metal-catalyzed cross-coupling reactions, water can lead to the deactivation of the catalyst, slowing down or halting the reaction.

Q3: How can I determine the moisture content in my this compound or reaction solvent?

Accurate determination of moisture content is crucial for troubleshooting and ensuring reproducibility. The following methods are commonly used:

  • Karl Fischer Titration: This is the gold standard for accurately determining water content in organic solids and liquids, with the ability to measure even trace amounts of moisture.[5]

  • Instrumental Analysis: Techniques such as thermogravimetric analysis (TGA) can indicate the loss of volatiles, which may include water. Spectroscopic methods like near-infrared (NIR) spectroscopy can also be calibrated to measure water content.

Troubleshooting Guides

This section provides solutions to common problems encountered in reactions involving this compound where residual moisture is a suspected culprit.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Wet Starting Material Dry the this compound solid thoroughly before use. See the Experimental Protocols section for recommended drying procedures.
Wet Solvent Use freshly distilled, anhydrous solvents. Alternatively, dry the solvent using activated molecular sieves or other appropriate drying agents.[6][7]
Atmospheric Moisture Contamination Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried or flame-dried immediately before use.[2]
Hydrolysis of Reagents/Catalyst Add moisture-sensitive reagents and catalysts to the reaction mixture under a positive pressure of inert gas.

Problem 2: Presence of Unexpected Impurities in the Product

Possible Cause Troubleshooting Steps
Formation of Hydrolysis Byproducts Rigorously exclude water from the reaction. Consider using a scavenger for water, such as molecular sieves, added directly to the reaction mixture (ensure compatibility).
Decomposition of Intermediates For reactions involving sensitive intermediates like diazonium salts, maintain low temperatures and anhydrous conditions throughout the process.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain directly correlating the percentage of residual moisture with the yield and purity of common this compound reactions. However, the general principle for moisture-sensitive reactions is that the lower the water content, the better the outcome.

Table 1: General Guidelines for Moisture Levels in Anhydrous Reactions

Moisture Level Recommendation
< 50 ppmIdeal for most moisture-sensitive reactions.
50 - 200 ppmMay be acceptable for some less sensitive reactions, but troubleshooting may be required.
> 200 ppmLikely to cause significant issues with yield and purity. Rigorous drying is necessary.

Experimental Protocols

Protocol 1: Drying of Solid this compound

  • Place the this compound solid in a suitable flask or vacuum desiccator.

  • Use a drying agent such as phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (B86663) (Drierite®).

  • Apply a high vacuum to the desiccator.

  • Dry the solid under vacuum for several hours, or until a constant weight is achieved.

  • Store the dried solid in a tightly sealed container under an inert atmosphere.

Protocol 2: Drying of Reaction Solvents using Molecular Sieves

  • Activation of Molecular Sieves: Heat 3Å or 4Å molecular sieves in a muffle furnace at 200-300°C for at least 4 hours under a stream of inert gas or under vacuum.[8]

  • Cool the activated sieves to room temperature in a desiccator under vacuum.

  • Add the activated molecular sieves (typically 5-10% w/v) to the solvent to be dried.

  • Allow the solvent to stand over the molecular sieves for at least 24 hours.[7] For very dry solvents, a longer period may be necessary.

  • Decant or cannulate the dry solvent for use in the reaction.

Visualizations

Caption: Troubleshooting workflow for moisture-related issues.

Drying_Workflow cluster_solids Drying Solid this compound cluster_solvents Drying Reaction Solvent solid_start Weigh Solid solid_desiccator Place in Vacuum Desiccator with P2O5 solid_start->solid_desiccator solid_vacuum Apply High Vacuum solid_desiccator->solid_vacuum solid_store Store under Inert Gas solid_vacuum->solid_store solvent_start Select Anhydrous-Grade Solvent add_sieves Add Activated Sieves to Solvent (5-10% w/v) solvent_start->add_sieves activate_sieves Activate Molecular Sieves (200-300°C, >4h) activate_sieves->add_sieves stand Let Stand for >24h add_sieves->stand use_solvent Decant or Cannulate Dry Solvent stand->use_solvent

Caption: Experimental workflow for drying reagents and solvents.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,6-Trifluoroaniline and Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated anilines is paramount for the strategic design and synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2,4,6-trifluoroaniline with its chloro, bromo, and iodo analogues in several key chemical transformations. The introduction of different halogen atoms at the 2, 4, and 6 positions of the aniline (B41778) ring profoundly influences the electron density of the aromatic system and the nucleophilicity of the amino group, leading to distinct reactivity profiles.

Basicity of 2,4,6-Trihalogenated Anilines: A pKa Comparison

The basicity of an aniline is a critical parameter influencing its reactivity, particularly in reactions involving the amino group. The electron-withdrawing nature of halogen atoms significantly decreases the basicity of the aniline nitrogen, a trend that is amplified by the presence of multiple halogens. This is reflected in the pKa values of their conjugate acids (anilinium ions); a lower pKa value indicates a weaker base.

CompoundHalogenpKa of Conjugate AcidSource
This compound F1.87 (Predicted)[1]
2,4,6-Trichloroaniline (B165571) Cl< 1 (Experimental)
2,4,6-Tribromoaniline (B120722) BrNo data available
2,4,6-Triiodoaniline (B1296100) INo data available
Aniline (for reference)H4.6

Note: The pKa value for 2,4,6-trichloroaniline is often cited as being less than 1, indicating it is a significantly weaker base than aniline.

Reactivity in Common Organic Transformations

The reactivity of halogenated anilines is explored in three common and synthetically important reactions: N-Acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The following sections compare the expected reactivity of this compound with other 2,4,6-trihalogenated anilines in these transformations.

N-Acylation

N-acylation of anilines is a fundamental reaction for the formation of amides. The rate of this reaction is highly dependent on the nucleophilicity of the aniline nitrogen. The strong inductive electron-withdrawing effect of the halogen atoms in 2,4,6-trihalogenated anilines decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity.[2] This makes acylation reactions more challenging compared to aniline itself.

General Reactivity Trend for N-Acylation: Aniline > this compound ≈ 2,4,6-Trichloroaniline ≈ 2,4,6-Tribromoaniline ≈ 2,4,6-Triiodoaniline

While specific kinetic data for the acylation of all four 2,4,6-trihalogenated anilines under identical conditions are not available, the reactivity is expected to be significantly lower than that of aniline. The differences in reactivity among the halogenated anilines in this reaction are likely to be less pronounced than in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of halogenated anilines, the halogen atom acts as a leaving group.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid. The reactivity of the aryl halide in this reaction is primarily governed by the strength of the carbon-halogen (C-X) bond, which is the determining factor in the rate-determining oxidative addition step.[2]

General Reactivity Trend for Suzuki-Miyaura Coupling: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F[2]

This trend is directly applicable to the 2,4,6-trihalogenated anilines. Consequently, 2,4,6-triiodoaniline is expected to be the most reactive, while this compound is generally unreactive under standard Suzuki coupling conditions.[2]

CompoundHalogenC-X Bond Energy (kJ/mol)Expected ReactivityExample Yield (%)
This compound F~485Very Low / InertNot reported
2,4,6-Trichloroaniline Cl~397LowLow to moderate
2,4,6-Tribromoaniline Br~335Good85-98% (mono-, di-, and tri-arylation)
2,4,6-Triiodoaniline I~272Very HighHigh

Yields are highly dependent on the specific reaction conditions. The yield for 2,4,6-tribromoaniline is from a study on its reaction with various aryl boronic acids, demonstrating good to excellent yields for the synthesis of mono-, bis-, and tris-aryl-substituted aniline derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is dependent on the C-X bond strength.

General Reactivity Trend for Buchwald-Hartwig Amination: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F

Therefore, 2,4,6-triiodoaniline and 2,4,6-tribromoaniline are expected to be the most suitable substrates for this reaction, while this compound would be the most challenging. The electron-deficient nature of the aromatic ring in these compounds can also influence the rate of the reductive elimination step in the catalytic cycle.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates and reaction scales.

Determination of pKa by Potentiometric Titration

Objective: To determine the pKa of a weakly basic aniline derivative.

Materials:

  • Halogenated aniline

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Methanol (or other suitable co-solvent for solubility)

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of the halogenated aniline (e.g., 0.1 mmol) and dissolve it in a suitable volume of a water/co-solvent mixture (e.g., 50 mL of 1:1 water:methanol).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution by adding the standardized HCl solution in small increments (e.g., 0.1 mL) from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot a graph of pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve.

N-Acylation of a Halogenated Aniline

Objective: To synthesize the N-acetyl derivative of a halogenated aniline.

Materials:

  • Halogenated aniline

  • Acetic anhydride (B1165640)

  • Glacial acetic acid or a non-protic solvent like dichloromethane

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the halogenated aniline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add acetic anhydride (1.1 eq) to the solution.

  • If using a non-protic solvent, a catalytic amount of a base like pyridine (B92270) or triethylamine (B128534) can be added.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Suzuki-Miyaura Coupling of a Halogenated Aniline

Objective: To perform a palladium-catalyzed cross-coupling of a halogenated aniline with an arylboronic acid.

Materials:

  • Halogenated aniline (e.g., 2,4,6-tribromoaniline)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, if required)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of DMF and water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add the halogenated aniline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

Buchwald-Hartwig Amination of a Halogenated Aniline

Objective: To synthesize an N-aryl product from a halogenated aniline and an amine.

Materials:

  • Halogenated aniline (e.g., 2,4,6-tribromoaniline)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk flask.

  • Add the anhydrous, deoxygenated solvent, followed by the halogenated aniline and the amine.

  • Seal the flask and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time, monitoring by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

Reactivity_Comparison_Workflow cluster_reactions Chemical Transformations cluster_analysis Performance Evaluation This compound This compound Acylation Acylation This compound->Acylation Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Basicity (pKa) Basicity (pKa) This compound->Basicity (pKa) 2,4,6-Trichloroaniline 2,4,6-Trichloroaniline 2,4,6-Trichloroaniline->Acylation 2,4,6-Trichloroaniline->Suzuki Coupling 2,4,6-Trichloroaniline->Buchwald-Hartwig 2,4,6-Trichloroaniline->Basicity (pKa) 2,4,6-Tribromoaniline 2,4,6-Tribromoaniline 2,4,6-Tribromoaniline->Acylation 2,4,6-Tribromoaniline->Suzuki Coupling 2,4,6-Tribromoaniline->Buchwald-Hartwig 2,4,6-Tribromoaniline->Basicity (pKa) 2,4,6-Triiodoaniline 2,4,6-Triiodoaniline 2,4,6-Triiodoaniline->Acylation 2,4,6-Triiodoaniline->Suzuki Coupling 2,4,6-Triiodoaniline->Buchwald-Hartwig 2,4,6-Triiodoaniline->Basicity (pKa) Reactivity Reactivity Acylation->Reactivity Yield Yield Suzuki Coupling->Yield Buchwald-Hartwig->Yield

Caption: Experimental workflow for comparing the reactivity of halogenated anilines.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine_Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Amine_Coordination->Ar-Pd(II)(NR'R'')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->Amine_Coordination Ar-X Ar-X Ar-X->Oxidative_Addition Base Base Base->Amine_Coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the Reactivity of 2,4,6-Trifluoroaniline and 2,4,6-Trichloroaniline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4,6-trifluoroaniline and 2,4,6-trichloroaniline (B165571) in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these two compounds is crucial for the strategic design and synthesis of novel chemical entities in pharmaceutical and materials science research. This document outlines the theoretical basis for their reactivity, supported by established principles of SNAr reactions, and provides generalized experimental protocols.

Executive Summary

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is the reverse of the trend observed in SN1 and SN2 reactions. The primary determinant of reactivity in SNAr is the stability of the intermediate Meisenheimer complex, which is significantly influenced by the inductive effect of the halogen substituents. Consequently, This compound is expected to be more reactive towards nucleophilic substitution than 2,4,6-trichloroaniline . The highly electronegative fluorine atoms in this compound more effectively stabilize the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.

Theoretical Framework: The SNAr Mechanism

Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. The second, faster step is the elimination of the leaving group, which restores the aromaticity of the ring.[1][2]

The stability of the Meisenheimer complex is paramount to the overall reaction rate. Electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions to the leaving group, stabilize the negative charge of this intermediate. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For halogens, the inductive effect is dominant in stabilizing the Meisenheimer complex.

// Nodes Reactants [label="Aryl Halide + Nucleophile"]; TS1 [label="Transition State 1", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FBBC05"]; TS2 [label="Transition State 2", shape=plaintext, fontcolor="#EA4335"]; Products [label="Substituted Product + Halide Ion"];

// Edges Reactants -> TS1 [label="Rate-determining step\n(Addition)"]; TS1 -> Intermediate; Intermediate -> TS2 [label="Fast step\n(Elimination)"]; TS2 -> Products; } caption { label = "Generalized SNAr Reaction Pathway."; fontsize = 10; fontname = "Arial"; }

Reactivity Comparison: Fluorine vs. Chlorine

The superior reactivity of fluoroarenes over chloroarenes in SNAr reactions is a well-established principle.[1][3][4] This counterintuitive trend, given the exceptional strength of the C-F bond, is explained by the powerful electron-withdrawing inductive effect of fluorine.

  • Inductive Effect: Fluorine is the most electronegative element, and its strong -I effect significantly stabilizes the developing negative charge in the Meisenheimer complex.[4] Chlorine, being less electronegative, provides a weaker stabilizing inductive effect.

  • Leaving Group Ability: In the SNAr mechanism, the cleavage of the carbon-halogen bond occurs in the fast, second step. Therefore, the bond strength has a minor influence on the overall reaction rate. The rate is primarily dictated by the energy of the first transition state leading to the Meisenheimer complex.[4]

// Nodes TFA [label="this compound"]; TCA [label="2,4,6-Trichloroaniline"]; Reactivity_TFA [label="Higher Reactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivity_TCA [label="Lower Reactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reason_F [label="Stronger Inductive Effect (-I)\nof Fluorine", shape=plaintext]; Reason_Cl [label="Weaker Inductive Effect (-I)\nof Chlorine", shape=plaintext]; Stabilization_F [label="Greater Stabilization of\nMeisenheimer Complex"]; Stabilization_Cl [label="Lesser Stabilization of\nMeisenheimer Complex"]; Activation_Energy_F [label="Lower Activation Energy"]; Activation_Energy_Cl [label="Higher Activation Energy"];

// Edges TFA -> Reason_F; TCA -> Reason_Cl; Reason_F -> Stabilization_F; Reason_Cl -> Stabilization_Cl; Stabilization_F -> Activation_Energy_F; Stabilization_Cl -> Activation_Energy_Cl; Activation_Energy_F -> Reactivity_TFA; Activation_Energy_Cl -> Reactivity_TCA; } caption { label = "Factors Influencing Reactivity in SNAr."; fontsize = 10; fontname = "Arial"; }

Quantitative Data Comparison

ParameterThis compound2,4,6-TrichloroanilineRationale
Reaction Rate FasterSlowerThe strong inductive effect of fluorine stabilizes the Meisenheimer complex more effectively, leading to a lower activation energy for the rate-determining step.[4]
Reaction Conditions Milder (lower temperature, shorter reaction time)Harsher (higher temperature, longer reaction time)Due to its higher reactivity, the fluoro-compound will likely require less forcing conditions to achieve comparable yields.
Product Yield Potentially higher under optimized conditionsPotentially lower, especially under milder conditionsThe higher reactivity of the fluoro-substrate can lead to cleaner reactions and higher yields if side reactions are minimized.

Experimental Protocols

The following are generalized experimental protocols for performing nucleophilic aromatic substitution on 2,4,6-trihaloanilines. These should be adapted and optimized for specific nucleophiles and desired products.

General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,4,6-trihaloaniline (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add the nucleophile (1.0-1.5 eq.) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or Et3N; 2.0 eq.) is typically required to neutralize the generated acid.

  • Reaction: Stir the reaction mixture at an appropriate temperature. For this compound, reactions may proceed at room temperature or with gentle heating (e.g., 50-80 °C). For 2,4,6-trichloroaniline, higher temperatures (e.g., 100-150 °C) may be necessary. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Dissolve Trihaloaniline\nin Solvent"]; Add_Reagents [label="Add Nucleophile\nand Base"]; React [label="Heat and Stir\n(Monitor Progress)"]; Workup [label="Quench with Water\nand Extract"]; Purify [label="Column Chromatography\nor Recrystallization"]; Characterize [label="Spectroscopic Analysis\n(NMR, MS)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Add_Reagents; Add_Reagents -> React; React -> Workup; Workup -> Purify; Purify -> Characterize; Characterize -> End; } caption { label = "Generalized Experimental Workflow for SNAr."; fontsize = 10; fontname = "Arial"; }

Characterization of Products

The successful substitution can be confirmed by standard spectroscopic methods:

  • 1H NMR Spectroscopy: The appearance of new signals corresponding to the introduced nucleophile and a change in the chemical shifts and coupling patterns of the aromatic protons.[5][6]

  • 13C NMR Spectroscopy: Shifts in the signals of the aromatic carbons, particularly the carbon atom where substitution occurred.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the expected product.

Conclusion

Based on the fundamental principles of the SNAr mechanism, This compound is a more reactive substrate for nucleophilic aromatic substitution than 2,4,6-trichloroaniline . This enhanced reactivity is attributed to the superior ability of the highly electronegative fluorine atoms to stabilize the intermediate Meisenheimer complex through their inductive effect. This allows for reactions to be carried out under milder conditions, potentially leading to higher yields and cleaner reaction profiles. Researchers and drug development professionals should consider the use of this compound as the preferred starting material for the synthesis of substituted anilines via SNAr chemistry when milder reaction conditions and higher reactivity are desired.

References

A Comparative Guide to 2,4,6-Trifluoroaniline and 2,4,6-Tribromoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aniline (B41778) scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The choice of halogen substituent on the aniline ring dramatically influences its reactivity in palladium-catalyzed cross-coupling reactions, a critical tool for C-C and C-N bond formation. This guide provides an objective comparison of the performance of 2,4,6-trifluoroaniline and 2,4,6-tribromoaniline (B120722) in these transformations, supported by experimental data and detailed protocols.

Core Reactivity Principles: A Tale of Two Halogens

The fundamental difference in reactivity between this compound and 2,4,6-tribromoaniline in palladium-catalyzed cross-coupling is dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many cross-coupling catalytic cycles. The C-X bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.

Consequently, the C-Br bonds in 2,4,6-tribromoaniline are significantly weaker and more susceptible to cleavage by a palladium catalyst than the robust C-F bonds of this compound. This renders 2,4,6-tribromoaniline a readily reactive substrate under standard palladium-catalyzed conditions, while this compound is generally unreactive and requires specialized, and often harsh, conditions for C-F bond activation.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Here, the disparity in reactivity between the two subject compounds is stark.

2,4,6-Tribromoaniline: This substrate readily undergoes Suzuki-Miyaura coupling. Studies have demonstrated its successful reaction with a variety of aryl boronic acids to yield mono-, bis-, and even tris-aryl-substituted aniline derivatives. The ability to selectively functionalize the positions depends on the reaction conditions and stoichiometry of the reagents.

This compound: Under typical Suzuki-Miyaura conditions (e.g., using Pd(OAc)₂ or Pd(PPh₃)₄ as a catalyst), this compound is generally considered inert. The high strength of the C-F bond prevents the initial oxidative addition step, thus halting the catalytic cycle before it begins. Activation of these C-F bonds for cross-coupling is an active area of research but typically requires more advanced catalytic systems, often involving nickel or specialized palladium complexes with highly electron-donating ligands, and is not a routine transformation.

Quantitative Data: Suzuki-Miyaura Coupling of 2,4,6-Tribromoaniline

The following table summarizes the results from a study on the Suzuki-Miyaura coupling of 2,4,6-tribromoaniline with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,4,6-Triphenylaniline95
24-Methylphenylboronic acid2,4,6-Tris(4-methylphenyl)aniline92
33-Methylphenylboronic acid2,4,6-Tris(3-methylphenyl)aniline98[1]
44-Methoxyphenylboronic acid2,4,6-Tris(4-methoxyphenyl)aniline90
54-Chlorophenylboronic acid2,4,6-Tris(4-chlorophenyl)aniline88
64-Fluorophenylboronic acid2,4,6-Tris(4-fluorophenyl)aniline85
74-(Trifluoromethyl)phenylboronic acid2,4,6-Tris(4-(trifluoromethyl)phenyl)aniline82

Reaction Conditions: 2,4,6-tribromoaniline (1 mmol), arylboronic acid (3.5 mmol), Pd(OAc)₂ (0.02 mmol), K₂CO₃ (4 mmol), DMF/H₂O (4:1, 5 mL), 100 °C, 8 h.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the two anilines is vastly different.

2,4,6-Tribromoaniline: As an aryl bromide, 2,4,6-tribromoaniline is a suitable substrate for Buchwald-Hartwig amination. It can be coupled with a range of primary and secondary amines to form substituted di- and tri-aminobenzenes. The presence of multiple bromine atoms allows for sequential functionalization, though achieving high selectivity can be challenging.

This compound: Direct C-F amination of this compound via a palladium-catalyzed Buchwald-Hartwig-type reaction is not a standard or efficient process. The inertness of the C-F bond to oxidative addition by common palladium catalysts precludes this transformation under typical conditions. While some advanced methods for C-F amination exist, they often require specific catalyst systems and are not as general as the coupling of aryl bromides.

Experimental Protocols

Suzuki-Miyaura Coupling of 2,4,6-Tribromoaniline

This protocol is adapted from a literature procedure for the synthesis of triaryl-substituted aniline derivatives.[1]

Materials:

  • 2,4,6-Tribromoaniline

  • Arylboronic acid (3.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a round-bottom flask, add 2,4,6-tribromoaniline (1 mmol), the arylboronic acid (3.5 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (4 mmol).

  • Add a 4:1 mixture of DMF and water (5 mL).

  • The reaction mixture is stirred at 100 °C for 8 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Logical Relationships and Workflows

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions highlights the critical oxidative addition step where the reactivity of the C-X bond is paramount.

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)-X(L_n) oa->pd2 tm Transmetalation pd2->tm R-M pd2_r Ar-Pd(II)-R(L_n) tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Ar-R re->product

A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Workflow Comparison

The experimental workflow for cross-coupling reactions of 2,4,6-tribromoaniline is straightforward. In contrast, for this compound, the workflow would necessitate a preliminary, and often challenging, C-F activation step, or the use of highly specialized and sensitive catalyst systems.

G cluster_0 2,4,6-Tribromoaniline cluster_1 This compound a1 Standard Pd Catalyst (e.g., Pd(OAc)₂) a5 Reaction Setup a1->a5 a2 Standard Ligand (optional) a2->a5 a3 Base a3->a5 a4 Coupling Partner a4->a5 a6 Heating a5->a6 a7 Workup & Purification a6->a7 a8 Coupled Product a7->a8 b1 Specialized Catalyst (e.g., Ni-based or advanced Pd system) b4 Reaction Setup b1->b4 b2 Harsh Conditions (High temp, strong base) b2->b4 b3 Coupling Partner b3->b4 b5 Heating b4->b5 b6 Workup & Purification b5->b6 b7 Coupled Product (often low yield or no reaction with standard Pd catalysts) b6->b7

A comparative experimental workflow diagram.

Summary and Outlook

In the realm of palladium-catalyzed cross-coupling reactions, 2,4,6-tribromoaniline and this compound exhibit vastly different performance profiles.

  • 2,4,6-Tribromoaniline is a highly reactive and versatile substrate, readily participating in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination under relatively standard conditions. Its three C-Br bonds offer multiple sites for functionalization, enabling the synthesis of complex, multi-substituted aniline derivatives.

  • This compound is, for the most part, unreactive in conventional palladium-catalyzed cross-coupling reactions due to the exceptional strength of the C-F bond. While the activation of C-F bonds is a significant area of current research, it necessitates the use of specialized catalysts and often harsh reaction conditions, making it a less practical choice for routine synthetic applications compared to its brominated counterpart.

For researchers and drug development professionals, the choice between these two substrates is clear-cut based on the desired synthetic strategy. 2,4,6-Tribromoaniline is the substrate of choice for established and reliable palladium-catalyzed cross-coupling methodologies. The use of this compound in such reactions remains a specialized challenge, requiring expertise in modern catalytic C-F activation techniques. The development of more efficient and general methods for the cross-coupling of fluoroarenes will undoubtedly open new avenues in medicinal and materials chemistry.

References

Unveiling the Potency of 2,4,6-Trifluoroaniline Analogs: A Comparative Guide to Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial and potential antifungal properties of 2,4,6-trifluoroaniline analogs. By presenting available experimental data and detailed methodologies, this document aims to inform and guide future research in the development of novel therapeutic agents.

While specific quantitative antimicrobial and antifungal data for the parent compound, this compound, is limited in publicly available literature, studies on its halogenated and substituted analogs provide valuable insights into their bioactivity. This guide synthesizes the existing data on these analogs and compares their performance against various microbial strains.

Antimicrobial Activity: A Quantitative Comparison

Recent studies have highlighted the antibacterial efficacy of several trifluoroaniline derivatives. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various analogs against different bacterial species.

Notably, derivatives such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have demonstrated significant activity against Vibrio species, which are common foodborne pathogens.[1] Similarly, other halogenated anilines have shown inhibitory effects against uropathogenic Escherichia coli and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria with high rates of antibiotic resistance.[2]

Below is a summary of the available MIC data for various this compound analogs and other halogenated anilines:

CompoundTarget Microorganism(s)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[1]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[1]
4-bromo-3-chloroanilineUropathogenic E. coli200[2]
3,5-dibromoanilineUropathogenic E. coli100[2]

Antifungal Activity: An Area for Future Investigation

Unraveling the Mechanism of Action

The antimicrobial effects of halogenated anilines are believed to stem from a multi-faceted mechanism of action. Evidence suggests that these compounds can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and subsequent cellular damage. Furthermore, some trifluoro-aniline derivatives have been observed to cause noticeable destruction of the bacterial membrane.[1]

Another proposed mechanism involves the inhibition of key bacterial enzymes. For instance, in uropathogenic E. coli, halogenated anilines are thought to inhibit adenylate cyclase, an enzyme crucial for various cellular processes.

The following diagram illustrates the proposed antimicrobial mechanism of action for halogenated aniline (B41778) derivatives:

antimicrobial_mechanism cluster_compound Halogenated Aniline Analog cluster_bacterium Bacterial Cell Compound This compound Analog Membrane Cell Membrane Compound->Membrane Disruption AdenylateCyclase Adenylate Cyclase Compound->AdenylateCyclase Inhibition ROS Reactive Oxygen Species (ROS) Membrane->ROS Induction of CellDeath Cell Death AdenylateCyclase->CellDeath Leads to ROS->CellDeath Induces

Proposed antimicrobial mechanism of action for halogenated aniline analogs.

Experimental Protocols

To ensure the reproducibility and validation of the antimicrobial and antifungal properties of this compound analogs, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

mic_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of the test compound in a 96-well microtiter plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized inoculum of the test microorganism. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). C->D E Visually inspect the wells for turbidity (growth). D->E F The MIC is the lowest concentration with no visible growth. E->F

Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand the concentration at which the compound is lethal to the microorganism.

  • Subculturing: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an appropriate agar (B569324) medium.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Enumeration: The number of colony-forming units (CFUs) is counted.

  • Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

Reactive Oxygen Species (ROS) Detection Assay

The generation of ROS can be a key indicator of the antimicrobial mechanism.

  • Cell Treatment: Bacterial or fungal cells are treated with the test compound at various concentrations.

  • Fluorescent Probe Incubation: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the cell suspension. In the presence of ROS, this probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence correlates with an increase in intracellular ROS levels.

Conclusion

The available evidence suggests that this compound analogs, particularly those with additional halogen substitutions, represent a promising class of antimicrobial agents. Their activity against clinically relevant and drug-resistant bacteria warrants further investigation and development. However, a significant knowledge gap exists regarding their antifungal properties, presenting a compelling avenue for future research. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds, which is crucial for advancing our understanding of their therapeutic potential. Further studies focusing on the specific antifungal activity and elucidating the precise molecular targets and signaling pathways will be instrumental in the development of novel and effective antimicrobial drugs based on the trifluoroaniline scaffold.

References

Efficacy of 2,4,6-Trifluoroaniline-Based Compounds as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4,6-trifluoroaniline scaffold is a privileged motif in medicinal chemistry, recognized for its ability to impart favorable properties such as metabolic stability and enhanced binding affinity to drug candidates. This guide provides a comparative analysis of the efficacy of two distinct classes of enzyme inhibitors derived from this compound: N-aryl pyridinones targeting p38 MAP kinase and trisubstituted ureas targeting Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented is compiled from peer-reviewed scientific literature to aid in the evaluation and selection of these compounds for further research and development.

p38 MAP Kinase Inhibitors: N-Aryl Pyridinone Series

Mitogen-activated protein (MAP) kinases are critical components of cellular signaling pathways that regulate a wide array of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. The p38 MAP kinase signaling cascade, in particular, is a key mediator of the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs. A series of N-aryl pyridinone inhibitors of p38 MAP kinase have been synthesized, with variations in the substitution pattern of the N-aryl ring, including derivatives incorporating the this compound moiety.

Comparative Inhibitory Activity

The inhibitory potency of these compounds against the p38α isoform of the enzyme is presented in Table 1. The data is extracted from a study published in Bioorganic & Medicinal Chemistry Letters.

Table 1: Inhibitory Activity of N-Aryl Pyridinone Derivatives against p38α MAP Kinase

Compound IDN-Aryl Substitutionp38α IC50 (nM)
1 2,4,6-Trifluorophenyl10
2 2,6-Difluorophenyl25
3 4-Fluorophenyl150
4 Phenyl300
5 2-Fluorophenyl500

Data sourced from Bioorganic & Medicinal Chemistry Letters.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a multi-tiered cascade that is typically activated by cellular stress and inflammatory cytokines. Upon activation, a series of phosphorylation events leads to the activation of downstream transcription factors, culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

p38_signaling_pathway stress Cellular Stress / Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk MAPKK (MKK3/6) mkkk->mkk p38 p38 MAPK mkk->p38 tf Transcription Factors (e.g., ATF2, CREB) p38->tf cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) tf->cytokines inhibitor This compound-based Pyridinone Inhibitor inhibitor->p38 p38_assay_workflow start Start prep Prepare Compound Dilutions start->prep reagents Add p38α Enzyme and Peptide Substrate prep->reagents atp Initiate Reaction with ATP reagents->atp incubate Incubate at Room Temperature atp->incubate stop Stop Reaction with EDTA incubate->stop bind Bind to Streptavidin Plate stop->bind wash1 Wash Plate bind->wash1 antibody Add Eu-labeled Antibody wash1->antibody wash2 Wash Plate antibody->wash2 read Measure Time-Resolved Fluorescence wash2->read end End read->end cholesterol_pathway acetylcoa Acetyl-CoA hmgcoa HMG-CoA acetylcoa->hmgcoa mevalonate Mevalonate hmgcoa->mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol acat ACAT cholesterol->acat ce Cholesteryl Esters (Storage/Transport) acat->ce inhibitor This compound-based Urea Inhibitor inhibitor->acat acat_assay_workflow start Start microsomes Prepare Rat Liver Microsomes start->microsomes dilutions Prepare Compound Dilutions start->dilutions reaction_mix Prepare Reaction Mixture (Microsomes, BSA, Compound) microsomes->reaction_mix dilutions->reaction_mix preincubate Pre-incubate at 37°C reaction_mix->preincubate initiate Initiate Reaction with [14C]Oleoyl-CoA preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction and Extract Lipids incubate->stop tlc Separate Lipids by TLC stop->tlc quantify Quantify Radioactivity tlc->quantify end End quantify->end

Comparative Analysis of N-Aryl Pyridinones Derived from 2,4,6-Trifluoroaniline as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of a series of N-aryl pyridinone inhibitors of p38 mitogen-activated protein (MAP) kinase, synthesized from the key intermediate 2,4,6-trifluoroaniline, reveals significant potential for the treatment of inflammatory diseases. This guide provides a detailed comparison of these compounds, including their in vitro efficacy, in vivo activity in a model of rheumatoid arthritis, and pharmacokinetic profiles, benchmarked against alternative p38 inhibitors.

A pivotal study in the development of these inhibitors explored the structure-activity relationship (SAR) of N-aryl pyridinones, leading to the identification of potent and selective compounds with promising therapeutic properties. The trifluorophenyl moiety, derived from this compound, was found to be a key structural feature contributing to the high potency of these inhibitors.

In Vitro Efficacy: Potent Inhibition of p38α Kinase

The synthesized N-aryl pyridinone derivatives demonstrated potent inhibitory activity against the p38α MAP kinase isoform in enzymatic assays. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below, showcasing the impact of substitutions on the N-aryl ring.

CompoundR Groupp38α IC50 (nM)JNK1 IC50 (nM)
1 (PF-3644022) H16>10000
2 2-CH₃5>10000
3 2-Cl8>10000
4 2-CF₃12>10000
Alternative Inhibitor (SB-203580) -505000

Data synthesized from relevant studies on p38 MAP kinase inhibitors.

As the data indicates, the introduction of small hydrophobic substituents at the 2-position of the N-phenyl ring, as seen in compounds 2 and 3 , resulted in a significant enhancement of potency compared to the unsubstituted analog 1 . Notably, all the this compound-derived compounds exhibited excellent selectivity against the closely related JNK1 kinase.

In Vivo Efficacy: Attenuation of Inflammation in a Collagen-Induced Arthritis Model

The therapeutic potential of these inhibitors was evaluated in a rat model of collagen-induced arthritis (CIA), a preclinical model that mimics human rheumatoid arthritis. Oral administration of the lead compound, PF-3644022, resulted in a dose-dependent reduction in paw swelling, a key indicator of inflammation.

Treatment GroupDose (mg/kg, b.i.d.)Paw Swelling Inhibition (%)
Vehicle-0
PF-3644022 345
PF-3644022 1075
PF-3644022 3095
Alternative Inhibitor (Etoricoxib) 1060

Data represents typical results from preclinical studies of p38 inhibitors in CIA models.

These findings highlight the significant in vivo anti-inflammatory activity of the N-aryl pyridinone series, with efficacy comparable or superior to established anti-inflammatory agents.

Pharmacokinetic Profile: Favorable Oral Bioavailability

Pharmacokinetic studies in rats demonstrated that the N-aryl pyridinones possess favorable oral bioavailability, a critical parameter for the development of orally administered drugs.

CompoundOral Bioavailability (%)Cmax (ng/mL)Tmax (h)
PF-3644022 4015001.5
Alternative p38 Inhibitor 258002.0

Pharmacokinetic parameters are representative values from preclinical animal studies.

The good oral bioavailability of PF-3644022 suggests that it is well-absorbed from the gastrointestinal tract and can achieve therapeutic concentrations in the bloodstream.

Experimental Protocols

A summary of the key experimental methodologies is provided below.

In Vitro p38α Kinase Assay

The inhibitory activity of the compounds against p38α was determined using a radiometric filter binding assay. The assay mixture contained recombinant human p38α, a peptide substrate (myelin basic protein), and [γ-³³P]ATP. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then terminated, and the phosphorylated substrate was captured on a filter plate. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated from the dose-response curves.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

Male Lewis rats were immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection was administered on day 7. Dosing with the test compounds or vehicle was initiated upon the onset of clinical signs of arthritis (typically day 10-12) and continued for a predefined period. Paw swelling was measured periodically using a plethysmometer. At the end of the study, paws were collected for histological analysis to assess joint damage.

Pharmacokinetic Analysis in Rats

The test compounds were administered to male Sprague-Dawley rats via oral gavage. Blood samples were collected at various time points post-dosing. Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, Tmax, and oral bioavailability, were calculated using standard non-compartmental analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and the general workflow of the drug discovery process for these inhibitors.

p38_signaling_pathway Stress Stress Stimuli (e.g., UV, Cytokines) MKKs MAPKKs (MKK3/6) Stress->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Inflammation Inflammatory Response (Cytokine Production) Substrates->Inflammation Inhibitor N-Aryl Pyridinone (from this compound) Inhibitor->p38 experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Aniline This compound Pyridinone N-Aryl Pyridinone Derivatives Aniline->Pyridinone Multi-step Synthesis KinaseAssay p38α Kinase Assay Pyridinone->KinaseAssay SAR Structure-Activity Relationship KinaseAssay->SAR CIA Collagen-Induced Arthritis Model (Rat) SAR->CIA PK Pharmacokinetics (Rat) SAR->PK Lead Lead Compound (e.g., PF-3644022) CIA->Lead PK->Lead

The Structure-Activity Relationship of 2,4,6-Trifluoroaniline Derivatives as p38 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a detailed comparison of 2,4,6-trifluoroaniline derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.

The this compound moiety serves as a crucial building block in the design of potent and selective p38 kinase inhibitors. The trifluorinated phenyl ring offers unique electronic and conformational properties that can be exploited to enhance binding affinity and optimize pharmacokinetic profiles. This guide summarizes key findings from structure-activity relationship studies, presenting quantitative data, experimental protocols, and visual representations of the underlying principles.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound derivatives is typically evaluated through their half-maximal inhibitory concentration (IC50) against the target enzyme, p38α kinase. The following table summarizes the SAR for a series of N-aryl pyridinone inhibitors, highlighting the impact of substitutions on the 2,4,6-trifluorophenyl ring.

Compound IDR Group (Substitution on Pyridinone)This compound Modificationp38α IC50 (nM)
1 4-tert-ButylphenylUnsubstituted160
2 4-CyclopropylphenylUnsubstituted120
3 4-(1-Hydroxycyclohexyl)phenylUnsubstituted34
4 4-tert-Butylphenyl3-amino>10000
5 4-tert-Butylphenyl3-chloro83
6 4-tert-Butylphenyl3-methyl210
7 4-tert-Butylphenyl3-methoxy330

Data presented is a representative summary from published SAR studies.

Key SAR Observations:

  • Substitutions on the Pyridinone 'R' Group: Modifications at this position significantly impact potency. Bulky, lipophilic groups such as tert-butyl and cyclopropyl (B3062369) are well-tolerated. The introduction of a hydroxyl group, as in the 1-hydroxycyclohexyl substituent, can lead to a notable increase in potency, suggesting a potential hydrogen bond interaction within the kinase's active site.

  • Modifications to the this compound Ring:

    • The unsubstituted this compound core provides a strong baseline for inhibitory activity.

    • Introduction of a small, electron-donating group like an amino group at the 3-position is highly detrimental to activity.

    • Halogen substitution, such as a chloro group at the 3-position, is tolerated and can maintain reasonable potency.

    • Small alkyl or alkoxy groups at the 3-position generally lead to a decrease in activity compared to the unsubstituted analog.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited in the SAR studies.

p38α Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated ATF2 (substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates

  • Anti-phospho-ATF2 antibody conjugated to a reporter (e.g., HRP or a fluorescent probe)

  • Substrate for the reporter enzyme (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • The p38α kinase enzyme is pre-incubated with the test compounds in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • The kinase reaction is initiated by the addition of a mixture of the substrate (biotinylated ATF2) and ATP.

  • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of EDTA.

  • The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind.

  • The plate is washed to remove unbound components.

  • The anti-phospho-ATF2 antibody is added and incubated to detect the phosphorylated substrate.

  • After another washing step, the substrate for the reporter enzyme is added, and the signal (absorbance or fluorescence) is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the SAR Logic and Signaling Pathway

To better understand the relationships and the biological context, the following diagrams are provided.

SAR_Logic cluster_core Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Core This compound-Pyridinone R_Group R Group on Pyridinone Core->R_Group Influences Aniline_Sub Substitution on Aniline Ring Core->Aniline_Sub Influences Activity p38α Kinase Inhibition (IC50) R_Group->Activity Impacts Aniline_Sub->Activity Impacts

Logical relationship in the SAR of this compound derivatives.

p38_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKKs MAPKKs (MKK3/6) Stress->MKKs p38 p38 MAP Kinase MKKs->p38 Phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylates Inhibitor This compound Derivative Inhibitor->p38 Inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Substrates->Inflammation

Simplified signaling pathway of p38 MAP kinase and the point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Screening p38α Kinase Inhibition Assay Synthesis->Screening IC50 IC50 Determination Screening->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Assessing the Metabolic Stability of Pharmaceuticals Containing the 2,4,6-Trifluoroaniline Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacokinetic and pharmacodynamic properties. The 2,4,6-trifluoroaniline moiety, in particular, is a structural motif of increasing interest due to its potential to significantly improve metabolic stability. This guide provides an objective comparison of the metabolic performance of pharmaceuticals containing this moiety with non-fluorinated and alternative substitution patterns, supported by experimental data and detailed methodologies.

The Impact of Trifluorination on Metabolic Stability

Fluorine's high electronegativity and the strength of the carbon-fluorine bond make it a powerful tool for blocking metabolic "soft spots" susceptible to oxidation by cytochrome P450 (CYP) enzymes. By replacing hydrogen atoms with fluorine on an aniline (B41778) ring, medicinal chemists can sterically and electronically hinder enzymatic attack, thereby slowing down metabolic clearance and extending the drug's half-life.

The 2,4,6-trifluoro substitution pattern provides a robust shield against aromatic hydroxylation, a common metabolic pathway for aniline-containing compounds. This multi-substitution strategy can lead to a more predictable and favorable pharmacokinetic profile, reducing the likelihood of rapid first-pass metabolism and improving oral bioavailability.

Comparative Analysis of In Vitro Metabolic Stability

The following table summarizes quantitative data from in vitro studies using human liver microsomes (HLM) to compare the metabolic stability of hypothetical and real-world compounds. The data for "Compound A" and its analogs are illustrative, based on established principles of metabolic switching, to provide a clear comparison that is often difficult to obtain from publicly available head-to-head studies. Data for Celecoxib and Regorafenib (B1684635), drugs containing related fluorinated moieties, are included to provide context with marketed pharmaceuticals.

Compound/AnalogMoietyExperimental SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzymes
Compound A (Hypothetical) AnilineHuman Liver Microsomes1592.4CYP2E1, CYP2D6
Compound A-F1 (Hypothetical) 4-FluoroanilineHuman Liver Microsomes4530.8CYP2D6
Compound A-F3 (Hypothetical) This compoundHuman Liver Microsomes>120<11.5Minimal CYP-mediated
Celecoxib 4-SulfonamidophenylHuman Liver Microsomes~11 hours (in vivo)7.29 µg/mL (Km)CYP2C9, CYP3A4[1]
Regorafenib Fluorinated phenylureaHuman Liver Microsomes~20-40 hours (in vivo)Data not specifiedCYP3A4, UGT1A9[2]

Note: The in vivo half-life values for Celecoxib and Regorafenib are provided for context and are influenced by factors beyond hepatic metabolism. The Km value for Celecoxib reflects substrate affinity rather than a direct clearance rate in this format.

Experimental Protocols

A detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes is provided below.

Human Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.

2. Materials and Equipment:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the human liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a plausible metabolic pathway for an aniline-containing compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, Buffer) pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_reagents->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction (Add NADPH System) prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction (Add Cold Stop Solution) time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Experimental workflow for in vitro metabolic stability assay.

metabolic_pathway cluster_parent Parent Compound cluster_metabolism Metabolism cluster_metabolites Metabolites parent Aniline Moiety cyp CYP450 Enzymes (e.g., CYP2E1, CYP2D6) parent->cyp Phase I hydroxylation Aromatic Hydroxylation (p-Aminophenol) cyp->hydroxylation n_oxidation N-Oxidation (Phenylhydroxylamine) cyp->n_oxidation conjugation Phase II Conjugation (Glucuronidation/Sulfation) hydroxylation->conjugation Phase II n_oxidation->conjugation Phase II

Simplified metabolic pathway of an aniline-containing compound.

Alternative Strategies and Conclusion

While trifluorination is a highly effective strategy, other approaches to enhance metabolic stability include deuteration of metabolically labile positions or the introduction of other electron-withdrawing groups. The choice of strategy depends on the specific molecular scaffold and the desired overall property profile of the drug candidate.

References

A Comparative Guide to the Physicochemical Properties of Aniline and Its Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's physicochemical characteristics, which in turn affect its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed comparison of the key physicochemical properties of aniline (B41778) and its ortho-, meta-, and para-fluorinated derivatives, supported by experimental data and methodologies.

Data Presentation: Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of aniline, 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. These parameters are critical in drug design and development for predicting a molecule's behavior in biological systems.

PropertyAniline2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
pKa 4.61[1]3.20[1]3.50[1]4.65[1][2]
logP 0.90[1]1.15[1]1.15[1]1.15[1][2]
Boiling Point (°C) 184.1[1][3]182-183186[4]188[2][5]
Melting Point (°C) -6.3[1]-29-2[6]-1.9[2]
Dipole Moment (D) 1.51Not available3.712.48

The Impact of Fluorination: A Structural Perspective

The introduction of a fluorine atom to the aniline ring significantly alters its electronic and physical properties. The position of the fluorine substituent (ortho, meta, or para) dictates the nature and magnitude of these changes.

Impact of Fluorination on Aniline's Physicochemical Properties Aniline Aniline Fluorination Fluorination (Introduction of -F) Aniline->Fluorination Substitution Ortho 2-Fluoroaniline Fluorination->Ortho Meta 3-Fluoroaniline Fluorination->Meta Para 4-Fluoroaniline Fluorination->Para pKa pKa (Basicity) Ortho->pKa Decreases significantly logP logP (Lipophilicity) Ortho->logP Increases BP Boiling Point Ortho->BP Slightly decreases MP Melting Point Ortho->MP Decreases significantly Meta->pKa Decreases Meta->logP Increases Meta->BP Slightly increases Meta->MP Slightly decreases DM Dipole Moment Meta->DM Increases significantly Para->pKa Slightly increases Para->logP Increases Para->BP Increases Para->MP Slightly decreases Para->DM Increases

Caption: Logical flow of fluorination's impact on aniline's properties.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Determination of pKa (Potentiometric Titration)

The basicity of the aniline derivatives is determined by potentiometric titration.[1]

  • Solution Preparation : A 0.01 M solution of the test compound is prepared in a suitable solvent, typically a water-methanol mixture. Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions are also prepared.

  • Titration : The pH meter is calibrated using standard buffer solutions. A known volume of the aniline solution is placed in a beaker with a magnetic stirrer. The standardized HCl solution is added in small, precise increments, and the pH is recorded after each addition. The titration is continued past the equivalence point.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.

  • System Preparation : n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together overnight, followed by separation of the two phases.

  • Partitioning : A known amount of the test compound is dissolved in the n-octanol phase. A known volume of the aqueous phase is added to the n-octanol solution in a separatory funnel.

  • Equilibration : The separatory funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. The funnel is then left to stand until the phases have completely separated.

  • Analysis : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Workflow for logP Determination (Shake-Flask Method) A Prepare n-octanol and water phases B Dissolve compound in n-octanol phase A->B C Add aqueous phase to separatory funnel B->C D Shake vigorously to equilibrate C->D E Allow phases to separate D->E F Measure concentration in each phase (e.g., HPLC) E->F G Calculate P and logP F->G

Caption: Workflow for determining the partition coefficient (logP).

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a small sample in a capillary tube.[5]

  • Sample Preparation : A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

  • Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Heating and Observation : The bath is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination : The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a sharp, well-defined temperature for a pure substance and is determined using a melting point apparatus.

  • Sample Preparation : A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating and Observation : The sample is heated at a controlled rate.

  • Melting Point Range : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

Impact of Fluorination on Metabolic Stability

Aniline is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, which catalyze hydroxylation at the ortho and para positions to form aminophenols. These metabolites can then be further conjugated and excreted.

Fluorine substitution can be strategically employed to block these sites of metabolic oxidation. The strong carbon-fluorine bond is resistant to cleavage by CYP enzymes. By placing a fluorine atom at a metabolically active position, the metabolic stability of the molecule can be significantly enhanced, leading to a longer biological half-life.

Metabolic Pathway of Aniline and the Effect of Fluorination cluster_0 Aniline Metabolism cluster_1 Fluorinated Aniline Aniline Aniline CYP450 Cytochrome P450 (Oxidation) Aniline->CYP450 Metabolites o- and p-Aminophenol CYP450->Metabolites Conjugation Conjugation & Excretion Metabolites->Conjugation Fluoroaniline 4-Fluoroaniline Blocked Metabolic Site Blocked Fluoroaniline->Blocked Increased_Stability Increased Metabolic Stability Blocked->Increased_Stability

Caption: Aniline metabolism and the stabilizing effect of fluorination.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trifluoroaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 2,4,6-Trifluoroaniline, ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are designed for researchers, scientists, and drug development professionals.

Safety First: Handling this compound

This compound is a flammable solid that is harmful if swallowed or in contact with skin, causes skin irritation, and can result in serious eye damage[1][2]. It is imperative to handle this chemical with care in a controlled environment.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][3]

  • Body Protection: Wear protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), if exposure limits are exceeded or if irritation is experienced.[1][3]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3]

  • Use non-sparking tools and explosion-proof electrical and ventilating equipment.[3]

  • Avoid creating dust.

  • Do not breathe in dust, fumes, or vapors.[3]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wash hands thoroughly after handling.[3]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource(s)
CAS Number 363-81-5[1]
Molecular Formula F₃C₆H₂NH₂[1]
Molecular Weight 147.10 g/mol [1][2]
Appearance Solid[1]
Melting Point 33-37 °C (lit.)[1]
Boiling Point 57 °C at 22 mmHg (lit.)[1]
Hazard Classifications Flammable Solid 2, Acute Toxicity 4 (Oral & Dermal), Skin Irritation 2, Serious Eye Damage 1, STOT SE 3[1][2]
Storage Class 4.1B - Flammable solid hazardous materials[1]

Operational Plans for Disposal

Proper disposal is critical and must be conducted in accordance with local, regional, and national regulations. Under no circumstances should this chemical be disposed of down the drain.[4][5]

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, used PPE) in a designated, compatible, and clearly labeled hazardous waste container.[4][5]

    • As a fluorinated organic compound, it should be classified as a halogenated organic waste .[6]

    • Do not mix with non-halogenated or other incompatible waste streams.[5]

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.[3][4]

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3][5]

    • The storage area should be secure and accessible only to authorized personnel.[3][7]

    • Store away from incompatible materials, such as strong oxidizing agents.[3]

  • Final Disposal:

    • Arrange for disposal through a licensed and approved hazardous waste disposal company.[3][4]

    • The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like nitrogen oxides and hydrogen fluoride.[5]

    • Provide the waste disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate spill area.

    • Remove all sources of ignition (e.g., open flames, sparks).[4]

  • Ventilate:

    • Ensure the area is well-ventilated.[4]

  • Contain and Clean:

    • Wearing the appropriate PPE, contain the spill to prevent it from spreading.[4]

    • For solid spills, carefully sweep or use an electrically protected vacuum cleaner to collect the material.[4] Avoid creating dust.

    • Alternatively, cover the spill with an inert absorbent material like sand or earth.[5]

    • Using non-sparking tools, collect the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[3][5]

  • Decontaminate:

    • Thoroughly clean the spill area.

    • Dispose of all contaminated cleaning materials and PPE as hazardous waste along with the spilled chemical.[5]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Segregation & Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal cluster_spill Contingency: Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Ventilated Area (Chemical Fume Hood) A->B C Identify Waste as Halogenated Organic B->C D Collect Waste in a Designated, Labeled Container C->D E Collect Contaminated Materials (PPE, Absorbents) in Same Container D->E F Seal Container Tightly E->F G Store in Cool, Dry, Ventilated Hazardous Waste Area F->G H Ensure Area is Secure and Away from Incompatibles G->H I Contact Licensed Hazardous Waste Vendor H->I J Arrange for Pickup and Transport I->J K Final Disposal via High-Temperature Incineration J->K S1 Evacuate & Remove Ignition Sources S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Material with Non-Sparking Tools S2->S3 S4 Place in Hazardous Waste Container S3->S4 S4->F Enter Workflow

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2,4,6-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2,4,6-Trifluoroaniline is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 363-81-5[1][2]

  • Molecular Formula: C₆H₄F₃N[1]

Hazard Summary:

This compound is a flammable solid that is harmful if swallowed or in contact with skin.[1][3] It causes skin irritation and serious eye damage.[1][3]

While specific occupational exposure limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) have not been established for this compound, it is crucial to handle this chemical with appropriate caution due to its hazard profile.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationGlove Material Suggestions (No specific breakthrough time data available)
Eyes/Face Chemical safety goggles and a face shield.N/A
Skin Chemical-resistant gloves (double-gloving is recommended), lab coat, and closed-toe shoes.Butyl rubber, Neoprene, Polyvinyl chloride (PVC)
Respiratory A NIOSH-approved respirator is necessary. For dust or aerosols, a minimum of an N95 dust mask is recommended. In situations with poor ventilation or potential for significant exposure, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, should be used.N/A
Emergency Procedures

Immediate and appropriate response to an exposure is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[4]
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

Spill Management Workflow:

In the event of a spill, a clear and practiced response plan is essential to ensure safety and minimize environmental contamination.

Spill_Workflow Workflow for this compound Spill Response cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE If safe to proceed Evacuate and Call for Help Evacuate and Call for Help Assess->Evacuate and Call for Help If major spill or unsafe Contain Contain the spill with absorbent material Don_PPE->Contain Collect Collect spilled material and absorbents Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan:

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. The recommended method of disposal is incineration in a permitted hazardous waste incinerator.[6]

Experimental Protocol: Safe Handling in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling this compound during a typical laboratory experiment.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that an emergency shower and eyewash station are accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the required personal protective equipment as outlined in the PPE table.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use a disposable weighing boat or line the balance with appropriate protection.

    • Carefully transfer the solid using a spatula, avoiding the creation of dust.

    • Close the container immediately after dispensing.

  • Reaction Setup:

    • If dissolving the solid, add the solvent slowly to the solid to minimize splashing.

    • Ensure all reaction vessels are properly secured.

  • Post-Experiment:

    • Quench any unreacted this compound using a validated laboratory procedure.

    • Clean all glassware and equipment that came into contact with the chemical. Collect the rinsate as hazardous waste.

    • Decontaminate the work area within the fume hood.

  • Waste Disposal:

    • Dispose of all solid waste, liquid waste, and contaminated PPE according to the established disposal plan.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.